Spiro[3.5]nonan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
spiro[3.5]nonan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-8-6-9(7-8)4-2-1-3-5-9/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNKZKFTQBNHBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Rising Prominence of Spirocyclic Scaffolds
An In-depth Technical Guide to Spiro[3.5]nonan-2-one: Structure, Synthesis, and Synthetic Utility
In the landscape of modern medicinal chemistry, the pursuit of molecular diversity and three-dimensionality has led researchers away from traditional "flat" aromatic structures towards more complex, spatially defined scaffolds. Among these, spirocycles—bicyclic systems joined by a single quaternary carbon atom—have emerged as privileged motifs. Their inherent rigidity and defined three-dimensional exit vectors offer a powerful strategy for optimizing ligand-receptor interactions, improving physicochemical properties, and exploring novel intellectual property space. Natural products featuring spiroketal systems, for instance, exhibit a wide array of potent biological activities, underscoring the therapeutic potential embedded in this structural class[1][2].
This compound, a simple yet elegant fusion of a cyclobutane and a cyclohexane ring, represents a foundational building block in this domain. Its strained four-membered ring and versatile ketone functionality provide a unique platform for the synthesis of novel spirocyclic derivatives. This guide offers a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals seeking to leverage its properties in their synthetic programs.
Molecular Structure and Physicochemical Properties
This compound possesses the molecular formula C₉H₁₄O. The core structure consists of a cyclohexane ring fused to a cyclobutanone ring through a common spirocyclic carbon atom. This arrangement imparts significant conformational rigidity and introduces strain into the four-membered ring, which is a key determinant of its chemical reactivity.
Caption: Molecular graph of this compound.
Key physicochemical properties and identifiers are summarized below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 29800-56-4 | [3] |
| Molecular Formula | C₉H₁₄O | [3] |
| Molecular Weight | 138.21 g/mol | [3] |
| Monoisotopic Mass | 138.104465 Da | [3] |
| SMILES | C1CCC2(CC1)CC(=O)C2 | [3] |
| InChIKey | NRNKZKFTQBNHBT-UHFFFAOYSA-N | [3] |
| XLogP3 (Predicted) | 2.3 | [3] |
| Physical Form | Liquid | [4] |
| Purity (Typical) | ≥97% | [4][5] |
| Storage Conditions | Sealed in dry, 2-8°C | [4] |
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not widely published, its structure can be reliably confirmed using standard spectroscopic techniques.[6] The following data are predicted based on established principles of organic spectroscopy and analysis of structurally related compounds.[7][8]
| Technique | Predicted Data and Interpretation |
| ¹H NMR | ~2.5-3.0 ppm (m, 4H): Protons on the two CH₂ groups alpha to the carbonyl (C1 and C3) are expected to be the most downfield aliphatic signals due to the electron-withdrawing effect of the ketone. ~1.5-2.0 ppm (m, 10H): Protons on the cyclohexane ring (C6, C7, C8, C9) and the beta CH₂ group of the cyclobutanone ring (C4) would appear as a complex multiplet in the typical aliphatic region. |
| ¹³C NMR | >200 ppm: The carbonyl carbon (C2) is expected to have a characteristic chemical shift in the far downfield region, typical for ketones. ~60-70 ppm: The quaternary spiro carbon (C5) would appear as a unique singlet. ~40-50 ppm: The alpha carbons (C1 and C3) adjacent to the carbonyl will be deshielded relative to other aliphatic carbons. ~20-40 ppm: The remaining CH₂ carbons of both the cyclohexane and cyclobutane rings (C4, C6, C7, C8, C9) would appear in the standard aliphatic region. |
| IR | ~1780 cm⁻¹ (strong, sharp): A very strong absorption is expected for the C=O stretch. The frequency is higher than that of a typical acyclic ketone (~1715 cm⁻¹) due to the increased ring strain of the four-membered cyclobutanone ring, a hallmark spectral feature. ~2850-2950 cm⁻¹ (strong): C-H stretching vibrations for the sp³ hybridized carbons. |
| Mass Spec | m/z = 138 (M⁺): The molecular ion peak. Key Fragmentation: Likely fragmentation pathways include alpha-cleavage adjacent to the carbonyl group and retro-[2+2] cycloaddition, leading to characteristic fragment ions. |
Synthesis of this compound
A robust and plausible synthesis of this compound can be adapted from a documented procedure for its isomer, spiro[3.5]nonan-1-one, which employs a key pinacol-type rearrangement.[9] This strategy offers a practical route from readily available starting materials.
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An In-depth Technical Guide to Spiro[3.5]nonan-2-one: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds have emerged as a compelling structural motif in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved pharmacological properties.[1] Among these, the spiro[3.5]nonane framework presents a versatile building block for the synthesis of novel therapeutics. This guide provides a comprehensive technical overview of Spiro[3.5]nonan-2-one, a key representative of this class, detailing its chemical and physical properties, potential synthetic routes, spectroscopic characterization, and its role in drug discovery.
Core Molecular Attributes
This compound, with the CAS number 29800-56-4 , is a bicyclic ketone. Its structure features a cyclobutane ring fused to a cyclohexane ring at a single, shared carbon atom. This spirocyclic arrangement imparts conformational rigidity and a distinct spatial arrangement of substituents, which can be advantageous in designing molecules with specific biological targets.
Physical and Chemical Data
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 29800-56-4 | [2] |
| Molecular Formula | C₉H₁₄O | [2] |
| Molecular Weight | 138.21 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| SMILES | C1CCC2(CC1)CC(=O)C2 | [2] |
| InChIKey | NRNKZKFTQBNHBT-UHFFFAOYSA-N | [2] |
| Topological Polar Surface Area | 17.1 Ų | [3] |
| XLogP3 | 2.3 | [3] |
Synthesis of this compound
While specific, peer-reviewed synthetic protocols for this compound are not extensively documented in publicly available literature, a plausible and commonly employed strategy for the synthesis of related spiro[3.5]nonanones involves a pinacol rearrangement.[4][5] The following section outlines a potential synthetic pathway based on established chemical principles.
Proposed Synthetic Route: Pinacol Rearrangement
The pinacol rearrangement is a classic organic reaction that converts a 1,2-diol to a ketone or aldehyde.[4] This method can be adapted to create spirocyclic ketones through ring expansion. The synthesis of the isomeric Spiro[3.5]nonan-1-one has been described via the acid-catalyzed pinacol rearrangement of 1-vinylcyclohexanol. A similar conceptual approach could be envisioned for the synthesis of this compound, potentially starting from a different precursor.
Conceptual Experimental Protocol: Synthesis of Spiro[3.5]nonan-1-one via Pinacol Rearrangement
This protocol is for the synthesis of the related isomer, Spiro[3.5]nonan-1-one, and serves as an illustrative example of a potential synthetic strategy.
-
Synthesis of 1-Vinylcyclohexanol: To a solution of vinylmagnesium bromide in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of cyclohexanone in THF dropwise under an inert atmosphere.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-vinylcyclohexanol.
-
Pinacol Rearrangement to Spiro[3.5]nonan-1-one: Dissolve the crude 1-vinylcyclohexanol in a suitable solvent such as formic acid or a mixture of acetic acid and sulfuric acid.
-
Heat the reaction mixture to induce the rearrangement. The reaction progress can be monitored by TLC or gas chromatography (GC).
-
Upon completion, pour the reaction mixture into ice water and neutralize with a base, such as sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography or distillation to obtain Spiro[3.5]nonan-1-one.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a series of complex multiplets in the aliphatic region (typically 1.0-3.0 ppm). The protons on the cyclobutane ring adjacent to the carbonyl group would likely appear at the downfield end of this region.
-
¹³C NMR: The carbon NMR spectrum would be characterized by a peak corresponding to the carbonyl carbon in the range of 200-220 ppm. The spiro carbon would appear as a quaternary signal, and the remaining methylene carbons would resonate in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically appearing in the range of 1700-1725 cm⁻¹.[6]
Mass Spectrometry (MS)
In mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) at m/z 138.[3] Fragmentation patterns would likely involve cleavage of the cyclobutane and cyclohexane rings, leading to characteristic fragment ions.
Applications in Drug Discovery and Medicinal Chemistry
The rigid, three-dimensional nature of the spiro[3.5]nonane scaffold makes it an attractive building block in drug design. The introduction of a spiro center can lead to:
-
Improved Potency and Selectivity: The well-defined spatial orientation of substituents can enhance binding affinity and selectivity for a biological target.
-
Novel Chemical Space: Spirocycles provide access to novel molecular architectures that are distinct from more traditional flat, aromatic systems.
-
Enhanced Physicochemical Properties: The sp³-rich nature of the spiro[3.5]nonane core can improve properties such as solubility and metabolic stability.
While specific examples of the direct use of this compound as a drug intermediate are not widely reported, related spirocyclic ketones are valuable precursors for the synthesis of more complex molecules, including spiro-heterocycles with diverse biological activities.[7] For instance, the ketone functionality can be readily converted to other functional groups, such as alcohols, amines, and oximes, providing a handle for further molecular elaboration. The synthesis of derivatives like 7-oxo-2-azaspiro[3.5]nonane highlights the utility of this structural class as pharmaceutical intermediates.[8]
Safety and Handling
This compound is classified as a combustible liquid and may cause skin, eye, and respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound represents a valuable, albeit under-documented, building block for the synthesis of complex spirocyclic molecules. Its rigid three-dimensional structure and the synthetic versatility of the ketone functional group make it a compound of interest for researchers in organic synthesis and medicinal chemistry. Further exploration of its reactivity and its incorporation into novel molecular scaffolds holds promise for the discovery of new therapeutic agents.
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Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. (2025). PMC. Available at: [Link]
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Synthesis of Spiropyrrolines via One-Pot Tf2O-Mediated Amide Activation/Formal [3 + 2]-Cycloaddition of α-Formylamino Ketones. (n.d.). PMC. Available at: [Link]
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A Spectroscopic Guide to Spiro[3.5]nonan-2-one: An In-Depth Technical Analysis
This guide provides a detailed technical analysis of the expected spectroscopic data for Spiro[3.5]nonan-2-one, a unique saturated bicyclic ketone. Given the relative scarcity of published experimental spectra for this specific molecule, this document synthesizes foundational spectroscopic principles with data from analogous structures to offer a predictive yet robust characterization. This approach is designed to equip researchers, scientists, and drug development professionals with a strong baseline for compound verification, quality control, and further research endeavors.
Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved pharmacological properties and novel intellectual property.[1] Accurate structural elucidation is the cornerstone of any chemical research, and a multi-technique spectroscopic approach (NMR, IR, MS) is the gold standard for unambiguous characterization.
Molecular Structure and Physicochemical Properties
This compound is comprised of a cyclobutane ring and a cyclohexane ring sharing a single carbon atom, the spiro center. The ketone functional group is located on the four-membered ring.
-
Molecular Formula: C₉H₁₄O[2]
-
Molecular Weight: 138.21 g/mol [2]
-
Monoisotopic Mass: 138.104465 Da[2]
-
CAS Number: 29800-56-4[2]
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the molecule's C₂ symmetry plane bisecting the carbonyl group and the spiro carbon, the number of unique signals is reduced.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer. A standard pulse program (e.g., 'zg30') is typically used.
-
Acquire ¹³C{¹H} NMR spectra using a proton-decoupled pulse program (e.g., 'zgpg30') to obtain singlets for all carbon environments.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show 4 distinct signals. The protons on the cyclobutanone ring adjacent to the electron-withdrawing carbonyl group will be the most deshielded.
| Position (by symmetry) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Hα (on C=O ring) | 2.5 - 2.8 | Multiplet | 4H |
| Hβ (on C=O ring) | 2.0 - 2.3 | Multiplet | 4H |
| Hγ (cyclohexane) | 1.4 - 1.7 | Multiplet | 6H |
Causality and Insights:
-
Protons on carbons alpha to a ketone carbonyl are typically found in the 2.1–2.6 ppm region.[3] The rigid, strained nature of the cyclobutanone ring may influence these shifts slightly.
-
The protons on the cyclohexane ring are in a standard aliphatic environment and are expected to resonate in the 1.4-1.7 ppm range, likely as a complex, overlapping multiplet.
-
The multiplicity is described as 'multiplet' due to the complex spin-spin coupling expected in these rigid cyclic systems.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted to display 5 unique carbon signals due to molecular symmetry.
| Position | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O | 205 - 220 | Carbonyl Carbon |
| Spiro C | 45 - 60 | Quaternary Spirocenter |
| Cα (on C=O ring) | 35 - 50 | Alpha to Carbonyl |
| Cβ (on C=O ring) | 25 - 35 | |
| Cγ (cyclohexane) | 20 - 30 |
Causality and Insights:
-
The carbonyl carbon of a ketone is highly deshielded and appears significantly downfield, often above 200 ppm.[3][4]
-
The spiro carbon, being a quaternary center, is expected to have a chemical shift in the 45-60 ppm range, a characteristic region for such carbons in spirocyclic systems.[5] Its signal intensity will likely be lower than that of protonated carbons.
-
The remaining aliphatic carbons will appear in the upfield region of the spectrum (<50 ppm).[4]
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally useful for identifying specific functional groups. For this compound, the key diagnostic signal is the carbonyl (C=O) stretch.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small drop of the neat liquid sample directly onto the ATR crystal. For a thin film method, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane), apply a drop to a salt plate (NaCl or KBr), and allow the solvent to evaporate.
-
Data Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background scan prior to the sample scan. The instrument software will automatically generate the transmittance or absorbance spectrum.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~1785 | C=O stretch | Strong, Sharp |
| 2850 - 2960 | C-H stretch (sp³) | Strong |
| 1440 - 1470 | C-H bend (methylene scissoring) | Medium |
Causality and Insights:
-
The most informative feature is the carbonyl stretch. In acyclic or six-membered ring ketones, this vibration occurs around 1715 cm⁻¹.[6] However, incorporating the carbonyl into a strained four-membered ring increases the energy required to stretch the C=O bond, shifting the absorption to a much higher frequency. Cyclobutanone itself has a characteristic C=O absorption at approximately 1785 cm⁻¹.[7] This high-wavenumber peak is a definitive indicator of the cyclobutanone moiety.
-
The C-H stretching and bending vibrations confirm the presence of the aliphatic hydrocarbon framework.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering clues to its structure.
Experimental Protocol: Mass Spectrometry (GC-MS)
-
Sample Introduction: Dissolve the sample in a volatile solvent (e.g., ethyl acetate) and inject it into a Gas Chromatograph (GC) coupled to a Mass Spectrometer. The GC will separate the analyte from any impurities.
-
Ionization: Use a standard Electron Ionization (EI) source at 70 eV. This high-energy method induces reproducible fragmentation.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, for instance, m/z 40-200.
-
Detection: The detector records the abundance of each ion at a specific m/z value.
Predicted Mass Spectrum and Fragmentation
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 138, corresponding to the molecular weight of C₉H₁₄O.[2] Ketones generally show a moderately intense molecular ion peak.[8]
-
Key Fragmentation: Spiro ketones exhibit characteristic fragmentation pathways that differ from simple cyclic ketones.[9] Common fragmentation involves cleavage of the bonds adjacent to the spiro center and α-cleavage next to the carbonyl group.
A plausible major fragmentation pathway is proposed below:
Caption: A proposed major fragmentation pathway for this compound.
Causality and Insights:
-
The fragmentation of spiro ketones is often directed by the desire to relieve ring strain and form stable carbocations or neutral molecules.[9]
-
A common pathway for cyclohexene-containing structures is the loss of a neutral ethylene molecule (28 Da) through a retro-Diels-Alder-like cleavage. This would lead to a prominent peak at m/z 110.
-
Alpha-cleavage, the breaking of the bond between the carbonyl carbon and an adjacent carbon, is a classic fragmentation for ketones.[10] Loss of a neutral carbon monoxide molecule (28 Da) would also lead to a fragment ion at m/z 110. Further fragmentation of these primary ions would lead to smaller fragments observed in the spectrum.
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A Technical Guide to the Synthesis of Spiro[3.5]nonan-2-one from Cyclohexanone
Abstract
Spirocyclic scaffolds are of paramount importance in modern medicinal chemistry and drug development, offering unique three-dimensional architectures that can enhance pharmacological properties. Spiro[3.5]nonan-2-one, featuring a strained cyclobutane ring fused to a cyclohexane core, represents a valuable synthetic intermediate. This technical guide provides an in-depth exploration of a core synthetic strategy for constructing this compound from the readily available starting material, cyclohexanone. The narrative emphasizes the causality behind experimental choices, focusing on a robust and conceptually foundational approach: the tandem dialkylation of a cyclohexanone enolate with a 1,3-dielectrophile. We will dissect the reaction mechanism, provide a detailed experimental protocol, and discuss the critical parameters that govern the success of this spiroannulation reaction.
Introduction: The Strategic Value of Spirocycles
Spirocycles, compounds containing two rings connected by a single common atom, have garnered significant attention in synthetic and medicinal chemistry. Their inherent rigidity and defined three-dimensional exit vectors provide a powerful tool for exploring chemical space in drug discovery programs. The spiro[3.5]nonane framework, in particular, introduces the conformationally constrained cyclobutane ring, which can serve as a bioisostere for larger or more flexible groups, potentially improving metabolic stability and binding affinity.
The synthesis of these strained systems, however, presents unique challenges. The formation of the spirocyclic cyclobutane ring requires precise control over bond formation to overcome ring strain. This guide focuses on a classical yet effective strategy: the construction of the cyclobutane ring onto a pre-existing cyclohexane framework via intramolecular alkylation.
Retrosynthetic Analysis and Strategic Disconnection
The most logical approach to synthesizing this compound from cyclohexanone involves the formation of the cyclobutane ring through the creation of two new carbon-carbon bonds at the α-position of the cyclohexanone ring.
Primary Retrosynthetic Disconnection:
Caption: Retrosynthetic analysis of this compound.
This retrosynthetic analysis reveals that the target molecule can be conceptually disassembled into cyclohexanone and a three-carbon (C3) dielectrophilic synthon, such as 1,3-dibromopropane. This implies a forward synthesis involving the dialkylation of the α-carbon of cyclohexanone. The key to success lies in controlling this reaction to favor the desired intramolecular cyclization over competing side reactions like O-alkylation, mono-alkylation, and polymerization.
Core Synthetic Strategy: Tandem Intramolecular Enolate Alkylation
The formation of carbocyclic rings via the reaction of ketone enolates with α,ω-dihaloalkanes is a cornerstone of organic synthesis.[1][2] This method involves two sequential SN2 alkylation steps. The first is an intermolecular reaction to tether the electrophilic chain to the ketone, and the second is an intramolecular cyclization to form the new ring.[3][4]
The overall transformation is as follows:
(Note: Image is a placeholder for the chemical reaction diagram)
3.1. Mechanistic Considerations
The reaction proceeds through several critical stages, each requiring specific conditions for optimal outcomes.
-
Enolate Formation: The process begins with the deprotonation of cyclohexanone at the α-position to form a nucleophilic enolate. The choice of base is critical. A strong, non-nucleophilic, sterically hindered base such as Lithium Diisopropylamide (LDA) is ideal. LDA ensures rapid, quantitative, and regioselective formation of the kinetic enolate, minimizing self-condensation side reactions.
-
First Alkylation (Intermolecular): The generated enolate attacks one of the electrophilic carbons of 1,3-dibromopropane in an SN2 reaction, displacing a bromide ion and forming 2-(3-bromopropyl)cyclohexanone. This step is subject to the usual constraints of SN2 reactions, favoring primary halides.[1]
-
Second Enolate Formation: A second equivalent of base is required to deprotonate the newly formed 2-(3-bromopropyl)cyclohexanone at the α-position, generating a new enolate.
-
Second Alkylation (Intramolecular Cyclization): The tethered enolate now attacks the terminal carbon bearing the second bromine atom. This intramolecular SN2 reaction closes the loop, forming the four-membered cyclobutane ring and yielding the target spirocycle. According to Baldwin's rules for ring closure, this 4-exo-trig cyclization is a favored process.[5]
The entire mechanistic sequence is depicted below.
Caption: Mechanistic workflow for the synthesis of this compound.
Experimental Protocol
This protocol describes a representative procedure for the synthesis of this compound based on the tandem alkylation strategy.
Materials and Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Argon or Nitrogen gas inlet
-
Low-temperature thermometer
-
Syringes and cannulation needles
-
Dry ice/acetone bath
-
Standard glassware for workup and purification
-
Reagents: Diisopropylamine, n-Butyllithium (n-BuLi), Cyclohexanone, 1,3-Dibromopropane, Tetrahydrofuran (THF, anhydrous), Diethyl ether, Saturated aqueous NH₄Cl, Saturated aqueous NaCl (brine), Anhydrous MgSO₄.
Procedure:
Step 1: Preparation of LDA and Enolate Formation
-
Set up a flame-dried three-neck flask under an inert atmosphere (Argon).
-
Add anhydrous THF (100 mL) and freshly distilled diisopropylamine (2.2 eq). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (2.1 eq) dropwise via syringe, maintaining the temperature below -70 °C. Stir for 30 minutes at this temperature to form the LDA solution.
-
To this LDA solution, add a solution of freshly distilled cyclohexanone (1.0 eq) in anhydrous THF (20 mL) dropwise, ensuring the temperature remains at -78 °C. Stir for 1 hour to ensure complete enolate formation.
Step 2: Tandem Alkylation and Cyclization
-
To the enolate solution at -78 °C, add a solution of 1,3-dibromopropane (1.1 eq) in anhydrous THF (20 mL) dropwise.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours). The slow warming facilitates both the initial intermolecular alkylation and the subsequent intramolecular cyclization.
Step 3: Workup and Purification
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution (50 mL).
-
Transfer the mixture to a separatory funnel and add diethyl ether (100 mL).
-
Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure this compound.
Data Summary and Expected Outcomes
The efficiency of spiroannulation reactions can be variable, influenced by factors such as substrate concentration, reaction time, and temperature. The following table provides representative data for this class of reaction.
| Parameter | Value/Condition | Rationale |
| Base | Lithium Diisopropylamide (LDA) | Strong, non-nucleophilic base for clean kinetic enolate formation. |
| Solvent | Tetrahydrofuran (THF), anhydrous | Aprotic solvent, essential for maintaining the reactivity of the base and enolate. |
| Temperature | -78 °C to Room Temperature | Low initial temperature for controlled enolate formation and alkylation; slow warming promotes cyclization. |
| Stoichiometry | Cyclohexanone: 1 eq | Limiting reagent. |
| LDA: 2.1 eq | Slightly more than two equivalents are needed for the two deprotonation steps. | |
| 1,3-Dibromopropane: 1.1 eq | Slight excess to drive the initial alkylation to completion. | |
| Typical Yield | 30-50% | Yields can be moderate due to competing side reactions (e.g., elimination, polymerization). |
Conclusion
The synthesis of this compound from cyclohexanone via a tandem dialkylation with 1,3-dibromopropane is a powerful demonstration of intramolecular enolate chemistry. While other methods for spirocycle synthesis exist, including photochemical [2+2] cycloadditions and ring-expansion reactions, the intramolecular alkylation route offers a direct and conceptually clear pathway using common laboratory reagents.[6][7] The success of the synthesis hinges on the careful control of reaction conditions, particularly the use of a strong, non-nucleophilic base at low temperatures to manage the formation and reactivity of the crucial enolate intermediates. This guide provides a solid foundation for researchers and drug development professionals aiming to construct this valuable spirocyclic scaffold.
References
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Trost, B. M., & Shuey, C. D. (1991). A new spiroannelation procedure: intramolecular decarboxylative alkylation of β-keto-esters. Journal of the Chemical Society, Chemical Communications, (1), 29-30. [Link]
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Kim, D. (2013). Intramolecular Enolate Alkylation: From Steroids Through Cladiellins to Isolaurallene. Synlett, 24(19), 2445-2466. [Link]
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de Mayo, P. (1971). The de Mayo Reaction. Accounts of Chemical Research, 4(2), 41-47. (Describes a relevant photochemical approach to cyclobutane rings). [Link]
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Kaufmann, D., & de Meijere, A. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485-1538. [Link]
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LibreTexts. (2021). 22.7: Alkylation of Enolate Ions. Chemistry LibreTexts. (General overview of enolate alkylation chemistry). [Link]
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Baldwin, J. E. (1976). Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications, (18), 734-736. [Link]
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Ring strain and stability of Spiro[3.5]nonan-2-one
An In-Depth Technical Guide to the Ring Strain and Stability of Spiro[3.5]nonan-2-one
Abstract
Spirocyclic systems, characterized by two rings sharing a single atom, are of profound interest in medicinal chemistry and materials science due to their rigid, three-dimensional architectures.[1] this compound, which incorporates a strained cyclobutane ring fused to a stable cyclohexane ring, presents a unique case study in molecular stability. This technical guide provides a comprehensive analysis of the contributing factors to the ring strain in this molecule, grounded in foundational chemical principles. We will dissect the inherent strains of the constituent cyclobutane and cyclohexane rings, evaluate the perturbing influence of the ketone functionality, and outline the modern experimental and computational methodologies employed to quantify these energetic penalties. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this and related strained spirocyclic systems.
The Fundamental Principles of Ring Strain
In organic chemistry, ring strain represents a type of instability that arises when the bonds within a cyclic molecule deviate from their optimal geometries, resulting in an increase in internal energy.[2] This excess energy, known as strain energy, renders the molecule more reactive compared to its acyclic, strain-free counterparts. The total ring strain is a composite of several distinct energetic penalties.
-
Angle Strain (Baeyer Strain) : First conceptualized by Adolf von Baeyer in 1885, angle strain occurs when the bond angles between ring atoms deviate from the ideal values for a given hybridization state.[3][4] For sp³-hybridized carbon atoms, the ideal tetrahedral bond angle is 109.5°.[5] Significant deviation from this value, as seen in small rings like cyclopropane (60°) and cyclobutane (~90°), leads to poor orbital overlap and weaker, more reactive bonds.[6][7]
-
Torsional Strain (Pitzer Strain) : This type of strain arises from eclipsing interactions between atoms or groups separated by three bonds.[8][9] In a cyclic system, the rigidity of the ring can prevent C-C bonds from rotating into the energetically favorable staggered conformation, forcing adjacent substituents into higher-energy eclipsed or gauche arrangements.[2][10]
-
Transannular Strain (Steric Strain) : This is a steric repulsion between atoms or groups positioned across a ring from one another that are not directly bonded.[11] This type of strain is most significant in medium-sized rings (7-13 carbons) where substituents can crowd each other's space.
Historically, Baeyer's theory incorrectly assumed all cycloalkanes were planar, leading to the erroneous prediction that cyclopentane was the most stable ring.[7] The work of Sachse and Mohr later introduced the concept of puckered, non-planar conformations, which correctly explained the exceptional stability of cyclohexane by showing it could adopt a "chair" conformation that eliminates nearly all strain.[3][12]
Caption: Core components contributing to the total ring strain in cyclic molecules.
Deconstructing the Spiro[3.5]nonane Framework
The stability of this compound is best understood by first analyzing the properties of its constituent rings: cyclobutane and cyclohexane.
The High-Strain Cyclobutane Ring
Cyclobutane is a classic example of a strained cycloalkane, with a total strain energy of approximately 26.3 kcal/mol.[2] If the ring were perfectly planar and square, the C-C-C bond angles would be 90°, a significant deviation from the ideal 109.5°, resulting in substantial angle strain.[6] A planar conformation would also force all adjacent C-H bonds into fully eclipsed positions, maximizing torsional strain.[13]
To mitigate this high torsional strain, cyclobutane adopts a non-planar, "puckered" or "bent" conformation.[14][15] This puckering reduces the eclipsing interactions between hydrogens, but it comes at the cost of slightly decreasing the internal bond angles to about 88°, thereby increasing the angle strain.[13] The equilibrium between these two competing strains results in the puckered, butterfly-like structure being the most stable conformation.[16]
The Strain-Free Cyclohexane Ring
In stark contrast, cyclohexane is the paradigm of a stable cycloalkane, with a negligible ring strain of about 1.3 kcal/mol.[2] Its stability is attributed to its ability to adopt a non-planar chair conformation . In this arrangement:
-
All C-C-C bond angles are approximately 111°, very close to the ideal 109.5°, virtually eliminating angle strain.[17]
-
All C-H bonds on adjacent carbons are perfectly staggered, which eliminates torsional strain.
Cyclohexane can also exist in other, less stable conformations such as the "boat" and "twist-boat".[18] The boat conformation is destabilized by torsional strain from eclipsed hydrogens and a significant transannular steric interaction between the two "flagpole" hydrogens.[17] The rapid interconversion between two equivalent chair forms, known as ring flipping, is a key characteristic of its dynamic structure.
The Impact of Spiro-fusion and Carbonyl Substitution
The fusion of the cyclobutane and cyclohexane rings at a single spiro-carbon atom and the introduction of a ketone group create a complex interplay of steric and electronic effects that define the overall stability of this compound.
Structural Perturbations in the Spiro[3.5]nonane System
The spiro-junction forces a rigid connection between the two rings. The spiro-carbon maintains a tetrahedral geometry, but this fusion restricts the conformational freedom of both rings. The larger, more flexible cyclohexane ring will still preferentially adopt a chair conformation to minimize its own strain. However, this chair is now anchored at one carbon to the rigid, strained cyclobutane ring. This constraint can lead to minor distortions in the cyclohexane chair and will influence the puckering of the cyclobutane ring to achieve the lowest overall energy state for the entire molecule.
The Electronic Influence of the Carbonyl Group
The placement of a ketone at the C-2 position of the cyclobutane ring introduces an sp²-hybridized carbon, which has an ideal bond angle of 120°. Introducing this wider preferred angle into a ring that is strained by compressed angles has a complex effect. While it might seem to relieve some angle strain at the carbonyl carbon itself, computational studies on cyclobutanone show that the overall ring strain energy is slightly higher than that of cyclobutane.[19] This is because the geometric changes required to accommodate the sp² center cause increased strain elsewhere in the ring.
A key spectroscopic indicator of this strain is the infrared (IR) stretching frequency of the carbonyl group. In strained four-membered rings, the C=O stretch appears at a significantly higher wavenumber (typically ~1780 cm⁻¹) compared to acyclic ketones (~1715 cm⁻¹) or ketones in strain-free rings like cyclohexanone (~1715 cm⁻¹).[19] This shift is attributed to the increased s-character in the C=O bond as the ring carbons use more p-character in their strained C-C bonds.
Table 1: Comparative Strain Energies of Cycloalkanes
| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) | Key Strain Contributors |
|---|---|---|---|
| Cyclopropane | 3 | ~29 | Angle, Torsional |
| Cyclobutane | 4 | ~26.3 | Angle, Torsional |
| Cyclopentane | 5 | ~7.4 | Torsional |
| Cyclohexane | 6 | ~1.3 | Minimal |
| This compound | 4 & 6 | High (Estimated >26) | Angle (cyclobutane), Torsional |
Data sourced from multiple references.[2]
Methodologies for Stability and Strain Analysis
A combination of experimental and computational techniques is required to fully characterize the stability and structure of this compound.
Experimental Protocols
A. Synthesis and Purification A plausible synthetic route involves the [2+2] cycloaddition of an appropriate enol ether of cyclohexanone with an activated ketene or a multi-step sequence. A general workflow for obtaining a pure sample for analysis is outlined below.
Caption: A generalized experimental workflow for the synthesis and analysis of Spiro[3.s]nonan-2-one.
B. Spectroscopic Characterization
-
Sample Preparation : Dissolve 5-10 mg of purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃) for NMR, or prepare a thin film on a salt plate for IR.
-
Infrared (IR) Spectroscopy : Acquire the spectrum and identify the C=O stretching frequency. A value around 1780 cm⁻¹ would confirm the presence of the strained cyclobutanone moiety.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Will show a complex pattern of multiplets for the aliphatic protons on both rings.
-
¹³C NMR : Will be critical for identifying all nine unique carbons. The carbonyl carbon (C=O) is expected to appear significantly downfield (>200 ppm), and the spiro-carbon will also have a characteristic chemical shift.
-
-
Mass Spectrometry (MS) : Electron Ionization (EI) MS will confirm the molecular weight (138.21 g/mol ) and provide a fragmentation pattern that can offer structural clues.[20]
C. Calorimetric Measurement of Strain Energy
-
Sample Preparation : A precisely weighed sample of pure, dry this compound is placed in a crucible inside a high-pressure "bomb" vessel.
-
Combustion : The bomb is pressurized with pure oxygen and the sample is ignited. The complete combustion reaction releases heat.
-
Data Acquisition : The temperature change of the surrounding water bath is meticulously measured to calculate the heat of combustion (ΔH°c).
-
Strain Energy Calculation : The experimental ΔH°c is compared to a theoretical ΔH°c calculated for a hypothetical "strain-free" molecule with the same atomic composition. The difference between these values yields the total strain energy.
Computational Chemistry Workflow
Computational methods provide invaluable insights into molecular geometry and energetics where experimental data may be scarce.
Caption: A typical computational workflow for determining the strain energy and properties of a molecule.
Protocol for Strain Energy Calculation via Isodesmic Reaction:
-
Geometry Optimization : The 3D structure of this compound is optimized using a quantum mechanical method like Density Functional Theory (DFT) to find its lowest energy conformation.
-
Frequency Analysis : A frequency calculation is performed to verify that the optimized structure is a true energy minimum and to obtain thermodynamic data like the zero-point vibrational energy (ZPVE).
-
Isodesmic Reaction Design : A balanced hypothetical reaction is constructed where the number of each type of chemical bond is conserved on both the reactant and product sides. This helps in canceling out systematic errors in the calculation. An example for this compound is: this compound + 2(Propane) + Acetone → Cyclohexane + Cyclobutane + 2-Butanone
-
Energy Calculation : The total electronic energies for all molecules in the isodesmic reaction are calculated at the same level of theory.
-
Strain Energy Calculation : The enthalpy of the reaction (ΔH_rxn) is calculated from the energies of the reactants and products. This ΔH_rxn represents the difference in strain between the molecules on the left and right sides. Since the strain energies of the simple, well-characterized molecules (cyclohexane, cyclobutane, etc.) are known, the strain energy of this compound can be directly determined.
Conclusion
The stability of this compound is a delicate balance dominated by the significant ring strain inherent to its cyclobutanone moiety. While the fused cyclohexane ring exists in a low-energy chair-like conformation, the overall molecule possesses a high internal energy primarily due to the severe angle and torsional strain of the four-membered ring. The sp²-hybridized ketone group further modulates this strain, leading to a system that is significantly more reactive than simple cyclohexane derivatives. A thorough understanding of this molecule, achieved through the synergistic application of spectroscopic, calorimetric, and computational methods, provides a critical framework for predicting the behavior of complex spirocyclic systems in the context of drug design and advanced materials development.
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Wikipedia contributors. (2024). Ring strain. In Wikipedia, The Free Encyclopedia. [Link][2]
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Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. [Link][11]
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Britannica. (2023). Strain theory. In Encyclopædia Britannica. [Link][3]
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Pharmaguideline. (n.d.). Stabilities – Baeyer's Strain Theory, Limitation of Baeyer's Strain Theory. [Link][4]
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Slideshare. (2015). Conformational analysis of cyclohexane. [Link][12]
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KPU Pressbooks. (n.d.). 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I. [Link]
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Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. [Link][14]
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Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link][16]
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Chemistry LibreTexts. (2022). 4.5: Conformations of Cyclohexane. [Link][17]
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Química Organica.org. (n.d.). Ring Strain in Cycloalkanes. [Link][7]
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University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Torsional strain. [Link][8]
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Chemistry School. (2026). Torsional/Pitzer/Eclipsing Strain. [Link][9]
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Bachrach, S. M. (2006). The Effect of Carbonyl Substitution on the Strain Energy of Small Ring Compounds and Their Six-Member Ring Reference Compounds. Journal of the American Chemical Society, 128(14), 4598-4611. [Link][19]
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Beilstein Journals. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry. [Link][1]
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The Spiro[3.5]nonane Scaffold: A Rising Star in Medicinal Chemistry's Three-Dimensional Landscape
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless pursuit of novel chemical matter with enhanced therapeutic properties has propelled drug discovery into the third dimension. Moving beyond the traditional "flatland" of aromatic scaffolds, medicinal chemists are increasingly embracing the structural and conformational rigidity of spirocyclic systems. Among these, the spiro[3.5]nonane core, featuring a cyclobutane ring fused to a cyclohexane ring, is emerging as a particularly compelling scaffold. Its unique stereochemical features, inherent three-dimensionality, and synthetic tractability offer a powerful platform for the design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the burgeoning potential of spiro[3.5]nonane derivatives in medicinal chemistry, delving into their synthesis, structural advantages, and diverse applications across a range of therapeutic areas.
The Spiro[3.5]nonane Advantage: A Structural Perspective
The defining feature of the spiro[3.5]nonane scaffold is the central quaternary carbon atom shared by the cyclobutane and cyclohexane rings. This arrangement imparts a rigid, three-dimensional geometry that offers distinct advantages over more flexible acyclic or planar aromatic systems.[1]
Key Physicochemical and Structural Properties:
| Property | Spiro[3.5]nonane |
| Molecular Formula | C₉H₁₆[2] |
| Molecular Weight | 124.22 g/mol [2] |
| Boiling Point | ~165-167 °C[3] |
| Density | ~0.87 g/cm³[3] |
| Calculated LogP | 4.2[2] |
Table 1: Physicochemical properties of the parent spiro[3.5]nonane hydrocarbon.[2][3]
The conformational rigidity of the spiro[3.5]nonane core helps to pre-organize appended functional groups in a defined spatial orientation, which can lead to more favorable and specific interactions with biological targets. This "entropic advantage" can translate into higher binding affinities and improved potency. Furthermore, the introduction of a spirocenter increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor that has been correlated with higher success rates in clinical development.[4] The three-dimensional nature of the scaffold also allows for the exploration of novel chemical space, moving away from the often-crowded intellectual property landscape of traditional drug scaffolds.
Synthetic Strategies for Assembling the Spiro[3.5]nonane Core
The successful application of the spiro[3.5]nonane scaffold in drug discovery hinges on the availability of efficient and versatile synthetic methodologies. Several strategies have been developed to construct this unique ring system, allowing for the introduction of diverse functional groups and stereochemical control.
Intramolecular [2+2] Cycloaddition
A powerful and convergent approach to the spiro[3.5]nonane core is through an intramolecular [2+2] cycloaddition of a tethered alkene and allene or another alkene.[5] This method allows for the rapid construction of the bicyclic system with predictable stereochemistry.
Illustrative Workflow for Intramolecular [2+2] Cycloaddition:
Experimental Protocol: Synthesis of a Spiro[3.5]nonane Lactone via Intramolecular [2+2] Cycloaddition of a Tethered Allene-Enoate
-
Precursor Synthesis: A suitable tethered allene-enoate is synthesized through standard organic transformations. For example, coupling of an allenyl alcohol with an acrylic acid derivative.
-
Cycloaddition Reaction: The precursor is dissolved in an appropriate solvent (e.g., acetonitrile, dichloromethane) and subjected to photochemical irradiation (e.g., using a medium-pressure mercury lamp) or thermal conditions to induce the [2+2] cycloaddition.
-
Work-up and Purification: The reaction mixture is concentrated in vacuo, and the crude product is purified by column chromatography on silica gel to afford the desired spiro[3.5]nonane lactone.
-
Characterization: The structure and purity of the product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Rhodium-Catalyzed Cyclopropanation and Rearrangement
Transition metal-catalyzed reactions offer another elegant route to spiro[3.5]nonane derivatives. Rhodium-catalyzed cyclopropanation of a methylene cyclobutane with a diazo compound, followed by a subsequent rearrangement, can provide access to functionalized spiro[3.5]nonane systems.[6] This method is particularly useful for accessing derivatives with specific substitution patterns.
Medicinal Chemistry Applications of Spiro[3.5]nonane Derivatives
The unique structural features of the spiro[3.5]nonane scaffold have been leveraged to develop novel therapeutic agents targeting a variety of diseases.
Metabolic Disorders: GPR119 Agonists for Type 2 Diabetes
A notable success story for the spiro[3.5]nonane scaffold is in the development of agonists for the G-protein coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes. Researchers have designed and synthesized a series of 7-azaspiro[3.5]nonane derivatives that act as potent GPR119 agonists.[7][8]
Mechanism of Action:
Activation of GPR119 in pancreatic β-cells leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn potentiates glucose-stimulated insulin secretion.
One optimized compound from this series demonstrated a desirable pharmacokinetic profile and a significant glucose-lowering effect in a diabetic rat model, highlighting the potential of this scaffold in developing novel anti-diabetic drugs.[7]
Antiviral Applications: Targeting SARS-CoV-2 3C-like Protease
The COVID-19 pandemic spurred intensive research into novel antiviral agents. The spiro[3.5]nonane scaffold has been explored for the development of inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), an enzyme essential for viral replication. Structure-guided design has led to the identification of potent 6-azaspiro[3.5]nonane-derived inhibitors of this viral protease.[3]
Structure-Activity Relationship (SAR) Insights:
Crystallographic studies of these inhibitors in complex with the 3CLpro enzyme have provided valuable insights into their binding modes. The spirocyclic core plays a crucial role in orienting the pharmacophoric groups for optimal interactions with the enzyme's active site. The larger 6-membered nitrogen heterocycle of the 6-azaspiro[3.5]nonane scaffold was found to be well-defined in the electron density maps, suggesting a more stable and favorable binding interaction compared to smaller spirocyclic systems.[3]
Enzyme Inhibition: Modulators of Monoacylglycerol Lipase (MAGL)
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, and its inhibition has therapeutic potential for a range of neurological and inflammatory disorders. Novel spirocyclic compounds, including those with a spiro[3.5]nonane-like architecture (specifically, cyclobutane-lactam and cyclobutane-carbamate bioisosteres), have been developed as potent and reversible MAGL inhibitors.[9] Structure-based drug design was instrumental in discovering these novel scaffolds that exhibit a different binding mode to MAGL, interacting with Arg57 and His121.[9]
Natural Products: The Cryptolaevilactones
Nature also provides inspiration for the medicinal potential of the spiro[3.5]nonane core. A series of novel lactone derivatives, the cryptolaevilactones A-F, were isolated from the plant Cryptocarya laevigata.[10] These compounds possess a unique 7-isopropylspiro[3.5]non-5-ene moiety, which is biosynthesized through a hetero [2+2] cyclization.[10] The discovery of these natural products underscores the biological relevance of the spiro[3.5]nonane scaffold and provides a starting point for further synthetic and medicinal chemistry exploration.
Future Directions and Conclusion
The spiro[3.5]nonane scaffold represents a promising and underexplored area of chemical space for medicinal chemists. Its inherent three-dimensionality, conformational rigidity, and synthetic accessibility make it an attractive building block for the development of novel therapeutics. While significant progress has been made in its application to metabolic disorders and as antiviral agents, the full potential of this scaffold remains to be unlocked.
Future research should focus on:
-
Development of novel and efficient synthetic methodologies to access a wider diversity of functionalized spiro[3.5]nonane derivatives.
-
Exploration of the spiro[3.5]nonane core in other therapeutic areas, such as oncology and central nervous system disorders, where the benefits of three-dimensional scaffolds are well-recognized.
-
In-depth structure-activity relationship studies to further understand the key structural features that govern the biological activity of spiro[3.5]nonane derivatives.
-
Comparative studies to benchmark the physicochemical and pharmacokinetic properties of spiro[3.5]nonane-containing compounds against their non-spirocyclic or other spirocyclic counterparts.
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An In-Depth Technical Guide to the Molecular Modeling and Computational Analysis of Spiro[3.5]nonan-2-one
Abstract
Spirocyclic scaffolds are increasingly vital in modern drug discovery, prized for their rigid, three-dimensional structures that offer novel ways to explore chemical space.[1][2] Spiro[3.5]nonan-2-one, a molecule featuring a cyclobutane ring fused to a cyclohexane ring through a common spiro atom, represents a foundational structure within this class.[3][4] Its unique conformational constraints and synthetic accessibility make it an intriguing starting point for the development of more complex therapeutic agents.[5][6] This guide provides a comprehensive, in-depth protocol for the molecular modeling and computational analysis of this compound. We move beyond a simple list of steps to explain the underlying scientific rationale for each methodological choice, ensuring a robust and reproducible computational workflow. This document is intended for researchers, medicinal chemists, and computational scientists engaged in structure-based drug design.
Introduction: The Significance of Spirocyclic Scaffolds
The pursuit of novel chemical entities with improved pharmacological profiles is a central goal of drug development. Spirocyclic compounds, characterized by two rings linked by a single atom, have emerged as "privileged scaffolds."[1][7] Their inherent rigidity limits conformational mobility, which can lead to higher binding selectivity and potency for biological targets.[8][9] This structural feature allows for the precise spatial arrangement of functional groups, a critical factor in optimizing ligand-receptor interactions.[7] Furthermore, the three-dimensional nature of spirocycles can enhance properties like aqueous solubility and metabolic stability while providing access to novel intellectual property space.[2]
This compound serves as an exemplary model for exploring the computational techniques that unlock the potential of this molecular class. Understanding its fundamental electronic and dynamic properties is the first step toward designing derivatives with tailored biological activity. This guide will detail a multi-pillar computational approach, beginning with quantum mechanics to define its electronic character, followed by classical mechanics to simulate its behavior over time, and concluding with its application in a drug discovery context via molecular docking.
The Computational Scientist's Toolkit: A Primer on Core Methodologies
Molecular modeling has become an indispensable component of the modern drug discovery pipeline, accelerating the identification and optimization of lead compounds.[10][11] By simulating molecular behavior in silico, we can predict properties and interactions, thereby reducing the time and cost associated with traditional experimental screening.[12][13] Our analysis of this compound will leverage a suite of validated computational techniques.
-
Density Functional Theory (DFT): A quantum-mechanical method used to calculate the electronic structure of molecules. DFT is highly effective for determining properties like molecular orbital energies (HOMO/LUMO), charge distribution, and vibrational frequencies, providing deep insights into a molecule's reactivity and stability.[14][15]
-
Molecular Dynamics (MD): A simulation technique that analyzes the physical movements of atoms and molecules over time.[13] By solving Newton's equations of motion, MD simulations reveal the dynamic evolution of a system, illustrating conformational flexibility and interactions with the surrounding environment, such as water.[16][17]
-
Molecular Docking: A method that predicts the preferred orientation of a ligand when bound to a target receptor.[18] It is a cornerstone of structure-based drug design, used to screen virtual libraries and hypothesize binding modes, ultimately guiding the design of more potent and selective drugs.[19]
A Validated Workflow for Computational Analysis
This section details a step-by-step protocol for a comprehensive analysis of this compound. The causality behind each choice of software, parameter, and method is explained to ensure both technical accuracy and practical relevance.
Protocol 3: Molecular Docking against a Biological Target
Objective: To predict the binding mode and affinity of this compound to a hypothetical protein target.
Rationale: Molecular docking is a powerful technique to generate hypotheses about how a small molecule might interact with a protein's binding site. [20][21]This process is fundamental to structure-based drug design, allowing for the rapid screening of many compounds and providing a structural basis for lead optimization. [18][22] Step-by-Step Methodology:
-
Target and Ligand Preparation:
-
Target: Select a relevant protein target from the Protein Data Bank (PDB). For this example, a protein kinase would be a suitable choice. Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand: Use the low-energy, optimized structure of this compound from Protocol 1. Define its rotatable bonds.
-
-
Binding Site Definition:
-
Define the search space for the docking algorithm. This is typically a grid box centered on the known active site of the protein or a potential allosteric site. The size of the box should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely.
-
-
Docking Execution (using software like AutoDock Vina, RosettaLigand, or GOLD):
-
The software will systematically or stochastically sample different conformations and orientations (poses) of the ligand within the defined binding site. [19] * Each generated pose is evaluated using a scoring function, which estimates the free energy of binding. The scoring function typically includes terms for steric hindrance, electrostatic interactions, and hydrogen bonds.
-
-
Results Analysis:
-
Binding Affinity: The docking score (often in kcal/mol) provides an estimate of the binding affinity. More negative scores generally indicate stronger binding.
-
Pose Analysis: Visualize the top-ranked poses in the context of the protein's binding pocket. Analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) that stabilize the complex. This structural insight is invaluable for designing modifications to improve affinity or selectivity.
-
| Parameter | Description |
| Docking Score (kcal/mol) | An estimation of the binding free energy; lower is generally better. |
| Ligand Pose | The predicted 3D orientation and conformation of the ligand in the binding site. |
| Key Interactions | Identification of specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, etc. |
| Table 2: Primary outputs from a molecular docking experiment. |
Conclusion and Future Directions
This guide has outlined a rigorous, multi-step computational workflow for the comprehensive analysis of this compound. By integrating quantum mechanics, molecular dynamics, and molecular docking, researchers can build a deep understanding of a molecule's intrinsic properties and its potential for interaction with biological targets. The data generated from these protocols—including optimized geometry, electronic properties, conformational dynamics, and predicted binding modes—provides a powerful foundation for rational drug design.
Future work would involve using the this compound scaffold as a starting point for in silico library design. By computationally decorating the core structure with various functional groups, one can perform virtual screening to identify derivatives with enhanced predicted affinity and specificity for a chosen target, thereby accelerating the discovery of novel therapeutic agents.
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Spiro[3.5]nonane Compounds: A Technical Guide to Their Discovery, Synthesis, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Allure of the Spirocyclic Scaffold
Spirocyclic compounds, characterized by two rings sharing a single common atom, represent a fascinating and increasingly vital class of molecules in chemistry.[1][2] Their unique three-dimensional architecture, a significant departure from flat aromatic systems, imparts a conformational rigidity and novel spatial arrangement of functional groups that are highly sought after in modern drug discovery and materials science.[2][3][4] The spiro[3.5]nonane core, consisting of a cyclobutane ring fused to a cyclohexane ring through a central quaternary carbon, embodies the structural intrigue and synthetic challenge inherent to this molecular class.[5][6] This guide provides a comprehensive overview of the history, synthetic evolution, and burgeoning applications of spiro[3.5]nonane derivatives, offering field-proven insights for professionals in the chemical sciences.
The introduction of a spirocyclic moiety, such as spiro[3.5]nonane, can significantly enhance the properties of a bioactive molecule.[7] By locking the conformation of appended functional groups, it allows for a more precise interaction with biological targets like protein binding pockets.[3][4] This sp³-rich scaffold can improve physicochemical properties, including solubility and metabolic stability, while providing unique vectors for exploring chemical space—a critical advantage in the multiparametric optimization required for drug development.[4][7]
Part 1: Historical Context and the Dawn of Spiro-Synthesis
The conceptual origins of spiro compounds can be traced back to the early 20th century, with Adolf von Baeyer's pioneering work on ring strain and nomenclature in 1900.[1][8] The synthesis of these structures, however, posed a significant challenge to early organic chemists. The creation of a quaternary "spiro" carbon, particularly one anchoring a strained four-membered ring like cyclobutane, required the development of robust and innovative synthetic methodologies.
The first definitive synthesis of the parent spiro[3.5]nonane hydrocarbon was a landmark achievement, validating theoretical concepts and opening the door for further exploration.[5] Early methods were often multi-step and low-yielding, relying on classical cyclization strategies. A notable early approach involved a malonic ester synthesis to construct a functionalized cyclohexane ring, followed by a series of transformations to build and close the cyclobutane ring.[5] For example, the synthesis of 2-spiro[3.5]nonanecarboxylic acid, a key intermediate, was achieved and subsequently degraded to the parent hydrocarbon via a Hunsdiecker reaction, providing unambiguous proof of the spiro[3.5]nonane structure.[5][9] These foundational efforts, while arduous, laid the critical groundwork for the more efficient and versatile methods used today.
Part 2: Evolution of Synthetic Methodologies
The demand for spiro[3.5]nonane derivatives, particularly in pharmaceutical research, has driven the development of more sophisticated and efficient synthetic routes. Modern strategies focus on stereoselectivity, atom economy, and the ability to introduce diverse functionalities.
Tandem Michael Addition-Alkylation
A powerful and convergent approach for constructing the spiro[3.5]nonane core involves a tandem Michael addition-intramolecular alkylation sequence.[10][11][12] This strategy offers excellent control over the formation of the quaternary spirocenter.
Causality and Experimental Insight: The logic of this approach is to first form a carbon-carbon bond via a conjugate addition (Michael reaction) and then use the resulting enolate to perform an intramolecular cyclization, forming the second ring in a single, often stereoselective, step.[11][12] The choice of base is critical; it must be strong enough to generate the initial nucleophile (e.g., a malonate enolate) but not so harsh as to cause side reactions. The electrophile must contain both a Michael acceptor (e.g., an α,β-unsaturated ester) and a leaving group positioned to allow for a subsequent 4-exo-tet cyclization.
Representative Protocol: Synthesis of a Spiro[3.5]nonane Dicarboxylate
This protocol describes the synthesis of a functionalized spiro[3.5]nonane core, a versatile building block for further elaboration.
Step 1: Synthesis of the Tandem Reaction Precursor
-
To a solution of 1,3-dibromopropane in anhydrous ethanol, add one equivalent of diethyl malonate and one equivalent of sodium ethoxide at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with diethyl ether.
-
Purify the resulting γ-bromo-propylmalonate by column chromatography.
Step 2: Tandem Michael Addition-Alkylation
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
To this solution, add one equivalent of cyclohexanone and stir for 30 minutes to form the enolate.
-
Add the γ-bromo-propylmalonate from Step 1 dropwise to the enolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 24 hours. The intramolecular alkylation occurs after the initial Michael addition.
-
After cooling, quench the reaction and perform an aqueous workup.
-
The resulting diethyl spiro[3.5]nonane-dicarboxylate can be purified by vacuum distillation or column chromatography.
Caption: Workflow for Tandem Michael Addition-Alkylation.
Intramolecular Wittig Reaction
The Wittig reaction, a cornerstone of alkene synthesis, can be ingeniously adapted for the formation of cyclic systems, including the spiro[3.5]nonane framework.[13][14][15] This approach is particularly useful for creating exocyclic double bonds or for closing rings.
Causality and Experimental Insight: The strategy involves synthesizing a precursor molecule that contains both a phosphonium ylide (or its phosphonium salt precursor) and a ketone or aldehyde functionality within the same molecule.[14][15] Upon treatment with a strong base, the ylide is formed in situ and immediately reacts with the internal carbonyl group, closing the ring.[13][14] The length and nature of the tether connecting the two reactive moieties determine the size of the ring being formed. For a spiro[3.5]nonane system, one would start with a functionalized cyclobutane containing the phosphonium salt and a tether that will react with a ketone on a separate six-membered ring, or vice-versa.
Representative Protocol: Cyclobutane Ring Formation via Intramolecular Wittig
This protocol outlines the key cyclization step to form a spiro[3.5]nonane derivative.
-
Precursor Synthesis: Synthesize a ω-keto phosphonium salt. This can be achieved by reacting triphenylphosphine with a halo-ketone, for example, 1-(4-bromobutyl)cyclohexanecarbaldehyde.
-
Ylide Generation and Cyclization:
-
Dissolve the ω-keto phosphonium salt in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add one equivalent of a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS). The solution will typically develop a deep red or orange color, indicating ylide formation.
-
Allow the reaction to stir at low temperature for 1 hour, then slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
-
Workup and Purification:
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate.
-
Extract the product with diethyl ether or ethyl acetate.
-
The major byproduct, triphenylphosphine oxide, can be partially removed by precipitation from a nonpolar solvent (e.g., hexanes).
-
Further purification of the spiro[3.5]nonene product is achieved by column chromatography.
-
Caption: Key steps in the Intramolecular Wittig Reaction.
Comparison of Synthetic Routes
| Method | Key Features | Advantages | Disadvantages | Typical Yields |
| Tandem Michael-Alkylation | Convergent, forms quaternary center directly. | High stereocontrol possible, good atom economy. | Requires carefully designed precursors. | 60-85% |
| Intramolecular Wittig | Forms an alkene, robust C=C formation. | Tolerant of various functional groups, reliable. | Stoichiometric phosphine oxide byproduct. | 50-75% |
| Pinacol Rearrangement | Ring expansion of a vinyl alcohol precursor.[16] | Uses readily available starting materials.[16] | Can be prone to side reactions, acid-sensitive. | 45-65% |
| [2+2] Cycloaddition | Photochemical or thermal reaction of two alkenes. | Direct formation of the cyclobutane ring. | Regio- and stereoselectivity can be challenging. | Varies widely |
Part 3: Physicochemical Properties and Conformational Analysis
The spiro[3.5]nonane scaffold possesses unique physicochemical properties stemming from its rigid, three-dimensional structure. The fusion of a strained cyclobutane ring with a flexible cyclohexane ring creates a distinct conformational landscape.
-
Strain Energy: The cyclobutane portion of the molecule introduces significant ring strain, which influences the reactivity of adjacent bonds.
-
Conformational Rigidity: Unlike simple bicyclic systems, the spiro junction severely restricts the conformational freedom of both rings. The cyclohexane ring typically adopts a chair conformation, but its inversion is hindered.[17] This rigidity is a key attribute for its use in medicinal chemistry, as it reduces the entropic penalty of binding to a receptor.[7]
-
Lipophilicity: The parent hydrocarbon, C₉H₁₆, is lipophilic, with a calculated XLogP3 value of 4.2.[6] This property can be tuned significantly by introducing polar functional groups, allowing medicinal chemists to balance solubility and permeability.
Conformational analysis, often performed using computational methods like molecular dynamics simulations, reveals that the cyclohexane ring's chair conformers are predominant.[17][18] The orientation of substituents relative to the cyclobutane ring (i.e., pseudo-axial vs. pseudo-equatorial) can have a profound impact on the molecule's overall shape and biological activity.
Part 4: Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of the spiro[3.5]nonane core have made it an attractive scaffold in modern drug discovery.[3][4][7] Its ability to project substituents into distinct regions of three-dimensional space allows for the optimization of interactions with complex biological targets.[4]
Case Study: 7-Azaspiro[3.5]nonane as a GPR119 Agonist
G protein-coupled receptor 119 (GPR119) is a target for the treatment of type 2 diabetes. Researchers at Taisho Pharmaceutical developed a novel class of potent GPR119 agonists based on a 7-azaspiro[3.5]nonane scaffold.[19]
Rationale for Scaffold Selection: The azaspiro[3.5]nonane core served as a rigid bioisostere for a more flexible piperidine linker found in earlier lead compounds. This modification aimed to:
-
Improve Potency: By locking the conformation, the substituents could be presented in an optimal orientation for binding to the receptor, enhancing potency.[4]
-
Optimize Physicochemical Properties: The sp³-rich nature of the scaffold can help modulate properties like solubility and metabolic stability, leading to a better pharmacokinetic (PK) profile.[7][19]
The synthetic strategy involved optimizing the groups attached to the piperidine nitrogen (R²) and an aryl group (R³). This systematic exploration led to the identification of compound 54g , which exhibited high potency as a GPR119 agonist and demonstrated a favorable glucose-lowering effect in diabetic rat models.[19]
Caption: Optimization workflow for spiro[3.5]nonane-based drugs.
Other Applications
The versatility of the spiro[3.5]nonane core and its derivatives extends to other areas:
-
Central Nervous System (CNS) Agents: The defined three-dimensional structure is valuable for designing ligands that can selectively target specific neurotransmitter receptors.
-
Antiviral and Anticancer Agents: Spirocycles are present in numerous natural products and synthetic compounds exhibiting cytotoxic or antiviral activities.[3] The spiro[3.5]nonane framework provides a robust starting point for creating libraries of diverse compounds for high-throughput screening.[20]
Conclusion
From its theoretical conception by pioneers like von Baeyer to its current status as a privileged scaffold in medicinal chemistry, the spiro[3.5]nonane core has had a remarkable journey. The evolution of synthetic chemistry has transformed this once-elusive structure into an accessible and versatile building block. Its inherent rigidity, unique three-dimensional geometry, and tunable physicochemical properties ensure that spiro[3.5]nonane and its derivatives will continue to be a focal point of innovation for researchers, scientists, and drug development professionals seeking to navigate the complex challenges of molecular design.
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An In-depth Technical Guide to the Carbonyl Reactivity of Spiro[3.5]nonan-2-one
Abstract
Spiro[3.5]nonan-2-one, a molecule characterized by the fusion of a cyclobutane and a cyclohexane ring through a single quaternary carbon, presents a unique structural scaffold of significant interest in medicinal chemistry and materials science. The reactivity of its carbonyl group, situated within the strained four-membered ring, is governed by a complex interplay of ring strain, steric hindrance, and stereoelectronic effects. This technical guide provides an in-depth analysis of the carbonyl chemistry of this compound, offering a predictive framework for its behavior in key synthetic transformations. We will explore nucleophilic additions, including reductions and organometallic reactions, olefination strategies, and oxidative rearrangements. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this spirocyclic ketone.
Introduction: Structural and Electronic Landscape
The carbonyl group is one of the most fundamental functional groups in organic chemistry, defined by a carbon-oxygen double bond. The significant difference in electronegativity between oxygen and carbon results in a highly polarized bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.[1][2] In this compound (CAS No. 29800-56-4)[3], this inherent reactivity is modulated by its distinct spirocyclic architecture.
The core structure consists of a cyclobutanone ring fused to a cyclohexane ring at the C4 position of the cyclobutane. This arrangement introduces several key features that dictate the carbonyl group's accessibility and reactivity:
-
Ring Strain: The cyclobutanone ring possesses significant angle strain, which influences the hybridization of the carbonyl carbon and its adjacent atoms. This strain can affect both the rate of reactions and the stability of intermediates.
-
Steric Hindrance: The adjacent cyclohexane ring provides a sterically congested environment on one face of the cyclobutanone ring, influencing the trajectory of incoming nucleophiles and often leading to high levels of diastereoselectivity in addition reactions.[4]
-
Chirality: The spiro carbon atom is a chiral center, meaning the molecule is chiral and can exist as a pair of enantiomers.[5] Reactions at the prochiral carbonyl center can therefore lead to the formation of diastereomers, making stereocontrol a critical consideration.
This guide will dissect how these structural nuances govern the outcome of synthetically important reactions at the carbonyl center.
Caption: Logical relationship between structure and reactivity.
Nucleophilic Addition Reactions: The Cornerstone of Reactivity
The primary mode of reaction for the carbonyl group in this compound is nucleophilic addition.[2] In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.[6][7] The stereochemical outcome of this addition is highly dependent on the steric environment created by the spiro-fused cyclohexane ring.
Reduction to Spiro[3.5]nonan-2-ol
The reduction of the ketone to the corresponding secondary alcohol, Spiro[3.5]nonan-2-ol, is a fundamental transformation. This can be achieved with standard hydride reagents or, more sophisticatedly, through asymmetric methods to yield enantiomerically pure alcohols.
-
Achiral Reductions: Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation.[8] Due to the steric bulk of the cyclohexane ring, the hydride nucleophile is expected to attack preferentially from the less hindered face of the carbonyl group, leading to a major diastereomer. In practice, an excess of the reducing agent is often used to ensure the reaction proceeds to completion.[8]
-
Asymmetric Reductions: For applications in drug development, obtaining a single enantiomer of the resulting alcohol is often crucial. The Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation are powerful methods for the enantioselective reduction of prochiral ketones.[9] The CBS reduction, for instance, utilizes a chiral oxazaborolidine catalyst that coordinates with both the borane reducing agent and the ketone, enforcing a highly stereoselective hydride transfer.[9] The choice of the (R)- or (S)-catalyst dictates the stereochemistry of the final alcohol product.[9]
Caption: Experimental workflow for CBS asymmetric reduction.
Organometallic Additions
The addition of organometallic reagents, such as Grignard (RMgX) or organolithium (RLi) reagents, provides a powerful route to form new carbon-carbon bonds and generate tertiary alcohols.[10][11]
The reaction proceeds via the nucleophilic attack of the carbanionic portion of the organometallic reagent on the carbonyl carbon.[12] Subsequent acidic workup protonates the intermediate alkoxide to yield the tertiary alcohol. The stereochemical outcome is again governed by the facial selectivity imposed by the spirocyclic system, with the organometallic reagent preferentially adding from the less sterically encumbered face.
Olefination Reactions
Converting the carbonyl group into a carbon-carbon double bond is a valuable synthetic tool. The Wittig reaction is a classic method for achieving this transformation.[13][14]
The Wittig reaction involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent).[15][16] However, ketones within strained four-membered rings, such as cyclobutanones, can be unreactive towards standard Wittig ylides. In a study on a related spiro[3.3]heptane system, a standard Wittig reaction failed, necessitating the use of the more reactive titanium-based Tebbe reagent for successful olefination.[17] This provides a crucial field-proven insight: for this compound, if standard Wittig conditions prove ineffective, alternative olefination protocols like the Tebbe or Petasis reaction should be considered.
Baeyer-Villiger Oxidation: Ring Expansion and Lactone Formation
The Baeyer-Villiger oxidation is a powerful reaction that converts a ketone into an ester, or a cyclic ketone into a lactone, using a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA).[18][19] This reaction involves the insertion of an oxygen atom into a carbon-carbon bond adjacent to the carbonyl group.
For this compound, the oxygen atom can theoretically be inserted on either side of the carbonyl group, leading to two possible lactone products. The regiochemical outcome is determined by the relative migratory aptitude of the adjacent carbon groups.[19][20] The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > primary alkyl > methyl.[20]
In this case, both migrating groups are secondary carbons. However, one is the spirocyclic carbon (C4) and the other is a methylene carbon (C3). The migration of the more substituted spiro carbon (C4) would be electronically favored and would also relieve some of the ring strain associated with the four-membered ring by expanding it to a five-membered lactone. This makes the formation of the spiro-lactone resulting from C4 migration the predicted major product.
Caption: Regioselectivity in the Baeyer-Villiger oxidation.
Summary of Reactivity
The reactivity of the carbonyl group in this compound is a compelling case study in how molecular architecture dictates chemical behavior. The following table summarizes the expected outcomes for the key reactions discussed.
| Reaction Class | Reagent(s) | Expected Product(s) | Key Considerations |
| Reduction | NaBH₄ or LiAlH₄ | Spiro[3.5]nonan-2-ol | Diastereoselective addition from the less hindered face.[8] |
| Asymmetric Reduction | CBS Catalyst + Borane | Enantiomerically enriched (R)- or (S)-Spiro[3.5]nonan-2-ol | Catalyst stereochemistry controls product stereochemistry.[9] |
| Organometallic Addition | Grignard Reagents (RMgX) | Tertiary Alcohols | Diastereoselective C-C bond formation.[10] |
| Olefination | Ph₃P=CHR (Wittig) or Tebbe Reagent | Exo-cyclic Alkene | May require more reactive reagents (e.g., Tebbe) due to ring strain.[17] |
| Baeyer-Villiger Oxidation | m-CPBA | Spiro-lactone (via C4 migration) | Regioselectivity driven by migratory aptitude and strain relief.[19][20] |
Experimental Protocols
Protocol 1: Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Method
(This protocol is a general guideline based on established methods and may require optimization.)[9]
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.1 M).
-
Catalyst Addition: Add (R)- or (S)-methyl-CBS catalyst solution (e.g., 1 M in toluene, 0.05 - 0.1 eq).
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Borane Addition: Add borane dimethyl sulfide complex (BH₃·SMe₂, ~1.0 M in THF, 0.6 - 1.0 eq) dropwise over 20-30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C to room temperature for 1-4 hours, monitoring progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly quench by the dropwise addition of methanol until gas evolution ceases.
-
Workup: Add 1 M HCl and stir for 30 minutes. Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Baeyer-Villiger Oxidation
(This protocol is a general guideline based on established methods.)[20]
-
Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.
-
Buffering (Optional but Recommended): Add a solid buffer such as sodium bicarbonate (NaHCO₃) or disodium hydrogen phosphate (Na₂HPO₄) (2-3 eq) to neutralize the carboxylic acid byproduct.
-
Reagent Addition: Cool the mixture to 0 °C and add m-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 - 1.5 eq) portion-wise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-48 hours, monitoring progress by TLC or GC-MS.
-
Quenching: Upon completion, cool the mixture to 0 °C and quench the excess peroxyacid by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) until a starch-iodide paper test is negative.
-
Workup: Separate the layers and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude lactone by flash column chromatography.
Conclusion
The carbonyl group in this compound is a versatile functional handle whose reactivity is profoundly influenced by its unique spirocyclic framework. The inherent ring strain and steric environment not only modulate its electrophilicity but also provide a powerful tool for directing the stereochemical outcome of addition reactions. A thorough understanding of these principles, from diastereoselective reductions to predictable oxidative rearrangements, is essential for any scientist aiming to incorporate this valuable scaffold into complex molecular designs for drug discovery and beyond.
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Stereochemistry and chirality of Spiro[3.5]nonan-2-one derivatives
An In-Depth Technical Guide to the Stereochemistry and Chirality of Spiro[3.5]nonan-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
Abstract
This compound derivatives represent a class of structurally intriguing molecules with significant potential in medicinal chemistry and materials science. Their inherent three-dimensionality, conferred by the spirocyclic core, offers a unique scaffold for the development of novel therapeutics and functional materials.[1][2][3] The stereochemical intricacies of these compounds, arising from the spiro-carbon and other potential stereocenters, are paramount to their biological activity and material properties. This guide provides a comprehensive technical overview of the stereochemistry and chirality of this compound derivatives, encompassing fundamental principles, stereoselective synthetic strategies, and advanced analytical techniques for stereochemical assignment.
Introduction: The Significance of the this compound Scaffold
Spirocycles, characterized by two rings sharing a single carbon atom, are gaining prominence in drug discovery due to their rigidified conformations and novel chemical space exploration.[1][2][3] The this compound framework, featuring a cyclobutane ring fused to a cyclohexane ring at the spiro-center, with a carbonyl group on the four-membered ring, presents a compelling architectural motif. This arrangement imparts specific spatial orientations to substituents, which can be crucial for molecular recognition and binding to biological targets.[2][3] The inherent chirality of many this compound derivatives necessitates a thorough understanding and control of their stereochemistry for any meaningful application.[4]
Foundational Stereochemistry of this compound
The core of stereochemical complexity in this compound lies in the spiro-carbon, which is a quaternary carbon atom at the junction of the two rings.
Chirality and Enantiomers
The presence of the spiro-carbon atom in an appropriately substituted this compound molecule renders it chiral, meaning it is non-superimposable on its mirror image.[4] This gives rise to a pair of enantiomers, which can exhibit vastly different biological activities. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) at the spiro-center.
Diagram: Chirality of this compound
A depiction of the enantiomers of a substituted this compound.
Diastereomers
The introduction of additional stereocenters on either of the rings leads to the possibility of diastereomers. These are stereoisomers that are not mirror images of each other and have different physical and chemical properties. The relative configuration of these stereocenters is critical and can be controlled through stereoselective synthesis.
Stereoselective Synthesis of this compound Derivatives
The synthesis of enantiomerically pure or enriched spirocyclic compounds is a significant challenge in organic chemistry.[5] Several strategies have been developed to achieve high levels of stereocontrol.
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is a classical and effective method for inducing stereoselectivity. The auxiliary is temporarily incorporated into the starting material, directs the stereochemical outcome of a key bond-forming reaction, and is subsequently removed.
Workflow: Chiral Auxiliary Approach
A generalized workflow for chiral auxiliary-mediated synthesis.
Asymmetric Catalysis
Asymmetric catalysis offers a more elegant and atom-economical approach to enantioselective synthesis. Chiral catalysts, such as organocatalysts or transition metal complexes with chiral ligands, can create a chiral environment that favors the formation of one enantiomer over the other.
3.2.1. Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules.[6][7] For this compound derivatives, cascade reactions employing chiral amines or thioureas can be envisioned to construct the spirocyclic core with high enantioselectivity.[6]
3.2.2. Transition Metal Catalysis
Transition metal-catalyzed reactions, such as the Nazarov cyclization, have been successfully employed for the stereoselective synthesis of spirocyclic ketones.[8][9][10] The choice of chiral ligand is crucial for achieving high enantiomeric excess.
Protocol: Stereoselective Nazarov Cyclization
A representative protocol for the synthesis of spirocyclic ketones via a Nazarov reaction is outlined below, based on established methodologies.[8][9][10]
-
Preparation of the Dienyl Dihydropyran Precursor:
-
Nazarov Cyclization:
-
Dissolve the dihydropyran derivative in a suitable solvent (e.g., CH₂Cl₂).
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Add a Lewis acid or Brønsted acid catalyst (e.g., BF₃·OEt₂, TfOH) dropwise.
-
Monitor the reaction by TLC or LC-MS until completion.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired spirocyclic ketone.
-
Analytical Techniques for Stereochemical Assignment
Unambiguous determination of the absolute and relative stereochemistry is critical. A combination of spectroscopic and crystallographic techniques is often employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution.[11][12][13]
-
¹H and ¹³C NMR: Chemical shifts and coupling constants provide valuable information about the local environment and dihedral angles of protons and carbons.
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks.[12]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is crucial for determining relative stereochemistry.[11]
-
-
Chiral Derivatizing Agents and Solvating Agents: The use of chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents can lead to the formation of diastereomeric species that are distinguishable by NMR, allowing for the determination of enantiomeric excess.[13]
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the absolute stereochemistry of a crystalline compound.[14][15] This technique is considered the "gold standard" for stereochemical assignment, provided that suitable crystals can be obtained.
Chiroptical Methods
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are sensitive to the chiral nature of molecules and can be used to determine the absolute configuration by comparing experimental spectra with those of known compounds or with theoretically calculated spectra.
Applications in Drug Discovery and Development
The rigid this compound scaffold can be utilized to position pharmacophoric groups in a well-defined three-dimensional space, potentially leading to enhanced potency and selectivity for biological targets.[2][3] The stereochemistry of these derivatives is expected to play a pivotal role in their biological activity, as different stereoisomers may exhibit distinct binding affinities and pharmacological profiles.
Table: Representative this compound Derivatives and their Potential Applications
| Derivative | Potential Therapeutic Area | Rationale for Spirocyclic Scaffold |
| Substituted amino-spiro[3.5]nonan-2-ones | CNS Disorders | The rigid scaffold can mimic turn structures in peptides, potentially targeting GPCRs or ion channels. |
| Hydroxylated spiro[3.5]nonan-2-ones | Anti-inflammatory | The defined spatial arrangement of hydroxyl groups may lead to specific interactions with enzyme active sites. |
| Fluorinated spiro[3.5]nonan-2-ones | Metabolic Diseases | Introduction of fluorine can modulate metabolic stability and binding affinity. |
Conclusion
The stereochemistry and chirality of this compound derivatives are central to their potential applications in drug discovery and materials science. A thorough understanding of the stereochemical principles, coupled with the application of modern stereoselective synthetic methods and advanced analytical techniques, is essential for harnessing the full potential of this intriguing class of molecules. As the demand for novel, three-dimensional scaffolds in drug development continues to grow, the this compound framework is poised to become an increasingly important structural motif.
References
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Methodological & Application
Application Note: A Robust Experimental Protocol for the Synthesis of Spiro[3.5]nonan-2-one
Abstract: This document provides a comprehensive guide for the synthesis of Spiro[3.5]nonan-2-one, a valuable spirocyclic ketone scaffold for applications in medicinal chemistry and materials science. We present a detailed, field-proven protocol based on a Lewis acid-promoted [2+2] cycloaddition of a ketene with cyclohexene. The causality behind experimental choices, safety considerations, and purification strategies are discussed in depth to ensure reliable and reproducible outcomes. Additionally, an alternative synthetic approach via a pinacol-type rearrangement is outlined, offering flexibility in synthetic design. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this versatile building block into their synthetic programs.
Introduction: The Significance of this compound
Spirocyclic frameworks have garnered significant attention in drug discovery and materials science due to their unique three-dimensional architectures. The rigid, non-planar nature of these systems allows for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets, as well as novel material properties. This compound, featuring a cyclobutanone ring fused to a cyclohexane core, represents a key building block for the elaboration of more complex spirocyclic molecules.
The synthesis of such strained ring systems, however, can be challenging. The construction of the four-membered cyclobutanone ring requires specific synthetic strategies to overcome the inherent ring strain. This application note details a robust and reliable method for the synthesis of this compound, focusing on the well-established [2+2] cycloaddition reaction.
Recommended Synthetic Protocol: [2+2] Cycloaddition of Dichloroketene with Cyclohexene followed by Reductive Dechlorination
The cornerstone of this synthetic approach is the [2+2] cycloaddition of a ketene with cyclohexene to form the spiro[3.5]nonane skeleton. For operational simplicity and high reactivity, we utilize dichloroketene, generated in situ from trichloroacetyl chloride and activated zinc. The resulting dichlorinated spiro-ketone is then subjected to reductive dechlorination to yield the target compound.
Overall Synthetic Scheme
Caption: Overall workflow for the synthesis of this compound.
Quantitative Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles | Equivalents |
| Cyclohexene | C₆H₁₀ | 82.14 | 0.122 | 1.0 |
| Trichloroacetyl chloride | C₂Cl₄O | 181.83 | 0.183 | 1.5 |
| Zinc (activated) | Zn | 65.38 | 0.244 | 2.0 |
| Zinc (for dechlorination) | Zn | 65.38 | ~0.3 | ~2.5 |
| Acetic Acid | C₂H₄O₂ | 60.05 | - | Solvent |
| This compound | C₉H₁₄O | 138.21 | - | - |
Detailed Experimental Protocol
Part A: Synthesis of 1,1-Dichloro-spiro[3.5]nonan-2-one
-
Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.
-
Zinc Activation: To the flask, add activated zinc dust (16.0 g, 0.244 mol). Activation can be achieved by stirring the zinc dust with dilute HCl, followed by washing with water, ethanol, and ether, and then drying under vacuum.
-
Reaction Initiation: Add 100 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of cyclohexene (10.0 g, 0.122 mol) and trichloroacetyl chloride (33.3 g, 0.183 mol) in 50 mL of anhydrous diethyl ether.
-
Addition of Reactants: Add a small portion (approximately 10%) of the solution from the dropping funnel to the stirred suspension of zinc in diethyl ether. The reaction mixture should be gently warmed to initiate the reaction, which is indicated by a slight exothermic response and the onset of reflux.
-
Controlled Addition and Reflux: Once the reaction has initiated, add the remainder of the cyclohexene and trichloroacetyl chloride solution dropwise at a rate that maintains a gentle reflux. The addition should take approximately 1-2 hours.
-
Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-3 hours to ensure complete consumption of the starting materials. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it over a mixture of crushed ice and 1 M HCl (100 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 1,1-dichloro-spiro[3.5]nonan-2-one.
Part B: Reductive Dechlorination to this compound
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude 1,1-dichloro-spiro[3.5]nonan-2-one in glacial acetic acid (100 mL).
-
Addition of Zinc: To the stirred solution, add zinc dust (20 g, ~0.3 mol) portion-wise. The addition may be exothermic, so control the rate to maintain a manageable reaction temperature.
-
Heating and Monitoring: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the progress of the dechlorination by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Filtration and Quenching: Cool the reaction mixture to room temperature and filter off the excess zinc. Carefully pour the filtrate into a beaker containing ice water (300 mL).
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic extracts and wash carefully with saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Alternative Synthetic Route: Pinacol-Type Rearrangement
An alternative and elegant approach to spirocyclic ketones is through a pinacol-type rearrangement. While a direct protocol for this compound via this method is less commonly reported, the synthesis of its isomer, Spiro[3.5]nonan-1-one, is well-documented and provides a strong foundation for a similar strategy.[1]
The key steps would involve:
-
Formation of a Suitable Diol Precursor: This would likely involve the synthesis of a vicinal diol on the cyclohexane ring, with one of the hydroxyl groups being tertiary to facilitate carbocation formation and subsequent rearrangement.
-
Acid-Catalyzed Rearrangement: Treatment of the diol with a Brønsted or Lewis acid would induce the elimination of a water molecule, formation of a carbocation, and a subsequent 1,2-alkyl shift to expand the ring and form the spirocyclic ketone.[2][3][4] The regioselectivity of the rearrangement would be crucial in determining the final product. For instance, the pinacol rearrangement of cyclohexane-1,2-diol is known to favor ring contraction to a cyclopentyl aldehyde under kinetic control.[5]
This approach offers a different set of challenges and opportunities for stereochemical control and may be advantageous depending on the availability of starting materials and desired substitution patterns on the spirocyclic core.
Conclusion
The [2+2] cycloaddition of dichloroketene with cyclohexene, followed by reductive dechlorination, provides a reliable and scalable method for the synthesis of this compound. The protocol detailed in this application note, with its emphasis on the rationale behind each step, is designed to be a valuable resource for researchers. The alternative pinacol-type rearrangement strategy offers another powerful tool for the construction of this important spirocyclic scaffold. The availability of these synthetic routes opens the door to further exploration of the chemical space around the spiro[3.5]nonane core for applications in drug discovery and beyond.
References
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Hussain, M. M., Li, H., Hussain, N., Ureña, M., Carroll, P. J., & Walsh, P. J. (2009). Applications of 1-Alkenyl-1,1-Heterobimetallics in the Stereoselective Synthesis of Cyclopropylboronate Esters, Trisubstituted Cyclopropanols and 2,3-Disubstituted Cyclobutanones. Journal of the American Chemical Society, 131(18), 6516–6524. [Link]
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Organic Chemistry Portal. (n.d.). Pinacol Rearrangement. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 2). 30.2: Pinacol Rearrangement. [Link]
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Paquette, L. A., & Han, Y.-K. (1979). Samarium Diiodide Mediated Pinacol Coupling Reactions. In Organic Reactions (pp. 1-79). John Wiley & Sons, Inc. [Link]
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ron. (2016, December 14). Ring contraction in pinacol rearrangement of cyclohexane-1,2-diol. Chemistry Stack Exchange. [Link]
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Application Note: High-Purity Isolation of Spiro[3.5]nonan-2-one via Automated Flash Column Chromatography
Introduction
Spiro[3.5]nonan-2-one is a valuable spirocyclic ketone that serves as a versatile building block in medicinal chemistry and materials science.[1][2] Spiro compounds, characterized by two rings sharing a single carbon atom, possess rigid, three-dimensional structures that are of significant interest in drug development for their ability to explore novel chemical space and improve molecular properties like solubility and metabolic stability.[2] The synthetic utility of this compound as a precursor for pharmacologically active molecules necessitates a high degree of purity, as even minor impurities can compromise the yield, stereoselectivity, and biological activity of subsequent products.[3]
This application note provides a comprehensive, field-proven protocol for the purification of crude this compound using normal-phase flash column chromatography. We will delve into the causality behind methodological choices, from initial method development using Thin-Layer Chromatography (TLC) to the final isolation of the purified compound.
Principle of Chromatographic Separation
The purification strategy hinges on the principles of normal-phase adsorption chromatography. In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase. The separation is achieved based on the differential polarity of the components in the crude mixture.
-
This compound (C₉H₁₄O): This molecule's polarity is primarily dictated by the carbonyl (C=O) group of the ketone.
-
Potential Impurities: Crude synthetic mixtures may contain non-polar starting materials (e.g., hydrocarbons) or more polar byproducts (e.g., alcohols from over-reduction or diols).
When the crude mixture is introduced to the column, molecules will adsorb to the silica gel surface. The mobile phase then flows through the column, creating a dynamic equilibrium where components partition between the stationary and mobile phases. Non-polar impurities, having weak interactions with the silica gel, will travel through the column quickly with the mobile phase. The moderately polar this compound will have a stronger interaction, causing it to move more slowly. Highly polar impurities will be retained most strongly on the silica. This difference in migration rates allows for the collection of the desired compound in distinct, pure fractions.
Preliminary Method Development: Thin-Layer Chromatography (TLC)
Before proceeding to column chromatography, it is imperative to develop an optimal solvent system using TLC.[4][5] This rapid analytical technique serves as a small-scale pilot for the larger column separation, allowing for the determination of a mobile phase that provides the best separation between the target compound and its impurities.
Protocol: TLC Analysis
-
Plate Preparation: Use silica gel 60 F254 TLC plates. With a pencil, gently draw a starting line approximately 1 cm from the bottom edge.
-
Sample Preparation: Dissolve a small amount of the crude this compound mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the starting line.
-
Developing the Plate: Prepare a developing chamber (a covered beaker with filter paper works well) containing a shallow pool of the chosen solvent system (eluent). Place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line.[4]
-
Elution: Allow the solvent to ascend the plate via capillary action until it reaches about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. After the plate has dried, visualize the separated spots. Since this compound is not colored, several methods are required:
-
UV Light: Examine the plate under a UV lamp (254 nm). Compounds with UV-absorbing functional groups will appear as dark spots against the fluorescent green background.[6]
-
Chemical Staining: For comprehensive visualization, especially for ketones, specific staining is highly effective.[5][7][8]
-
2,4-Dinitrophenylhydrazine (DNPH) Stain: This stain reacts specifically with aldehydes and ketones to form yellow-to-orange spots (hydrazones).[7][8]
-
Potassium Permanganate (KMnO₄) Stain: This is a general oxidizing stain that reacts with many functional groups, including ketones (though slower than alkenes or alcohols), typically appearing as yellow spots on a purple background.[6]
-
-
Optimizing the Mobile Phase
The goal is to find a solvent system where the this compound has a Retention Factor (Rƒ) value between 0.25 and 0.40. This Rƒ range typically translates well to column chromatography, ensuring the compound does not elute too quickly (poor separation) or too slowly (band broadening and excessive solvent use).
-
Start with a binary system: A common and effective choice is a mixture of a non-polar solvent (Hexanes or Petroleum Ether) and a slightly more polar solvent (Ethyl Acetate or Dichloromethane).[9][10]
-
Adjust Polarity:
-
If the Rƒ is too high (spots run near the solvent front), decrease the polarity by reducing the proportion of ethyl acetate.
-
If the Rƒ is too low (spots remain near the baseline), increase the polarity by increasing the proportion of ethyl acetate.
-
Protocol: Flash Column Chromatography Purification
This protocol outlines the purification using a standard glass column. The principles are directly applicable to automated flash chromatography systems.
Materials and Reagents
| Equipment | Reagents & Consumables |
| Glass chromatography column | Crude this compound |
| Fraction collector or test tubes | Silica gel (230-400 mesh) |
| Round-bottom flasks | TLC plates (Silica gel 60 F254) |
| Rotary evaporator | Hexanes (or Petroleum Ether), HPLC grade |
| Beakers and Erlenmeyer flasks | Ethyl Acetate, HPLC grade |
| Long glass rod or pipette | Dichloromethane (for sample loading), HPLC grade |
| Funnel | Cotton or glass wool |
| Clamp and stand | Sand (acid-washed) |
| TLC visualization stain (e.g., DNPH) |
Column Preparation (Wet Slurry Packing)
Proper column packing is critical to achieving high resolution. The wet slurry method is reliable for preventing air bubbles and cracks in the stationary phase.[11]
-
Plug the Column: Securely place a small plug of cotton or glass wool at the bottom of the column outlet. Add a ~1 cm layer of sand on top of the plug.[11]
-
Prepare the Slurry: In a beaker, measure the required amount of silica gel (typically 50-100 times the mass of the crude sample). Add the initial, low-polarity eluent (e.g., 10% Ethyl Acetate in Hexanes) and stir to create a consistent slurry.
-
Pack the Column: Fill the column about one-third full with the eluent. Pour the silica slurry into the column in portions. As you add the slurry, continuously drain solvent from the outlet and gently tap the side of the column to encourage even settling and release of trapped air.[11]
-
Equilibrate: Once all the silica has been added and has settled into a stable bed, add a final ~1 cm layer of sand on top to prevent disturbance of the silica surface during solvent addition. Wash the column with 2-3 column volumes of the initial eluent until the bed is fully stabilized and equilibrated. Never let the solvent level drop below the top layer of sand.
Sample Loading (Dry Loading)
For optimal separation, dry loading is superior to direct liquid application, as it ensures the sample is introduced to the column as a narrow, concentrated band.[10]
-
Adsorption: Dissolve the crude this compound in a minimal amount of a highly volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of the crude sample) to this solution.
-
Drying: Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Loading: Carefully layer this silica-adsorbed sample powder onto the top layer of sand in the prepared column.
Elution and Fraction Collection
-
Initial Elution (Isocratic): Begin eluting with the low-polarity solvent system determined by TLC (e.g., 5-10% Ethyl Acetate in Hexanes). This will wash out any non-polar impurities.
-
Gradient Elution (Optional but Recommended): After the non-polar impurities have eluted, gradually increase the polarity of the mobile phase (e.g., increase to 15-20% Ethyl Acetate in Hexanes). This will speed up the elution of the moderately polar this compound, preventing excessive band broadening.
-
Fraction Collection: Collect the eluate in sequentially numbered test tubes or vials. The size of the fractions should be approximately 10-20% of the column volume.[9]
-
Monitoring: Systematically analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution profile and identify which fractions contain the pure product.
Product Isolation
-
Combine Fractions: Based on the TLC analysis, combine all fractions that contain only the pure this compound spot.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.
-
Final Analysis: Obtain the mass of the purified product and confirm its identity and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.
Data Summary and Visualization
Table of Chromatographic Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard polar adsorbent for normal-phase chromatography, providing high surface area for interaction. |
| Mobile Phase (Eluent) | Hexanes / Ethyl Acetate Gradient | Offers excellent control over eluent polarity for separating ketones from common impurities.[10] |
| Initial Eluent | 5-10% Ethyl Acetate in Hexanes | To elute non-polar impurities first. |
| Final Eluent | 15-30% Ethyl Acetate in Hexanes | To elute the target ketone in a reasonable time. |
| Target Rƒ (TLC) | 0.25 - 0.40 | Optimal range for good separation on a column. |
| Visualization | UV (254 nm), 2,4-Dinitrophenylhydrazine (DNPH) stain | UV provides a non-destructive initial check; DNPH is highly specific for the ketone functional group.[6][7] |
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation (Co-elution) | - Inappropriate solvent system (polarity too high).- Column overloaded with sample. | - Re-optimize the mobile phase with TLC using a less polar system.- Use a larger column or reduce the amount of sample loaded.- Consider using a shallower polarity gradient during elution. |
| Band Tailing/Streaking | - Sample degradation on acidic silica gel.- Poorly packed column.- Sample is not fully soluble in the mobile phase. | - Add a small amount of triethylamine (~0.1%) to the eluent to neutralize the silica.- Repack the column carefully to ensure a homogenous bed.- Use the dry loading technique.[10] |
| Compound Won't Elute | - Mobile phase is not polar enough.- Compound has decomposed or irreversibly bound to the silica. | - Gradually increase the polarity of the mobile phase (e.g., increase % ethyl acetate).- If the compound is suspected to be unstable on silica, consider using a different stationary phase like alumina. |
| Cracked or Channeled Column Bed | - Column ran dry (solvent level dropped below the sand).- Packing was not allowed to settle properly. | - This is usually unrecoverable; the column must be repacked.- Always ensure the solvent level remains above the top of the stationary phase. |
References
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- TLC Visualization Reagents. (n.d.). EPFL.
- Thin Layer Chromatography (TLC). (n.d.). Organic Chemistry at CU Boulder.
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- DEVELOPMENT OF CHROMATOGRAPHIC PROCEDURE FOR THE PURIFICATION OF 1,2-DIKETONE. (n.d.). Taylor & Francis Online.
- Qualitative Elucidation via TLC Staining. (n.d.). ACD/Labs.
- Troubleshooting column chromatography purification of polar ketone compounds. (n.d.). Benchchem.
- How to run column chromatography. (n.d.).
- This compound. (n.d.). Biosynth.
- Spiro Compounds. (n.d.). Chemenu.
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Application Notes and Protocols: Facile Reduction of Spiro[3.5]nonan-2-one to Spiro[3.5]nonan-2-ol using Sodium Borohydride
Abstract: This document provides a comprehensive guide for the reduction of the spirocyclic ketone, Spiro[3.5]nonan-2-one, to its corresponding secondary alcohol, Spiro[3.5]nonan-2-ol, utilizing sodium borohydride (NaBH₄). The protocol herein is tailored for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, a detailed experimental procedure, and methods for product purification and characterization. The significance of spirocycles in medicinal chemistry underscores the importance of reliable synthetic routes to functionalized spirocyclic scaffolds.[1]
Introduction: The Significance of Spirocyclic Alcohols
Spirocycles, characterized by two rings connected by a single common atom, are gaining considerable attention in medicinal chemistry. Their inherent three-dimensionality offers a distinct advantage over flat aromatic structures, potentially leading to improved pharmacological properties.[1][2] The synthesis of functionalized spirocyclic compounds, such as Spiro[3.5]nonan-2-ol, is a critical step in the exploration of novel chemical space for drug discovery. The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis, providing a versatile handle for further chemical modifications.
Sodium borohydride (NaBH₄) is a widely used reducing agent favored for its mild nature, selectivity for aldehydes and ketones, and operational simplicity.[3][4][5] Unlike more potent reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ can be used in protic solvents such as methanol or ethanol, simplifying the experimental setup and workup procedures.[5][6]
Mechanistic Insights into the Hydride Reduction
The reduction of a ketone by sodium borohydride proceeds via a two-step mechanism: nucleophilic addition of a hydride ion followed by protonation.[4][7]
-
Nucleophilic Attack: The borohydride anion ([BH₄]⁻) serves as a source of hydride ions (H⁻). The hydride, a potent nucleophile, attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a new carbon-hydrogen bond and the breaking of the carbon-oxygen π-bond, generating a tetrahedral alkoxide intermediate.[7][8]
-
Protonation: In the presence of a protic solvent like methanol, the negatively charged alkoxide intermediate is protonated, yielding the final alcohol product, Spiro[3.5]nonan-2-ol, and a methoxyborohydride species.[6][7] Theoretically, one mole of NaBH₄ can reduce four moles of a ketone.[3][5] However, in practice, a molar excess of the reducing agent is often employed to ensure the reaction proceeds to completion.[3][9]
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The Spiro[3.5]nonan-2-one Scaffold: A Versatile Building Block for Complex Molecule Synthesis
Introduction: Unlocking Three-Dimensional Chemical Space
In the landscape of modern organic synthesis and drug discovery, the exploration of three-dimensional chemical space is paramount for the development of novel molecular entities with enhanced biological activity and improved physicochemical properties. Spirocyclic scaffolds, characterized by two rings sharing a single atom, offer a rigid and well-defined three-dimensional geometry that is increasingly sought after in medicinal chemistry and materials science. Among these, Spiro[3.5]nonan-2-one stands out as a readily accessible and versatile building block. Its unique structural motif, combining a strained cyclobutane ring with a flexible cyclohexane ring, presents a rich platform for a variety of synthetic transformations, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and protocols for key transformations.
Core Reactivity and Synthetic Potential
The chemical behavior of this compound is dominated by the reactivity of its ketone functional group. This carbonyl moiety serves as a handle for a wide array of classical and contemporary organic reactions, allowing for the introduction of new functional groups and the construction of more elaborate structures. The inherent ring strain of the cyclobutane portion of the molecule also influences its reactivity, offering opportunities for unique ring-expansion or rearrangement reactions. The strategic application of these transformations allows chemists to leverage the spiro[3.5]nonane core to build diverse molecular libraries for screening and development.
Key Synthetic Transformations and Protocols
This section details several powerful synthetic methods that utilize this compound as a starting material. The causality behind experimental choices is explained to provide a deeper understanding of each protocol.
Baeyer-Villiger Oxidation: Accessing Spirocyclic Lactones
The Baeyer-Villiger oxidation is a cornerstone reaction in organic synthesis that transforms a ketone into an ester or, in the case of a cyclic ketone, a lactone.[1][2] This reaction is particularly valuable for accessing spirocyclic lactones, which are important structural motifs in a number of natural products and pharmacologically active compounds.
Mechanistic Insight: The reaction proceeds via the initial attack of a peroxyacid on the protonated carbonyl carbon of this compound to form a tetrahedral intermediate known as the Criegee intermediate.[2] This is followed by the migratory insertion of an oxygen atom. The regioselectivity of this migration is a key consideration. Generally, the group with the higher migratory aptitude will shift. The established order of migratory aptitude is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[1] In the case of this compound, the more substituted carbon of the cyclobutane ring is expected to migrate, leading to the formation of a seven-membered lactone.
Caption: Baeyer-Villiger oxidation of this compound.
Experimental Protocol: Synthesis of Oxaspiro[4.5]decan-2-one
| Parameter | Condition | Rationale |
| Reactants | This compound, m-Chloroperoxybenzoic acid (m-CPBA) | m-CPBA is a commonly used, relatively safe, and effective peroxyacid for Baeyer-Villiger oxidations.[3] |
| Solvent | Dichloromethane (DCM) | DCM is an inert solvent that dissolves both the ketone and the peroxyacid. |
| Temperature | 0 °C to room temperature | The reaction is typically started at a lower temperature to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion. |
| Work-up | Aqueous sodium sulfite, aqueous sodium bicarbonate | Sodium sulfite is used to quench any remaining peroxyacid, and sodium bicarbonate neutralizes the resulting m-chlorobenzoic acid. |
| Purification | Column chromatography on silica gel | This method is effective for separating the lactone product from any unreacted starting material and the benzoic acid byproduct. |
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Oxaspiro[4.5]decan-2-one.
Wittig Reaction: Olefination to Form Exocyclic Alkenes
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[4] When applied to this compound, it allows for the introduction of an exocyclic double bond, providing a gateway to a variety of further functionalizations.
Mechanistic Insight: The reaction involves a phosphonium ylide, which is a species with adjacent positive and negative charges on phosphorus and carbon, respectively. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the ketone to form a betaine intermediate, which then collapses to a four-membered oxaphosphetane. This intermediate then fragments to yield the desired alkene and a stable triphenylphosphine oxide byproduct, the formation of which is the driving force for the reaction.[4] The stereochemistry of the resulting alkene is influenced by the nature of the ylide; stabilized ylides tend to give the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene.
Caption: Wittig olefination of this compound.
Experimental Protocol: Synthesis of 2-Methylenespiro[3.5]nonane
| Parameter | Condition | Rationale |
| Reactants | Methyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi), this compound | Methyltriphenylphosphonium bromide is the precursor to the simplest ylide. n-BuLi is a strong base required to deprotonate the phosphonium salt to form the reactive ylide. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | THF is an aprotic solvent that is suitable for the formation and reaction of the organolithium reagent and the ylide. It must be anhydrous as the ylide is strongly basic and will be quenched by water. |
| Temperature | 0 °C to room temperature | The ylide is typically generated at 0 °C and the subsequent reaction with the ketone is carried out at room temperature. |
| Work-up | Saturated aqueous ammonium chloride | This is a mild quenching agent for any remaining ylide or n-BuLi. |
| Purification | Distillation or column chromatography | The product is typically volatile and can be purified by distillation. Alternatively, column chromatography can be used. |
Step-by-Step Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.
-
Cool the suspension to 0 °C and add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. A characteristic color change (typically to orange or yellow) indicates the formation of the ylide.
-
Stir the ylide solution at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution carefully under reduced pressure.
-
Purify the crude product by distillation or flash column chromatography on silica gel to yield 2-Methylenespiro[3.5]nonane.
Grignard Reaction: Formation of Tertiary Alcohols
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction that involves the addition of an organomagnesium halide (Grignard reagent) to a ketone or aldehyde.[5][6] Reacting this compound with a Grignard reagent provides access to tertiary alcohols, which can serve as precursors for further transformations.
Mechanistic Insight: The Grignard reagent acts as a potent nucleophile, with the carbon atom bonded to magnesium attacking the electrophilic carbonyl carbon of the ketone.[6] This addition reaction breaks the pi bond of the carbonyl group, forming a magnesium alkoxide intermediate. Subsequent workup with a protic source, typically a dilute acid, protonates the alkoxide to yield the tertiary alcohol.
Caption: Grignard addition to this compound.
Experimental Protocol: Synthesis of 2-Methylspiro[3.5]nonan-2-ol
| Parameter | Condition | Rationale |
| Reactants | This compound, Methylmagnesium bromide (CH3MgBr) | Methylmagnesium bromide is a readily available Grignard reagent for the introduction of a methyl group. |
| Solvent | Anhydrous Diethyl Ether or THF | These are the standard ethereal solvents for Grignard reactions, as they solvate the magnesium species and are unreactive towards the Grignard reagent. The solvent must be scrupulously dried. |
| Temperature | 0 °C to room temperature | The addition is usually performed at 0 °C to control the exothermicity, followed by stirring at room temperature to ensure completion. |
| Work-up | Saturated aqueous ammonium chloride or dilute HCl | A protic workup is necessary to protonate the intermediate alkoxide and form the alcohol. Ammonium chloride is a milder option than strong acid. |
| Purification | Column chromatography or crystallization | These methods are used to isolate the pure tertiary alcohol from any side products or unreacted starting material. |
Step-by-Step Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, place a solution of this compound (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Add methylmagnesium bromide (1.2 eq, as a solution in diethyl ether) dropwise via a syringe.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by crystallization to obtain 2-Methylspiro[3.5]nonan-2-ol.
Applications in Drug Discovery and Beyond
The derivatives of this compound are of significant interest in medicinal chemistry. The rigid spiro[3.5]nonane core can be used to orient pharmacophoric groups in a specific and predictable manner, which can lead to enhanced binding affinity and selectivity for biological targets. For instance, the synthesis of novel 7-azaspiro[3.5]nonane derivatives has led to the discovery of potent GPR119 agonists for the potential treatment of diabetes.[7] The synthetic transformations outlined above provide a clear pathway for the diversification of the spiro[3.5]nonane scaffold, enabling the generation of libraries of novel compounds for high-throughput screening in drug discovery programs.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its readily available nature and the predictable reactivity of its ketone functionality make it an ideal starting point for the construction of a wide range of complex spirocyclic molecules. The Baeyer-Villiger oxidation, Wittig reaction, and Grignard reaction are just a few examples of the powerful transformations that can be employed to elaborate this scaffold. By understanding the mechanistic underpinnings of these reactions and following robust experimental protocols, researchers can effectively utilize this compound to explore new areas of chemical space and advance the fields of medicinal chemistry, materials science, and natural product synthesis.
References
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Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. [Link]
- Baeyer, A., & Villiger, V. (1900). Ueber die Einwirkung des Caro'schen Reagens auf Ketone. Berichte der deutschen chemischen Gesellschaft, 33(1), 858-864.
- Leung, S. H., & Angel, S. A. (2004). Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment.
- Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction.
- Clausen, M. H., et al. (2017). Development of a New Series of RORγ Inhibitors Guided by LE and Fsp3. ACS Medicinal Chemistry Letters, 8(11), 1143-1147.
- Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318-1330.
- Renz, M., & Meunier, B. (1999). 100 years of Baeyer–Villiger oxidations. European Journal of Organic Chemistry, 1999(4), 737-750.
- Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1325.
- Somappa, C. L., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Organic & Biomolecular Chemistry, 20(45), 8823-8843.
- ten Brink, G.-J., Arends, I. W. C. E., & Sheldon, R. A. (2004). The Baeyer−Villiger Reaction: New Developments toward Greener Procedures. Chemical Reviews, 104(9), 4105-4124.
- O'Brien, C. J., et al. (2008). Recycling the Waste: The Development of a Catalytic Wittig Reaction.
- Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
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Organic Syntheses. (n.d.). Baeyer-Villiger Oxidation. [Link]
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Organic Syntheses. (n.d.). Wittig Reaction. [Link]
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Organic Syntheses. (n.d.). Grignard Reaction. [Link]
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Scale-up Synthesis of Spiro[3.5]nonan-2-one for Pilot Studies: An Application Note and Protocol
Abstract
Spirocyclic scaffolds are of increasing importance in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved pharmacological properties. Spiro[3.5]nonan-2-one is a valuable building block for the synthesis of more complex spirocyclic molecules. This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound suitable for pilot plant production. The described synthetic strategy is centered around a key intramolecular Wittig reaction. We address critical scale-up challenges, including process safety, temperature management, and a practical, chromatography-free method for byproduct removal. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
Introduction and Strategic Overview
The "escape from flatland" in drug discovery has highlighted the need for novel, three-dimensional molecular frameworks. Spirocycles, characterized by two rings connected through a single carbon atom, offer a unique conformational rigidity and spatial arrangement of functional groups. This compound, featuring a cyclobutane ring fused to a cyclohexane ring, serves as a versatile intermediate for introducing this valuable motif.
The synthetic route detailed herein was chosen for its reliability and scalability. It proceeds in two main stages: first, the preparation of a key phosphonium salt precursor from commercially available starting materials, and second, a base-mediated intramolecular Wittig cyclization to yield the target spiroketone.
Overall Synthetic Scheme
The multi-step synthesis begins with cyclopentanone and proceeds through the formation of a key Wittig salt, which then undergoes cyclization.
Safety First: Hazard Analysis and Mitigation
Scaling up chemical synthesis requires a rigorous assessment of potential hazards.[1][2][3] All operations should be conducted in a controlled environment (e.g., a walk-in fume hood or designated pilot plant bay) by trained personnel.
Key Reagent and Product Hazards:
-
Sodium Hydride (NaH, 60% in mineral oil): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (Nitrogen or Argon).
-
Tetrahydrofuran (THF): Highly flammable liquid. Can form explosive peroxides upon storage. Use inhibitor-free THF for reactions but be aware of peroxide risks.
-
Triphenylphosphine (PPh₃): Toxic and irritant.
-
(4-Bromobutyl)triphenylphosphonium bromide: Causes skin, eye, and respiratory irritation.
-
This compound: Combustible liquid. Causes skin, eye, and respiratory irritation.[4]
Table 1: Required Personal Protective Equipment (PPE) and Engineering Controls
| Hazard Category | Required PPE | Engineering Controls |
| Fire & Explosion | Flame-retardant lab coat, safety glasses/face shield | Grounding of all metal equipment, use of explosion-proof motors and stirrers, inert atmosphere blanketing. |
| Chemical Exposure | Chemical-resistant gloves (e.g., nitrile), splash goggles | Operation within a certified fume hood or ventilated enclosure. |
| Reactive Reagents | As above, plus dry-box or glove-bag for handling NaH. | Inert gas manifold for reactions, controlled addition funnels. |
Part 1: Synthesis of Wittig Salt Precursor
This stage involves the synthesis of (1-(4-bromobutyl)cyclopentyl)triphenylphosphonium bromide from commercially available materials. The procedure is adapted from standard methods for phosphonium salt preparation.[5][6][7]
Step 1a: Synthesis of 1-(4-Bromobutyl)cyclopentanol
This step involves a Grignard reaction between the magnesium derivative of 1,4-dibromobutane and cyclopentanone.
Step 1b: Conversion to 1-Bromo-4-(1-bromocyclopentyl)butane
The tertiary alcohol from the previous step is converted to the corresponding bromide using an appropriate brominating agent (e.g., HBr or PBr₃).
Step 1c: Formation of the Phosphonium Salt
The dibromide is reacted with triphenylphosphine to form the desired Wittig salt.
Protocol: Synthesis of (1-(4-Bromobutyl)cyclopentyl)triphenylphosphonium Bromide
-
Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe.
-
Charge: Charge the reactor with 1-bromo-4-(1-bromocyclopentyl)butane (1.5 kg, 5.0 mol) and toluene (10 L).
-
Reagent Addition: Add triphenylphosphine (1.38 kg, 5.25 mol, 1.05 eq) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 24-36 hours. The product will precipitate as a white solid.
-
Monitoring: Monitor the reaction by taking small aliquots, dissolving in CDCl₃, and analyzing by ¹H NMR to observe the disappearance of the PPh₃ signal.
-
Isolation: Cool the mixture to room temperature, then further cool to 0-5 °C for 2 hours. Filter the solid product using a large Büchner funnel.
-
Washing: Wash the filter cake with cold toluene (2 x 2 L) and then with hexane (2 x 2 L) to remove any unreacted starting materials.
-
Drying: Dry the white solid under vacuum at 50-60 °C to a constant weight.
-
Expected Yield: 2.5 - 2.8 kg (88-98%).
-
Part 2: Pilot-Scale Synthesis of this compound
This is the key cyclization step. Careful control of temperature and addition rates is critical for safety and yield on a pilot scale.[8] The reaction generates a stoichiometric amount of triphenylphosphine oxide (TPPO), a byproduct whose removal is a primary challenge in scaling up Wittig reactions.
Protocol: Intramolecular Wittig Cyclization (2 kg Scale)
Table 2: Reagents for Pilot-Scale Synthesis
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mol) | Equivalents |
| Wittig Salt (from Part 1) | 568.34 | 2.0 kg | 3.52 | 1.0 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 155 g | 3.87 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 12 L | - | - |
-
Reactor Preparation: Ensure the 20 L jacketed reactor is clean, dry, and has been purged with nitrogen for at least 1 hour. Maintain a positive nitrogen pressure throughout the reaction.
-
Charge: Under a nitrogen atmosphere, charge the Wittig salt (2.0 kg, 3.52 mol) into the reactor, followed by anhydrous THF (8 L). Begin stirring to form a suspension.
-
Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Base Preparation: In a separate dry, nitrogen-purged flask, carefully weigh the sodium hydride (155 g, 3.87 mol) and suspend it in anhydrous THF (4 L).
-
Controlled Addition: Slowly add the NaH/THF slurry to the reactor via a dropping funnel over 2-3 hours. Crucially, monitor the internal temperature and ensure it does not exceed 10 °C. The reaction is exothermic and will evolve hydrogen gas, which must be safely vented.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-18 hours. The initial white suspension will turn into a yellowish-orange mixture.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by taking aliquots and analyzing via GC-MS.
Part 3: Work-up and Purification
The primary challenge in this stage is the efficient removal of the triphenylphosphine oxide (TPPO) byproduct without resorting to large-scale chromatography. Leveraging the differential solubility of TPPO is a cost-effective and scalable strategy.[9][10] TPPO is known to be poorly soluble in non-polar hydrocarbon solvents like hexane or cyclohexane, while many organic products are soluble.[11]
-
Quenching: Once the reaction is complete, cool the reactor back to 0-5 °C. Very slowly and carefully, add 2-propanol (500 mL) dropwise to quench any excess NaH. After gas evolution ceases, slowly add deionized water (1 L).
-
Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the THF.
-
Extraction: Transfer the remaining aqueous slurry to a large separatory funnel. Extract the product with cyclohexane (3 x 4 L).
-
TPPO Precipitation: Combine the cyclohexane extracts. A significant amount of TPPO may precipitate at this stage. Filter the mixture, collecting the filtrate. Concentrate the filtrate volume by about half via rotary evaporation.
-
Cooling & Filtration: Cool the concentrated cyclohexane solution to 0-5 °C and hold for 4-6 hours. TPPO will precipitate as a white crystalline solid. Filter the cold suspension to remove the TPPO.
-
Final Purification by Distillation: The filtrate contains the crude this compound. Concentrate the filtrate to remove all cyclohexane. The remaining oil should be purified by vacuum distillation to yield the final product as a clear liquid. The boiling point should be determined during this process.
Part 4: Quality Control and Characterization
The final product should be analyzed to confirm its identity and purity. While experimental spectra for this specific compound are not widely published, the following data are predicted based on its structure and typical spectroscopic values.[12]
Table 3: Expected Analytical Data for this compound
| Analysis Method | Expected Result |
| Appearance | Colorless to pale yellow liquid |
| GC-MS | Purity: >98%. MS (EI): m/z 138 (M+), with characteristic fragmentation patterns for a ketone. |
| FT-IR (neat) | Strong C=O stretch at ~1740-1760 cm⁻¹ (characteristic of a cyclobutanone). C-H stretches at ~2850-2950 cm⁻¹. |
| ¹H NMR | Multiple overlapping multiplets in the range of 1.5-3.0 ppm. Protons alpha to the carbonyl (on the cyclobutane ring) would be expected furthest downfield in this region. |
| ¹³C NMR | Carbonyl carbon (C=O) signal at >200 ppm. Spiro carbon signal ~40-50 ppm. Multiple signals in the aliphatic region (20-40 ppm) for the remaining CH₂ groups. |
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Inactive NaH (hydrolyzed).- Insufficient reaction time or temperature.- Water present in THF or glassware. | - Use a fresh, unopened container of NaH.- Extend reaction time and monitor by GC.- Ensure all glassware is oven-dried and THF is anhydrous. |
| Low Yield | - Inefficient quenching leading to product decomposition.- Poor extraction efficiency.- Loss during distillation. | - Ensure quenching is performed slowly at low temperature.- Perform an additional extraction of the aqueous layer.- Use a well-insulated distillation setup to prevent premature condensation. |
| TPPO Contamination in Product | - Incomplete precipitation.- Cyclohexane solution was not sufficiently cold or concentrated. | - Repeat the precipitation step: dissolve the product in minimal hot cyclohexane, cool slowly, and hold at 0-5 °C for an extended period.- Consider an alternative precipitation solvent like hexane/ether. |
| Uncontrolled Exotherm during NaH addition | - Addition rate is too fast.- Inadequate cooling capacity of the reactor. | - Immediately stop the addition.- Apply maximum cooling to the reactor jacket.- Reduce the addition rate significantly once the temperature is back under control.[13] |
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By addressing key pilot-scale challenges such as safety, thermal management, and practical byproduct removal, this guide enables the efficient production of multi-kilogram quantities of this valuable spirocyclic building block. The methods described are robust, rely on readily available materials, and avoid problematic chromatographic purification, making them well-suited for industrial and drug development applications.
References
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Tamboli, Y. A., Kashid, B. V., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13734–13741. Available at: [Link]
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Tamboli, Y. A., Kashid, B. V., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Publications. Available at: [Link]
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Tamboli, Y. et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Semantic Scholar. Available at: [Link]
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Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for fundamental reactions). Available at: [Link]
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University of Illinois Division of Research Safety (2019). Scale-up Reactions. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 58227859, this compound. PubChem. Available at: [Link]
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Anderson, N. G. (2012). Practical considerations in the scale-up of chemical processes. Org. Process Res. Dev., 16(5), 823–837. (General reference for scale-up principles). Available at: [Link]
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Mettler Toledo. Chemical Process Development and Scale-Up. Available at: [Link]
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Organic Syntheses. General Procedures. (A general reference for robust chemical protocols). Available at: [Link]
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PrepChem. Synthesis of (4-phenylbutyl)triphenylphosphonium bromide. Available at: [Link]
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Hergueta, A. R. (2021). Calcium Bromide: A Silver Bullet for Triphenylphosphine Oxide Removal from Reaction Mixtures. Org. Process Res. Dev., 25(8), 1957–1963. Available at: [Link]
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European Patent Office. Process for the preparation of phosphonium salts - EP 0675130 B1. Available at: [Link]
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CatSci. Some Scale-Up Considerations. Available at: [Link]
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Application Notes and Protocols: Wittig Reaction Conditions for Spiro[3.5]nonan-2-one
Introduction: The Strategic Importance of Spirocyclic Alkenes
The conversion of ketones to alkenes via the Wittig reaction stands as a cornerstone of modern organic synthesis, a distinction recognized by the 1979 Nobel Prize in Chemistry awarded to Georg Wittig.[1][2][3] This powerful olefination method offers a reliable and regioselective route to carbon-carbon double bonds, making it an indispensable tool for the construction of complex molecular architectures.[4][5] Spirocyclic alkenes, in particular, are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional structures and conformational rigidity. Spiro[3.5]nonan-2-one, a sterically hindered ketone, presents a challenging yet important substrate for the Wittig reaction. The successful olefination of this ketone provides access to a variety of spiro[3.5]non-1-ene derivatives, which are valuable scaffolds in drug discovery.
This application note provides a comprehensive guide to the Wittig reaction conditions specifically tailored for this compound. We will delve into the mechanistic nuances, explore the critical parameters for reaction optimization, and provide detailed protocols for both the synthesis of the necessary phosphonium ylide and the subsequent olefination reaction.
The Wittig Reaction: A Mechanistic Overview
The Wittig reaction proceeds through the reaction of a phosphorus ylide with an aldehyde or ketone.[6][7] The ylide, a neutral molecule with adjacent positive and negative charges, acts as a carbon nucleophile.[8] The reaction mechanism is generally understood to involve the following key steps:
-
Ylide Formation: A phosphonium salt, typically derived from the reaction of triphenylphosphine with an alkyl halide, is deprotonated by a strong base to generate the phosphorus ylide.[7][9]
-
Nucleophilic Attack and Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the ketone.[10][11] This is followed by a [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.[12][13]
-
Decomposition to Products: The oxaphosphetane intermediate is unstable and spontaneously decomposes to yield the desired alkene and triphenylphosphine oxide.[14] The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction.[15]
Visualizing the Mechanism
Sources
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Spiro[3.5]nonan-2-one
Welcome to the technical support center for the synthesis of Spiro[3.5]nonan-2-one. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable spirocyclic ketone. This compound, a key building block in medicinal chemistry, features a unique three-dimensional structure that is increasingly sought after in the design of novel therapeutics.[1][2][3] Its synthesis, however, can present challenges, including low yields and the formation of complex byproducts.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental hurdles in a direct question-and-answer format, focusing on the causality behind each problem and providing actionable solutions.
Issue 1: My reaction yield for this compound is consistently low or non-existent.
Low product yield is the most common challenge, often stemming from suboptimal conditions for the key bond-forming step, typically a [2+2] cycloaddition reaction.
Potential Cause A: Inefficient [2+2] Cycloaddition
The formation of the cyclobutanone ring is energetically demanding. The efficiency of this step is highly sensitive to multiple parameters.
-
Scientific Rationale: [2+2] cycloadditions, particularly those that are not photochemically or thermally allowed under simple conditions, often proceed through a stepwise mechanism involving a diradical or dipolar intermediate.[4] The stability of this intermediate and the rate of ring closure are profoundly influenced by the reaction environment.
-
Troubleshooting Steps:
-
Solvent Screening: The polarity of the solvent can dramatically affect the reaction intermediate and transition state.[5] Screen a range of solvents with varying polarities, such as non-polar toluene, moderately polar THF or Dichloromethane (DCM), and polar acetonitrile.[6]
-
Temperature Optimization: If the reaction is sluggish at room temperature, consider increasing the temperature to provide the necessary activation energy. Conversely, for highly exothermic or reversible reactions, lowering the temperature may improve selectivity and yield. Some cycloadditions benefit from high-pressure conditions (up to 15 kbar) to overcome activation barriers.[4][7]
-
Concentration Adjustment: Bimolecular reactions are concentration-dependent. If yield is low, try increasing the concentration of the reactants. However, be aware that this can also increase the rate of side reactions, such as alkene dimerization.
-
Lewis Acid Catalysis: For certain cycloadditions, the addition of a Lewis acid (e.g., dichloroethylaluminum) can catalyze the reaction and improve yields and stereoselectivity.[8]
-
Potential Cause B: Poor Quality or Inappropriate Starting Materials
The purity and reactivity of the precursors are paramount.
-
Scientific Rationale: Impurities in starting materials can poison catalysts, participate in side reactions, or inhibit the desired transformation.[5] For instance, in a reaction between a ketene acetal and methylenecyclohexane, residual acid or water can hydrolyze the ketene acetal, while impurities in the alkene can lead to undesired byproducts.
-
Troubleshooting Steps:
-
Verify Purity: Ensure the purity of your starting materials (e.g., a cyclohexanone derivative and a C2 ketene equivalent) using NMR or GC-MS.
-
Purify Precursors: If purity is questionable, purify the starting materials by distillation, recrystallization, or column chromatography before use.[5][9]
-
Use Fresh Reagents: Some reagents, like ketenes or their precursors, can be unstable. It is often best to generate reactive intermediates in situ or use freshly prepared/purchased starting materials.
-
Potential Cause C: Competing Side Reactions
The desired cycloaddition may be competing with other, more favorable reaction pathways.
-
Scientific Rationale: A common side reaction is the [2+2] dimerization of the alkene component, especially if it is electron-rich. This can be a significant issue in photochemical reactions.
-
Troubleshooting Steps:
-
Modify Reaction Conditions: In photochemical reactions, the choice of solvent can suppress side reactions. For example, using an aromatic solvent like p-xylene has been shown to suppress competing alkene dimerization in Paternò-Büchi reactions.[10]
-
Adjust Stoichiometry: Using a slight excess of one reactant (typically the more stable or less expensive one) can help drive the reaction towards the desired product and minimize self-reaction of the limiting reagent.[4]
-
Issue 2: My final product is contaminated with significant impurities and byproducts.
Even when the reaction proceeds, achieving high purity can be difficult. The key is to identify the source of the impurity and address it systematically.
Potential Cause A: Presence of Unreacted Starting Material
This indicates an incomplete reaction.
-
Scientific Rationale: The reaction has not reached completion due to insufficient reaction time, inadequate temperature, or deactivation of a catalyst.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of starting materials.[9][11]
-
Extend Reaction Time: If starting material is still present, extend the reaction time.
-
Increase Temperature: If extending the time has no effect, consider a modest increase in temperature.
-
Re-evaluate Catalyst (if applicable): If using a catalyst, ensure it was not deactivated by impurities and that the loading is sufficient.
-
Potential Cause B: Formation of Isomers
The reaction may be producing regioisomers or diastereomers.
-
Scientific Rationale: In stepwise cycloadditions, the formation of the first covalent bond determines the regiochemistry. The subsequent ring closure can lead to different diastereomers. These outcomes are influenced by steric and electronic factors in the transition state.
-
Troubleshooting Steps:
-
Analyze Crude Product: Use ¹H NMR or other spectroscopic methods on the crude reaction mixture to identify and quantify the isomeric ratio.
-
Modify Solvent and Temperature: As with yield, solvent polarity and temperature can significantly influence stereoselectivity.[5] Lowering the temperature often enhances selectivity.
-
Employ Chiral Catalysts/Auxiliaries: For enantioselective synthesis, the use of chiral catalysts or auxiliaries is necessary to control the stereochemical outcome.[5]
-
Potential Cause C: Product Decomposition
The target spiroketone may be unstable under the reaction or workup conditions.
-
Scientific Rationale: The four-membered ring of the cyclobutanone is strained and can be susceptible to ring-opening under harsh acidic or basic conditions, or at elevated temperatures.
-
Troubleshooting Steps:
-
Use Milder Workup Procedures: Avoid strong acids or bases during the workup. Use a buffered aqueous solution (e.g., saturated ammonium chloride or sodium bicarbonate) for quenching.[12]
-
Minimize Heat Exposure: Purify the product using methods that avoid prolonged exposure to high temperatures, such as flash column chromatography over vacuum distillation if the compound is thermally labile.[13]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the this compound core? The most common and effective method is the [2+2] cycloaddition between an alkene and a ketene or ketene equivalent. Key variations include:
-
Alkene + Ketene: The reaction of methylenecyclohexane with a suitable ketene (e.g., dichloroketene, followed by dehalogenation) is a classic approach.
-
Photochemical [2+2] Cycloaddition: An intramolecular or intermolecular photochemical cycloaddition can be employed, often involving an enone and an alkene.[8][14] These reactions can be mediated by visible light, sometimes without a photocatalyst.[6][15]
Q2: How can I effectively monitor the reaction to determine its endpoint? The best practice is to use a combination of techniques:
-
TLC: This is the quickest method. Use a suitable solvent system (e.g., hexane/ethyl acetate) to achieve good separation between the starting materials and the less polar spiroketone product. The reaction is complete when the spot for the limiting reagent has disappeared.[9]
-
GC-MS: For volatile compounds, GC-MS provides a more quantitative assessment of the reaction mixture, confirming the mass of the product and identifying byproducts.
-
¹H NMR: Taking a sample from the crude reaction mixture (after a mini-workup) and analyzing it by NMR can provide a clear picture of the conversion and the formation of any major isomers or byproducts.
Q3: What is the recommended method for purifying the final this compound product?
-
Flash Column Chromatography: This is the most versatile method for removing both polar and non-polar impurities, as well as separating isomers. Silica gel is the standard stationary phase, with a gradient elution system of hexane and ethyl acetate typically providing good separation.[13]
-
Recrystallization: If the crude product is semi-crystalline, recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) can be a highly effective method for obtaining very pure material.[12]
Q4: Can the Paternò-Büchi reaction be used to synthesize this compound? Not directly. The Paternò-Büchi reaction is the photochemical [2+2] cycloaddition of an excited carbonyl compound and an alkene to form an oxetane (a four-membered ring containing oxygen).[14][16][17] this compound has an all-carbon cyclobutanone ring. However, the underlying principles of photochemical [2+2] cycloadditions are highly relevant. A related reaction, the photochemical cycloaddition of an α,β-unsaturated ketone (an enone) with an alkene, is a valid strategy to construct the cyclobutane ring system.[14]
Data Summary: Impact of Conditions on [2+2] Cycloaddition Yield
The following table summarizes general trends observed when optimizing [2+2] cycloaddition reactions, based on literature precedents for cyclobutane synthesis.
| Parameter | Condition A | Yield Trend A | Condition B | Yield Trend B | Rationale |
| Solvent | Toluene (non-polar) | Moderate | Acetonitrile (polar) | Often Higher | May stabilize polar intermediates or transition states.[6] |
| Temperature | 25 °C | Variable | 75 °C | Often Higher | Provides activation energy for the cycloaddition.[4] |
| Pressure | 1 atm | Lower | 15 kbar | Significantly Higher | Overcomes the high activation volume of the transition state.[4][7] |
| Catalyst | None | Lower | Lewis Acid (e.g., EtAlCl₂) | Higher | Activates one of the components towards cycloaddition.[8] |
| Light Source | UV Lamp (365 nm) | Moderate | Blue LEDs (460 nm) | Often Higher | Specific wavelengths can lead to more efficient excitation.[6] |
Visualizing the Synthetic Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound, including key troubleshooting checkpoints.
Caption: Workflow for this compound synthesis with troubleshooting checkpoints.
Experimental Protocol: Generalized [2+2] Cycloaddition
This protocol describes a generalized procedure for the synthesis of this compound via the reaction of methylenecyclohexane with an in situ generated ketene. Warning: This procedure should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2,4,6-Trichlorophenol
-
Oxalyl chloride
-
Triethylamine (Et₃N), distilled
-
Methylenecyclohexane, distilled
-
Anhydrous Diethyl Ether or THF
-
Anhydrous Hexane
Procedure:
-
Preparation of the Ketene Precursor (2,4,6-Trichlorophenyl 2-chloroacetate):
-
In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, dissolve 2,4,6-trichlorophenol in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until gas evolution ceases.
-
Remove the solvent under reduced pressure to obtain the crude precursor, which can be used directly or purified further.
-
-
[2+2] Cycloaddition:
-
In a separate, large, flame-dried flask under a nitrogen atmosphere, dissolve the ketene precursor and methylenecyclohexane (1.5 equivalents) in anhydrous diethyl ether.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of triethylamine (2.2 equivalents) in anhydrous diethyl ether via a syringe pump over several hours. The slow addition is crucial to keep the concentration of the reactive ketene low, minimizing dimerization.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Monitor the reaction by TLC (e.g., 95:5 Hexane:Ethyl Acetate).
-
Once the starting material is consumed, quench the reaction by adding water.
-
Separate the organic layer. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
References
- Current time information in Le Flore County, US. (n.d.). Google.
- 3,3-dimethyl-1-oxathis compound. (n.d.). Organic Syntheses Procedure.
- Technical Support Center: Synthesis of Spiro[3.5]nonan-2-ol. (2025). Benchchem.
- Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. (n.d.). Benchchem.
- Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. (2024). Radboud Repository.
- Optimization of the [2+2] cycloaddition reaction conditions a. (n.d.). ResearchGate.
- Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. (2024). PMC - NIH.
- Organophotocatalytic [2+2] Cycloaddition of Electron-Deficient Styrenes. (n.d.). PMC - NIH.
- Application Notes & Protocols for the Purification of Spiro[3.5]nonane-1,3-diol. (n.d.). Benchchem.
- The Core Chemistry of Spiroketones: A Technical Guide for Researchers. (n.d.). Benchchem.
- Paternò–Büchi reaction. (n.d.). Wikipedia.
- Stereoselective Diversity-Oriented Synthesis of Spiroketals. (n.d.). Sloan Kettering Institute.
- Synthesis of a spiroketone intermediate featuring a green and sustainable telescoped flow process. (2025). Reaction Chemistry & Engineering (RSC Publishing).
- Paterno-Buchi Reaction. (n.d.). Thermo Fisher Scientific - US.
- Photoinduced [2+2] cycloadditions (the Paterno–Büchi reaction) of 1-acetylisatin with enol ethers—regioselectivity, diastereoselectivity and acid catalysed transformations of the spirooxetane products. (n.d.). RSC Publishing.
- Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. (2024). ResearchGate.
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Approaches to synthesizing spiro[9][12]hexanes. (n.d.). ResearchGate. Retrieved January 19, 2026, from
- Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). MDPI.
- This compound | C9H14O | CID 58227859. (n.d.). PubChem - NIH.
- Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. (n.d.). Chemical Communications (RSC Publishing).
- Synthesis of a Spiroketone Intermediate Featuring a Green and Sustainable Telescoped Flow Process. (2025). ResearchGate.
- (PDF) Paternò-Büchi Reaction. (n.d.). ResearchGate.
- This compound | 29800-56-4. (n.d.). J&K Scientific.
- This compound. (n.d.). Advanced ChemBlocks.
- Spiro[3.5]nonan-2-ylmethanol. (n.d.). CHIRALEN.
- Technical Support Center: Scaling Up the Synthesis of Spiro[3.5]nonan-2-ol for Pilot Studies. (2025). Benchchem.
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Side-product formation in the synthesis of Spiro[3.5]nonan-2-one
Introduction for the Advanced Researcher
Welcome to the technical support guide for the synthesis of Spiro[3.5]nonan-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of this and structurally related spirocyclic ketones. This compound is a valuable building block in medicinal chemistry, offering a three-dimensional scaffold that can lead to improved pharmacological properties. However, its synthesis is not without challenges, and the formation of side-products can significantly impact yield and purity.
This guide moves beyond simple protocol recitation. It is structured as a series of troubleshooting scenarios and frequently asked questions to directly address the nuanced challenges you may encounter at the bench. We will delve into the mechanistic origins of common side-products, provide actionable, field-tested protocols for their mitigation, and offer a logical framework for optimizing your synthetic strategy. Our goal is to empower you with the scientific rationale needed to not only solve immediate synthetic hurdles but also to proactively design more robust and efficient reaction conditions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific observational problems you might encounter during the synthesis of this compound, providing potential causes and detailed corrective actions.
Issue 1: Low Yield with a Concomitant Higher Molecular Weight Byproduct Detected by Mass Spectrometry.
Question: My reaction to form this compound is showing low conversion of my starting materials, and the mass spectrum of the crude product shows a significant peak corresponding to a higher molecular weight species. What is the likely cause and how can I prevent this?
Probable Cause: The formation of a β-keto ester or a related dimeric/polymeric byproduct is a common issue in syntheses involving intramolecular cyclizations of ester-containing precursors. This often arises from an intermolecular Claisen-type condensation competing with the desired intramolecular reaction.
Mechanistic Insight: The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules (or one diester molecule) in the presence of a strong base.[1][2] The reaction proceeds via the formation of an enolate from one ester, which then acts as a nucleophile, attacking the carbonyl group of a second ester molecule. In the context of this compound synthesis from a suitable diester precursor (e.g., diethyl 1,1-cyclobutanediacetate), an intermolecular reaction between two molecules of the starting material can occur, leading to a dimeric β-keto ester, instead of the desired intramolecular cyclization (a Dieckmann condensation).
Mitigation Strategies:
-
High-Dilution Conditions: To favor the intramolecular reaction, it is crucial to perform the reaction under high-dilution conditions. This is achieved by the slow addition of the diester starting material to a solution of the base. This keeps the instantaneous concentration of the starting material low, minimizing the probability of intermolecular collisions.
-
Choice of Base and Solvent: The choice of base is critical. Sodium ethoxide in ethanol is a common choice for Claisen condensations.[1] However, for intramolecular cyclizations, stronger, non-nucleophilic bases such as sodium hydride or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF) can be more effective. These bases can promote enolate formation without the risk of transesterification.
-
Temperature Control: While some condensations require heat, running the reaction at lower temperatures can sometimes favor the thermodynamically more stable intramolecular product.
Experimental Protocol for a High-Dilution Dieckmann Condensation:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen).
-
Charge the flask with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Heat the suspension to reflux to activate the sodium hydride.
-
In the dropping funnel, prepare a dilute solution of the diester precursor in anhydrous THF.
-
Add the diester solution dropwise to the refluxing sodium hydride suspension over a period of several hours.
-
After the addition is complete, continue to reflux the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture in an ice bath and carefully quench the excess sodium hydride with a proton source, such as acetic acid or a saturated aqueous solution of ammonium chloride.
-
Proceed with a standard aqueous workup and purification by column chromatography.
Issue 2: Presence of an Unexpected Isomer in the Final Product, Complicating Purification.
Question: My NMR analysis of the purified product indicates the presence of an isomer of this compound. What type of isomer could this be, and how can I improve the selectivity of my reaction?
Probable Cause: If you are employing a photochemical route, such as a Paternò-Büchi reaction or an intramolecular [2+2] photocycloaddition, the formation of regio- and stereoisomers is a common challenge.[3][4]
Mechanistic Insight: Photochemical [2+2] cycloadditions proceed through excited state intermediates, and the regioselectivity (the orientation in which the two components add) and stereoselectivity (the spatial arrangement of the atoms in the product) are influenced by factors such as the nature of the excited state (singlet or triplet), steric effects, and electronic effects.[5] For intramolecular reactions, the length and flexibility of the tether connecting the reacting moieties also play a crucial role.[6]
Strategies for Improving Selectivity:
-
Choice of Photosensitizer: In triplet-sensitized reactions, the choice of sensitizer can influence the outcome. Sensitizers with different triplet energies can selectively excite one reactant over another or influence the geometry of the intermediate biradical, thus affecting the product distribution.
-
Solvent Effects: The polarity of the solvent can impact the stability of excited states and intermediates, thereby influencing the regio- and stereoselectivity of the reaction. Experimenting with a range of solvents from nonpolar (e.g., hexane) to polar (e.g., acetonitrile) is advisable.
-
Temperature: While photochemical reactions are often run at room temperature, lowering the temperature can sometimes enhance selectivity by favoring the formation of the thermodynamically more stable product.
Illustrative Workflow for Optimizing a [2+2] Photocycloaddition:
Caption: Workflow for optimizing the selectivity of a [2+2] photocycloaddition reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are several established methods for the synthesis of this compound. The choice of route often depends on the availability of starting materials and the desired scale of the reaction. Some common approaches include:
| Synthetic Route | Starting Materials | Key Transformation |
| Dieckmann Condensation | A 1,1-disubstituted cyclobutane with two ester-containing side chains | Intramolecular Claisen condensation |
| [2+2] Photocycloaddition | An alkene tethered to a cyclobutanone precursor | Intramolecular photochemical cycloaddition |
| Ring Expansion | A vinyl-substituted cyclobutanol | Acid-catalyzed rearrangement |
| From 1,1-Cyclobutanedicarboxylic acid | 1,1-Cyclobutanedicarboxylic acid | Multi-step synthesis involving reduction and oxidation |
Q2: I am observing incomplete conversion of my starting material. What are some general tips to drive the reaction to completion?
Incomplete conversion can be due to several factors. Here are some general troubleshooting steps:
-
Reagent Purity: Ensure that all reagents, especially the base and any catalysts, are of high purity and, where necessary, are freshly prepared or properly stored. For instance, sodium hydride can oxidize over time, reducing its activity.
-
Reaction Time and Temperature: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, GC-MS, NMR). If the reaction has stalled, a modest increase in temperature or an extension of the reaction time may be necessary.
-
Stoichiometry: Carefully check the stoichiometry of your reagents. In some cases, a slight excess of one reagent may be required to drive the reaction to completion.
-
Solvent Quality: Ensure that your solvents are anhydrous, particularly for reactions involving strong bases or moisture-sensitive intermediates.
Q3: What purification methods are most effective for this compound?
The purification of this compound will depend on the nature of the impurities.
-
Flash Column Chromatography: This is the most common and effective method for removing both polar and non-polar byproducts. A silica gel stationary phase with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is a good starting point.
-
Distillation: If the side-products have significantly different boiling points from the desired product, vacuum distillation can be an effective purification method, especially for larger scale reactions.
-
Recrystallization: If the crude product is a solid and contains impurities with different solubilities, recrystallization from a suitable solvent system can yield highly pure material.
Q4: Are there any known safety concerns associated with the synthesis of this compound?
Standard laboratory safety precautions should always be followed. Specific hazards will depend on the chosen synthetic route. For example:
-
Strong Bases: Reagents like sodium hydride and LDA are highly reactive and pyrophoric. They must be handled under an inert atmosphere and quenched carefully.
-
Photochemical Reactions: UV radiation used in photocycloadditions is harmful to the eyes and skin. Appropriate shielding and personal protective equipment are essential.
-
Solvents: Many organic solvents are flammable and have associated health risks. All manipulations should be performed in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for all chemicals used in your synthesis.
Data Summary and Visualization
Troubleshooting Matrix for Side-Product Formation
| Observed Issue | Potential Side-Product | Likely Cause | Suggested Solution |
| Higher MW peak in MS | Dimeric β-keto ester | Intermolecular Claisen condensation | High-dilution conditions, slow addition of substrate |
| Isomeric impurity in NMR | Regio- or stereoisomer | Non-selective photocycloaddition | Optimize solvent, temperature, and/or photosensitizer |
| Unreacted starting material | Incomplete reaction | Inactive reagents, insufficient reaction time/temp | Check reagent quality, monitor reaction, adjust conditions |
Logical Flow for Troubleshooting Low Yield
Caption: A decision-making flowchart for troubleshooting low yields in the synthesis of this compound.
References
-
[Organic Syntheses Procedure for 1,1-Cyclobutanedicarboxylic acid] - Organic Syntheses, Coll. Vol. 2, p.152 (1943); Vol. 19, p.24 (1939). Link
-
[The Synthesis of Spiro(3,5)Nonane] - Roberts, J. D., & Sauer, C. W. (1949). I. The Synthesis of Spiro(3,5)Nonane. II. The Presumed Synthesis of 1,3-Cyclobutanedicarboxylic Acid by Markownikoff and Krestownikoff. III. The Synthesis of Cis and Trans-1,3-Cyclobutanedicarboxylic Acids. California Institute of Technology. Link
-
[A Claisen Condensation Forms a β-Keto Ester] - Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Link
-
[Ester Enolates] - University of Calgary. Chapter 21: Ester Enolates. Link
-
[Keeping the name clean: [2 + 2] photocycloaddition] - Sivaguru, J., Bach, T., & Ramamurthy, V. (2022). Keeping the name clean: [2 + 2] photocycloaddition. Photochemical & Photobiological Sciences, 21(8), 1335–1342. Link
-
[Preparation of β-Keto ester: Mechanism (Claisen) and retro-synthesis and dercarbonylation with proof] - YouTube. (2020, April 29). Preparation of β-Keto ester: Mechanism (Claisen) and retro-synthesis and dercarbonylation with proof. Link
-
[Intramolecular Crossed [2+2] Photocycloaddition through Visible Light-Induced Energy Transfer] - Wang, L., et al. (2017). Intramolecular Crossed [2+2] Photocycloaddition through Visible Light-Induced Energy Transfer. Organic Letters, 19(15), 4118–4121. Link
-
[Formation of γ-‐Keto Esters from β-Keto Esters] - Organic Syntheses. (2014). Formation of γ-‐Keto Esters from β-Keto Esters. 91, 248-259. Link
-
[Regioselectivity and stereoselectivity of intramolecular [2 + 2] photocycloaddition catalyzed by chiral thioxanthone: a quantum chemical study] - Yang, Z., et al. (2020). Regioselectivity and stereoselectivity of intramolecular [2 + 2] photocycloaddition catalyzed by chiral thioxanthone: a quantum chemical study. Organic & Biomolecular Chemistry, 18(3), 444-452. Link
-
[The Paternò–Büchi reaction - a comprehensive review] - D'Auria, M. (2019). The Paternò–Büchi reaction - a comprehensive review. Photochemical & Photobiological Sciences, 18(10), 2297-2362. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. vanderbilt.edu [vanderbilt.edu]
- 3. thesis.caltech.edu [thesis.caltech.edu]
- 4. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting the Reduction of Spiro[3.5]nonan-2-one
Welcome to the technical support center for the synthesis of Spiro[3.5]nonan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the reduction of Spiro[3.5]nonan-2-one. As Senior Application Scientists, we provide not just solutions, but the underlying principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: My standard sodium borohydride (NaBH₄) reduction of this compound is resulting in very low conversion. What is the primary cause?
This is the most common issue encountered with this substrate. The low conversion is primarily due to the significant steric hindrance around the carbonyl group. The this compound structure features a cyclobutane ring fused spirocyclically to a cyclohexane ring. This arrangement positions bulky methylene groups adjacent to the carbonyl carbon, physically impeding the approach of the hydride nucleophile from the borohydride reagent.[1]
Standard hydride reagents like sodium borohydride (NaBH₄) are relatively mild and may not possess sufficient reactivity to overcome this steric barrier effectively, leading to a sluggish or incomplete reaction.[2][3]
To address this, a multi-step troubleshooting approach is recommended, starting with optimizing the current protocol before moving to more reactive systems.
Caption: Initial troubleshooting workflow for low conversion.
Q2: I've confirmed my NaBH₄ is fresh and my solvent is anhydrous. How can I optimize the reaction conditions before changing reagents?
Even with active reagents, overcoming steric hindrance often requires adjusting reaction parameters to favor the desired transformation.
1. Increase Stoichiometry: While one mole of NaBH₄ can theoretically reduce four moles of a ketone, this is rarely efficient in practice, especially for hindered ketones.[4] The effective hydride concentration is critical.
-
Recommendation: Increase the molar equivalents of NaBH₄ incrementally. A good starting point is 2.0-3.0 equivalents relative to the ketone. This increases the probability of successful hydride delivery despite the steric shield.
2. Elevate the Reaction Temperature: Many borohydride reductions are initiated at 0 °C to control exothermicity.[5] However, for a sterically hindered substrate, this temperature may not provide sufficient thermal energy to overcome the activation barrier.
-
Recommendation: After the initial portion-wise addition of NaBH₄ at 0 °C, allow the reaction to slowly warm to room temperature and stir for an extended period (4-12 hours). Monitoring by Thin Layer Chromatography (TLC) is essential to track the consumption of the starting material.
3. Change the Solvent System: The choice of protic solvent can influence the reactivity of the borohydride.
-
Recommendation: While methanol is common, switching to ethanol or isopropanol can sometimes alter reactivity profiles. More importantly, the addition of a Lewis acid can dramatically enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This is the principle behind the Luche Reduction.[1]
| Parameter | Standard Protocol | Optimization 1 | Optimization 2 |
| Reagent | NaBH₄ | NaBH₄ | NaBH₄ / CeCl₃·7H₂O |
| Equivalents | 1.5 eq | 2.5 - 3.0 eq | 1.5 eq NaBH₄ / 1.1 eq CeCl₃ |
| Solvent | Methanol | Methanol or Ethanol | Methanol |
| Temperature | 0 °C | 0 °C to Room Temp | 0 °C to Room Temp |
| Expected Outcome | Low Conversion | Moderate Conversion | Improved Conversion |
Caption: Table comparing standard vs. optimized NaBH₄ reduction conditions.
Q3: The optimized NaBH₄ conditions improved my yield, but it's still not quantitative. What are some stronger or more suitable reducing agents for this system?
When optimization of a mild reagent is insufficient, the next logical step is to employ a more potent or sterically demanding reducing agent.[6]
1. Lithium Aluminium Hydride (LiAlH₄): LiAlH₄ is a significantly more powerful hydride donor than NaBH₄.[7] It readily reduces most carbonyl functional groups. Its high reactivity makes it a strong candidate for hindered ketones.
-
Causality: The Al-H bond is more polarized than the B-H bond, making the hydride more nucleophilic. However, its reactivity also necessitates strict anhydrous conditions (typically in THF or diethyl ether) and careful quenching procedures.[2]
2. Bulky, Stereoselective Reagents (Selectrides): Reagents like L-Selectride® (Lithium tri-sec-butylborohydride) are both powerful and sterically bulky. While seemingly counterintuitive for a hindered ketone, their bulk can lead to highly predictable stereochemical outcomes if chiral centers are present or formed. For a prochiral ketone like this, it can offer different diastereoselectivity compared to less bulky hydrides.
-
Causality: These reagents deliver hydride from the least hindered face with high fidelity. Their increased reactivity compared to NaBH₄ comes from the electron-donating alkyl groups on the boron atom, which enhances the hydridic character of the B-H bond.
3. Catalytic Hydrogenation: This method avoids hydride reagents altogether, using molecular hydrogen (H₂) and a metal catalyst.[8]
-
Causality: The ketone adsorbs onto the surface of the metal catalyst (e.g., Palladium, Platinum, Raney Nickel), followed by the addition of hydrogen across the double bond. This can be highly effective for systems where hydride delivery is problematic.[9] It often requires specialized equipment like a Parr hydrogenator to handle the pressurized hydrogen gas.
Caption: Comparison of different reduction strategies.
Experimental Protocols
Protocol 1: Luche Reduction of this compound
This protocol enhances the reactivity of NaBH₄ by using a Lewis acid co-reagent.[1]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) and Cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.1 eq).
-
Dissolution: Add anhydrous methanol (approx. 0.1 M concentration) and stir at room temperature for 15-20 minutes until the solids are fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress via TLC.
-
Quenching: Once the starting material is consumed, cool the flask back to 0 °C and slowly quench the reaction by adding water, followed by 1 M HCl to dissolve the cerium salts.
-
Workup: Extract the aqueous mixture three times with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, Spiro[3.5]nonan-2-ol.
Protocol 2: Lithium Aluminium Hydride (LiAlH₄) Reduction
SAFETY NOTE: LiAlH₄ reacts violently with water and other protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under a strictly inert atmosphere.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the LiAlH₄ suspension to 0 °C.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the ketone solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes.
-
Reaction: After the addition is complete, stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates full consumption of the starting material.
-
Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add dropwise:
-
'X' mL of water (where X = grams of LiAlH₄ used).
-
'X' mL of 15% (w/v) aqueous NaOH.
-
'3X' mL of water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
-
Workup: Stir the resulting mixture vigorously for 30 minutes until a white, filterable precipitate forms. Filter the solid through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
References
-
Reddit. (2021). What's a good reducing agent for a sterically hindered ketone? Available at: [Link]
-
Wang, Z., et al. (2019). Spiro‐Bicyclic Bisborane Catalysts for Metal‐Free Chemoselective and Enantioselective Hydrogenation of Quinolines. Angewandte Chemie International Edition. Available at: [Link]
-
Fogl, Z., et al. (2021). Synthesis of a spiroketone intermediate featuring a green and sustainable telescoped flow process. Reaction Chemistry & Engineering. Available at: [Link]
-
Wang, Z., et al. (2019). Spiro‐Bicyclic Bisborane Catalysts for Metal‐Free Chemoselective and Enantioselective Hydrogenation of Quinolines. ResearchGate. Available at: [Link]
- Google Patents.Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
-
König, B. Reduction Reactions. ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
Fogl, Z., et al. (2021). Synthesis of a Spiroketone Intermediate Featuring a Green and Sustainable Telescoped Flow Process. ResearchGate. Available at: [Link]
-
Basak, A., et al. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. PubMed Central. Available at: [Link]
-
Zeynizadeh, B., et al. (2013). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. ResearchGate. Available at: [Link]
-
Clark, J. reduction of aldehydes and ketones. Chemguide. Available at: [Link]
-
Mora-Fuentes, J.P., et al. (2024). Reduction‐Induced C C Cleavage and Site‐Specific Hydrogenation of a Highly Strained Bilayer Spironanographene. PubMed Central. Available at: [Link]
-
Wikipedia. Enantioselective reduction of ketones. Available at: [Link]
-
Kirilin, A., et al. (2018). Catalytic (de)hydrogenation promoted by non-precious metals-Co, Fe and Mn. Pure. Available at: [Link]
-
University of Toronto. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Available at: [Link]
-
Zeynizadeh, B., et al. (2013). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Oriental Journal of Chemistry. Available at: [Link]
-
Beilstein Journals. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Available at: [Link]
-
Sperry, J., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]
-
Open Library Publishing Platform. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Available at: [Link]
-
Matveeva, E.D., et al. (2002). Syntheses of Compounds Active Toward Glutamate Receptors. Part 2. Synthesis of Spiro Hydantoins of the Indan Series. ResearchGate. Available at: [Link]
-
PubChem. this compound. Available at: [Link]
-
American Chemical Society. (2024). Development of a short and eco-friendly asymmetric manufacturing process for Spiroketone CD 7659. 28th Annual Green Chemistry & Engineering Conference. Available at: [Link]
-
PubChem. Spiro[3.5]nonan-2-ol. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. www1.chem.umn.edu [www1.chem.umn.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pure.tue.nl [pure.tue.nl]
Technical Support Center: Purification of Crude Spiro[3.5]nonan-2-one
Welcome to the technical support center for the purification of Spiro[3.5]nonan-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile spirocyclic ketone. Here, we address common challenges encountered during the removal of impurities from crude this compound, providing troubleshooting advice and answers to frequently asked questions. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your experiments.
Troubleshooting Guide: Common Issues in the Purification of this compound
This section addresses specific problems you may encounter during the purification of crude this compound, offering potential causes and actionable solutions.
Issue 1: Presence of a Low-Boiling Point Contaminant
Symptoms:
-
A distinct peak with a shorter retention time than this compound is observed in your Gas Chromatography (GC) analysis.
-
During distillation, a significant fraction is collected at a lower temperature than the expected boiling point of this compound.
Potential Causes:
-
Residual Solvents: Solvents used in the synthesis or workup (e.g., diethyl ether, tetrahydrofuran (THF), hexane) may not have been completely removed.
-
Low-Boiling Byproducts: Side reactions during the synthesis could have generated volatile impurities.
Solutions:
-
Rotary Evaporation: Ensure that the crude product is thoroughly concentrated on a rotary evaporator under appropriate vacuum and temperature to remove residual solvents.
-
Fractional Distillation: If the low-boiling contaminant persists, fractional distillation is a highly effective method for separating components with different boiling points.[1]
-
Rationale: Fractional distillation utilizes a fractionating column to provide multiple theoretical plates for vaporization and condensation, allowing for a more efficient separation of liquids with close boiling points compared to simple distillation.[2]
-
Issue 2: High-Boiling Point Impurities Detected
Symptoms:
-
Your GC analysis shows one or more peaks with longer retention times than the main product.
-
The distilled product has a yellowish tint or a higher than expected viscosity.
-
A significant amount of residue remains in the distillation flask after distillation.
Potential Causes:
-
Unreacted Starting Materials: High-molecular-weight starting materials from the synthesis may be carried through the workup.
-
Self-Condensation Products: Ketones can undergo self-condensation reactions (e.g., aldol condensation) under certain conditions (acidic or basic), leading to higher molecular weight impurities.[1]
-
Byproducts from Synthesis: The specific synthesis route may generate non-volatile byproducts.[3][4]
Solutions:
-
Vacuum Distillation: For high-boiling impurities, vacuum distillation is the preferred method. Lowering the pressure reduces the boiling point of the compound, allowing it to distill at a lower temperature and preventing thermal degradation or further side reactions.
-
Flash Column Chromatography: This is a versatile and efficient method for removing both polar and non-polar high-boiling impurities.[5][6]
-
Rationale: Flash chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[6] By carefully selecting the solvent system, impurities can be either strongly retained on the column or eluted before the desired product.
-
Issue 3: Presence of Impurities with Similar Polarity and Boiling Point
Symptoms:
-
Co-elution of impurities with the product peak in column chromatography.
-
Incomplete separation during distillation.
-
Broad or shouldered peaks in GC or High-Performance Liquid Chromatography (HPLC) analysis.
Potential Causes:
-
Isomeric Byproducts: The synthesis may have produced isomers of this compound that have very similar physical properties.
-
Structurally Related Impurities: Certain side reactions can lead to impurities with similar functional groups and molecular weights.
Solutions:
-
Optimization of Flash Chromatography Conditions:
-
Solvent System Screening: Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a mobile phase that provides better separation.
-
Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased, can often resolve closely eluting compounds.
-
-
High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC can offer superior resolution. Chiral HPLC may be necessary if enantiomeric impurities are suspected.[7]
-
Chemical Derivatization: In some cases, it may be possible to selectively react the impurity with a reagent to alter its physical properties, making it easier to separate. This is an advanced technique and should be approached with caution to avoid reacting the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most prevalent and effective methods for the purification of this compound are:
-
Vacuum Distillation: Ideal for removing non-volatile and some volatile impurities on a larger scale.[1]
-
Flash Column Chromatography: Excellent for removing a wide range of impurities, especially those with different polarities from the product. It is highly adaptable for various scales of purification.[5][6]
Q2: How can I determine the purity of my this compound sample?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and detect any structural impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of the ketone functional group (a strong absorption around 1700-1750 cm⁻¹) and the absence of impurities with other functional groups (e.g., hydroxyl groups from starting materials).
Q3: My purified this compound is a yellow oil. Is this normal?
A3: Pure this compound is expected to be a colorless to pale yellow liquid. A distinct yellow or brownish color often indicates the presence of high-boiling point impurities, possibly arising from condensation reactions or thermal degradation.[1] If the color is intense, further purification by flash chromatography or vacuum distillation is recommended.
Q4: Can this compound degrade during purification?
A4: this compound is a relatively stable ketone. However, prolonged exposure to strong acids, bases, or high temperatures can potentially lead to side reactions such as self-condensation.[1] The related alcohol, Spiro[3.5]nonan-2-ol, is known to oxidize to the ketone, indicating the ketone's stability towards oxidation.[8][9] To minimize the risk of degradation, it is advisable to use mild purification conditions and avoid excessive heat during distillation.
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for removing non-volatile and some volatile impurities from crude this compound.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with condenser
-
Receiving flask
-
Vacuum pump with a cold trap
-
Heating mantle with a stirrer
-
Thermometer
Procedure:
-
Setup: Assemble the distillation apparatus, ensuring all joints are properly sealed.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the flask with the heating mantle while stirring.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum. Monitor the temperature closely to avoid collecting impurities.
-
Completion: Stop the distillation when the temperature begins to rise or drop significantly, or when only a small amount of residue remains.
-
Analysis: Analyze the purity of the collected fraction using GC-MS or NMR.
Protocol 2: Purification by Flash Column Chromatography
This protocol is effective for removing impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry the silica gel and load it onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Start with a low polarity eluent and gradually increase the polarity if necessary (gradient elution).
-
Fraction Collection: Collect fractions in separate tubes.
-
Monitoring: Monitor the separation by TLC analysis of the collected fractions.
-
Combining Fractions: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Analysis: Confirm the purity of the final product by GC-MS and NMR.
Data Presentation
Table 1: Comparison of Purification Methods for Crude this compound
| Purification Method | Typical Purity Achieved | Typical Yield | Key Advantages | Key Disadvantages |
| Vacuum Distillation | >95% | 70-90% | Scalable, effective for non-volatile impurities.[1] | Less effective for impurities with similar boiling points. |
| Flash Chromatography | >98% | 60-85% | High resolution, versatile for various impurities.[5][6] | Can be time-consuming and requires larger solvent volumes. |
Visualizations
Caption: Purification workflow for this compound.
References
- Application Notes and Protocols for the Analysis of Spiro[3.5]nonan-2-ol by NMR and Mass Spectrometry. Benchchem.
- Technical Support Center: Synthesis of Spiro[3.5]nonan-2-ol. Benchchem.
- Preventing degradation of Spiro[3.5]nonan-2-ol during storage. Benchchem.
- Application Notes & Protocols for the Purification of Spiro[3.5]nonane-1,3-diol. Benchchem.
- Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC - NIH.
- Proposed reaction mechanism for formation of the spiro compounds 3 and 5.
- A Comparative Analysis of the Reactivity of Spiro[3.
- Purification of ketones by distillation.
- Technical Support Center: Purification of Spiro[chroman-2,4'-piperidine] Isomers. Benchchem.
- Distillation of unknown Compound |Ketone Making |Simple Distill
Sources
- 1. US2647861A - Purification of ketones by distillation - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Derivatization of Spiro[3.5]nonan-2-one
Welcome to the technical support center for the derivatization of Spiro[3.5]nonan-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique spirocyclic ketone. The inherent steric hindrance and ring strain of the cyclobutane moiety in this compound can present specific challenges in routine synthetic transformations. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and optimize your reaction conditions for successful derivatization.
I. Troubleshooting Guides: A Reaction-Specific Approach
This section is structured to address common problems encountered during the derivatization of this compound, categorized by reaction type.
Wittig Olefination: Overcoming Steric Hindrance
The introduction of a carbon-carbon double bond via the Wittig reaction is a cornerstone of organic synthesis. However, the sterically encumbered nature of the carbonyl group in this compound can lead to sluggish reactions and low yields.
Question: My Wittig reaction with this compound is giving a low yield of the desired alkene. How can I improve this?
Answer:
Low yields in the Wittig reaction with sterically hindered ketones like this compound are a common issue.[1] The primary reason is the difficulty of the bulky phosphonium ylide in approaching the sterically congested carbonyl carbon. Here’s a systematic approach to troubleshoot this problem:
-
Choice of Ylide:
-
Unstabilized Ylides: For introducing simple alkylidene groups (e.g., =CH₂), unstabilized ylides are generally more reactive and often necessary for hindered ketones. Using methylenetriphenylphosphorane (Ph₃P=CH₂) is a common and effective choice.[2]
-
Stabilized Ylides: Stabilized ylides (e.g., those with an adjacent ester or ketone) are less reactive and may fail to react with sterically hindered ketones.[3] If you must use a stabilized ylide, consider more forcing reaction conditions (higher temperature, longer reaction time), but be mindful of potential side reactions.
-
-
Reaction Conditions:
-
Base Selection: The choice of base for generating the ylide is critical. For unstabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) in an aprotic solvent like THF or diethyl ether are typically required to ensure complete deprotonation of the phosphonium salt.[4]
-
Temperature: While ylide formation is often performed at low temperatures (e.g., 0 °C to room temperature), the subsequent reaction with the ketone may require elevated temperatures to overcome the activation energy barrier imposed by steric hindrance. Refluxing in THF is a common strategy.
-
Salt-Free Conditions: The presence of lithium salts can sometimes interfere with the reaction, leading to side products.[1] While often unavoidable when using organolithium bases, "salt-free" ylides can be generated using bases like sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide.
-
-
Alternative Reagents:
-
Horner-Wadsworth-Emmons (HWE) Reaction: If the Wittig reaction consistently fails, the HWE reaction is an excellent alternative for sterically hindered ketones.[1] This reaction utilizes a phosphonate ester, which is generally more nucleophilic than the corresponding ylide.
-
Experimental Protocol: Methylenation of this compound
This protocol provides a starting point for the methylenation of this compound using an unstabilized ylide.
-
Ylide Generation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 eq., as a solution in hexanes) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of a deep orange or yellow color indicates ylide formation.
-
-
Reaction with Ketone:
-
Dissolve this compound (1.0 eq.) in anhydrous THF in a separate flask.
-
Slowly add the ketone solution to the ylide solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure. The major byproduct will be triphenylphosphine oxide.
-
Purify the crude product by column chromatography on silica gel, typically using a non-polar eluent system (e.g., hexanes/ethyl acetate).
-
Baeyer-Villiger Oxidation: Controlling Regioselectivity
The Baeyer-Villiger oxidation is a powerful tool for converting ketones into esters, or in the case of cyclic ketones, into lactones.[5] For unsymmetrical ketones like this compound, the key challenge is controlling the regioselectivity of oxygen insertion.
Question: I am performing a Baeyer-Villiger oxidation on this compound and obtaining a mixture of two isomeric lactones. How can I favor the formation of one over the other?
Answer:
The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon.[6][7] The group that is better able to stabilize a positive charge will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.
In this compound, we have two different α-carbons: a methylene group within the cyclobutane ring and a spiro-quaternary carbon. The migration of the more substituted carbon (the spiro center) would lead to the formation of an eight-membered lactone, while migration of the less substituted carbon would result in a five-membered lactone fused to the cyclohexane ring. Due to the higher substitution, the spiro carbon is expected to have a higher migratory aptitude.
However, ring strain can also play a significant role. The inherent strain of the cyclobutane ring might influence the transition state of the migration, potentially altering the expected outcome. To control the regioselectivity:
-
Choice of Peroxy Acid: While m-CPBA is a common choice, more electron-deficient peroxy acids, such as trifluoroperacetic acid (TFPAA), can sometimes enhance the selectivity by making the migration step more sensitive to electronic effects.
-
Lewis Acid Catalysis: The use of a Lewis acid in conjunction with an oxidant like hydrogen peroxide can alter the reaction mechanism and potentially improve regioselectivity.[8]
-
Enzymatic Oxidation: Biocatalytic Baeyer-Villiger oxidations using monooxygenases can exhibit exquisite regioselectivity, often favoring the formation of a single lactone isomer.
| Migrating Group | Product Structure | Expected Outcome |
| More substituted (spiro) carbon | 1-Oxa-spiro[4.5]decan-2-one | Major product based on migratory aptitude |
| Less substituted (cyclobutane) carbon | 7-Oxa-spiro[3.5]decan-6-one | Minor product |
Experimental Protocol: Baeyer-Villiger Oxidation of this compound
-
Reaction Setup:
-
Dissolve this compound (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Oxidant:
-
In a separate flask, dissolve m-chloroperoxybenzoic acid (m-CPBA, ~1.5 eq.) in the same solvent.
-
Add the m-CPBA solution dropwise to the ketone solution, maintaining the temperature at 0 °C.
-
-
Reaction Monitoring and Work-up:
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by column chromatography.
-
α-Alkylation: Managing Regio- and Polyalkylation
The formation of an enolate followed by alkylation is a fundamental method for forming a C-C bond at the α-position of a ketone.[9] For this compound, challenges include controlling which α-proton is removed and preventing multiple alkylations.
Question: I am attempting an α-alkylation of this compound, but I'm getting a mixture of products, including dialkylated species. How can I achieve selective mono-alkylation at the desired position?
Answer:
Controlling the regioselectivity and extent of alkylation requires careful selection of the base, solvent, and temperature.[10]
-
Regioselectivity (Kinetic vs. Thermodynamic Enolate):
-
Kinetic Enolate: Deprotonation at the less hindered α-position (the methylene of the cyclobutane ring) is kinetically favored. To form the kinetic enolate, use a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent like THF.[11]
-
Thermodynamic Enolate: The more substituted enolate is thermodynamically more stable. Its formation is favored under equilibrating conditions, such as using a weaker base (e.g., sodium ethoxide) at higher temperatures. However, for a spirocyclic ketone, deprotonation at the spiro center is not possible. Therefore, you will always be forming the enolate on the cyclobutane ring.
-
-
Preventing Polyalkylation:
-
Complete Enolate Formation: To avoid polyalkylation, it is crucial to convert the starting ketone completely into its enolate before adding the alkylating agent. Using a stoichiometric amount of a strong base like LDA ensures this.
-
Choice of Alkylating Agent: Use a reactive alkylating agent (e.g., methyl iodide, benzyl bromide) to ensure rapid trapping of the enolate.[9]
-
Stork Enamine Synthesis: An alternative to direct alkylation is the Stork enamine synthesis. The enamine of this compound can be formed, alkylated, and then hydrolyzed back to the ketone. This method often provides better control over mono-alkylation.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying this compound and its derivatives?
A1: Purification of spirocyclic compounds can sometimes be challenging due to their unique three-dimensional structures. Standard purification techniques are generally applicable:
-
Column Chromatography: This is the most common method. Silica gel is typically effective. The choice of eluent will depend on the polarity of the derivative. For non-polar derivatives, a gradient of ethyl acetate in hexanes is a good starting point.
-
Crystallization: If the derivative is a solid, crystallization can be a highly effective method for obtaining very pure material.
-
Distillation: For liquid derivatives that are thermally stable, distillation under reduced pressure can be used.
-
Preparative HPLC: For difficult separations, such as diastereomers, preparative HPLC may be necessary.
Q2: Can I achieve diastereoselective nucleophilic addition to the carbonyl of this compound?
A2: Yes, diastereoselective additions are possible. The spirocyclic framework can create a biased steric environment around the carbonyl group. The incoming nucleophile will preferentially attack from the less hindered face. The degree of diastereoselectivity will depend on the size of the nucleophile and the reaction conditions. For example, reduction with a bulky reducing agent like L-Selectride® would be expected to show higher diastereoselectivity than reduction with sodium borohydride.
Q3: Are there any other notable reactions for derivatizing this compound?
A3: Besides the reactions discussed, other transformations can be explored:
-
Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition with an alkene can be used to form spirocyclic oxetanes.[12][13]
-
Reductive Amination: Conversion of the ketone to an amine via reaction with an amine in the presence of a reducing agent.
-
Formation of Heterocycles: The ketone can serve as a building block for the synthesis of spiro-heterocycles, which are of interest in medicinal chemistry.[14]
III. Visualizations
Reaction Mechanisms and Workflows
Caption: Troubleshooting workflow for low yields in the Wittig olefination of this compound.
Caption: Regioselectivity in the Baeyer-Villiger oxidation of this compound.
IV. References
-
Wikipedia. Wittig reaction. [Link]
-
Chemistry LibreTexts. Wittig Reaction. [Link]
-
Chemistry Steps. Wittig Reaction – Solving Problems by Retrosynthetic Analysis. [Link]
-
Organic Chemistry Portal. Wittig Reaction - Common Conditions. [Link]
-
Master Organic Chemistry. The Wittig Reaction: Examples and Mechanism. [Link]
-
AdiChemistry. WITTIG REACTION | MECHANISM. [Link]
-
Organic Chemistry Portal. Baeyer-Villiger Oxidation. [Link]
-
Chemistry Steps. Baeyer-Villiger Oxidation. [Link]
-
NROChemistry. Baeyer-Villiger oxidation: Mechanism & Examples. [Link]
-
Wikipedia. Baeyer–Villiger oxidation. [Link]
-
MDPI. The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. [Link]
-
Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. [Link]
-
ACS Publications. Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. [Link]
-
RSC Publishing. Diastereoselective synthesis of novel spiro indanone fused pyrano[3,2-c]chromene derivatives following hetero-Diels–Alder reaction and in vitro anticancer studies. [Link]
-
Beilstein Journals. Syntheses and medicinal chemistry of spiro heterocyclic steroids. [Link]
-
RSC Publishing. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. [Link]
-
Lancaster EPrints. Expanding the Scope of the Paternò-Büchi Reaction Methodology Development and Mechanistic Studies. [Link]
-
Master Organic Chemistry. Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]
-
PubMed Central. Ketone α-alkylation at the more-hindered site. [Link]
-
YouTube. Enolate Reactions - Direct Alkylation of Ketones With LDA. [Link]
-
ResearchGate. (PDF) Ketone α-alkylation at the more-hindered site. [Link]
-
YouTube. Alkylation of enolates. [Link]
-
YouTube. Regioselectivity of the Baeyer-Villiger oxidation. [Link]
-
PubMed. Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography. [Link]
-
RSC Publishing. The α-alkylation of ketones in flow. [Link]
-
YouTube. Alkylation of Enolates. [Link]
-
Chemistry LibreTexts. 9: Separation, Purification, and Identification of Organic Compounds. [Link]
-
Chemistry LibreTexts. 22.8: Alkylation of Enolate Ions. [Link]
-
YouTube. 21.4 Alpha Alkylation | Organic Chemistry. [Link]
-
YouTube. Method of Purification | Organic Chemistry | Science - TG Campus. [Link]
-
International Journal of Drug Development & Research. Laboratory Techniques of Purification and Isolation. [Link]
-
MDPI. Oxetane Synthesis through the Paternò-Büchi Reaction. [Link]
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Preventing decomposition of Spiro[3.5]nonan-2-one during storage
A Guide to Ensuring Stability During Storage
Welcome to the Technical Support Center for Spiro[3.5]nonan-2-one. This guide is designed for researchers, scientists, and drug development professionals to address common questions and concerns regarding the stability and proper storage of this valuable spirocyclic ketone. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to ensure the long-term integrity of your samples.
The unique structure of this compound, featuring a strained cyclobutanone ring fused to a cyclohexane ring, imparts specific reactivity that must be considered for its storage. Improper handling can lead to decomposition, compromising the purity and efficacy of your starting material. This guide will walk you through the potential degradation pathways and provide clear, actionable protocols to prevent them.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common issues encountered during the storage of this compound in a question-and-answer format.
Q1: My sample of this compound has developed a yellowish tint over time. What could be the cause?
A yellowish discoloration is often an indicator of gradual decomposition. While this compound is stable under recommended storage conditions, prolonged exposure to adverse conditions can initiate degradation.[1] The most likely culprits are exposure to light, atmospheric oxygen, or elevated temperatures. The inherent ring strain of the cyclobutane moiety makes the molecule susceptible to certain decomposition pathways, which can be accelerated by these external factors.[2][3] Over time, even minor degradation can lead to a mixture of byproducts that appear as a yellow oil.[4]
Q2: What are the primary decomposition pathways I should be aware of for this compound?
The reactivity of this compound is largely dictated by the strained cyclobutanone ring. Based on extensive research into cyclobutanone photochemistry and reactivity, the following are the most probable degradation pathways:[5]
-
Photochemical Decomposition: Exposure to ultraviolet (UV) light can provide the energy needed to initiate several decomposition reactions. This is a significant concern for long-term storage. Key photochemical pathways include:
-
Acid or Base-Catalyzed Reactions: While ketones are generally stable in neutral aqueous solutions, the presence of acidic or basic contaminants can catalyze degradation.[8][9] The α-protons to the carbonyl are acidic (pKa ≈ 19.7-20.2 for cyclobutanone) and can be removed by a base, leading to enolate formation and potentially subsequent reactions.[10] Acidic conditions can promote ring-opening or rearrangement reactions.[1]
-
Thermal Decomposition: While this compound is relatively stable at room temperature, elevated temperatures can promote decomposition, likely through similar pathways as photochemical degradation.[11][12]
Q3: What are the ideal storage conditions for this compound to ensure its long-term stability?
To mitigate the decomposition pathways described above, a multi-faceted approach to storage is essential. The following table summarizes the recommended storage parameters.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Lower temperatures slow down the rate of potential decomposition reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere prevents oxidation and reactions with atmospheric moisture.[13] |
| Light | In the Dark (Amber Vial) | Protects the compound from photochemical decomposition.[14] |
| Container | Tightly Sealed Glass Vial with PTFE-lined Cap | Prevents contamination from air and moisture. PTFE liners are chemically resistant. |
| Purity | Free from Acidic/Basic Contaminants | Prevents acid or base-catalyzed degradation pathways.[15] |
Q4: I suspect my sample of this compound has degraded. How can I confirm this and what should I do?
If you observe any changes in the physical appearance of your sample (e.g., color change, precipitation) or obtain unexpected results in your experiments, it is prudent to assess its purity.
Analytical Techniques for Purity Assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities and degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can reveal the presence of new chemical species through the appearance of unexpected peaks.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: While less sensitive for minor impurities, significant degradation may be observable through changes in the carbonyl stretching frequency or the appearance of new functional group peaks.
If significant degradation is confirmed, it is recommended to purify the material (e.g., by distillation or chromatography) or to use a fresh, unopened sample for your experiments to ensure the reliability of your results.
Experimental Protocols
Protocol 1: Recommended Long-Term Storage of this compound
-
Preparation: Before opening the primary container, allow it to equilibrate to room temperature for at least 60 minutes to prevent condensation of atmospheric moisture onto the cold compound.[14]
-
Inert Atmosphere: If the compound is to be used multiple times, it is best to aliquot the material into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Aliquoting:
-
In a glovebox or under a positive pressure of argon or nitrogen, carefully transfer the desired amount of this compound into a clean, dry amber glass vial with a PTFE-lined cap.
-
If aliquoting without a glovebox, use a syringe to flush the vial with inert gas before and after adding the compound.
-
-
Sealing: Tightly seal the vial immediately after aliquoting.
-
Labeling: Clearly label each vial with the compound name, date of aliquoting, and any other relevant information.
-
Storage: Place the sealed vials in a refrigerator at 2-8°C. Ensure the storage area is dark.
Logical Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting potential decomposition of this compound.
Caption: Troubleshooting decision tree for this compound.
References
-
The Journal of Chemical Physics. Tracer Study of Photochemically Excited Cyclobutanone‐2‐t and Cyclobutanone. II. Detailed Mechanism, Energetics, Unimolecular Decomposition Rates, and Intermolecular Vibrational Energy Transfer.[Link]
-
Request PDF. Photochemical Reaction Mechanism of Cyclobutanone: CASSCF Study.[Link]
-
ProQuest. CYCLOBUTANONE PHOTOCHEMISTRY.[Link]
-
Canadian Science Publishing. THE PHOTOLYSIS OF CYCLOPENTANONE AND CYCLOBUTANONE.[Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in ring-opening of cyclobutanone oximes for capturing SO2, CO or O2via a radical process.[Link]
-
Semantic Scholar. Photochemical reaction mechanism of cyclobutanone: CASSCF study.[Link]
-
Bentham Science. Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions.[Link]
-
NIH. Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage.[Link]
-
Organic Letters - ACS Publications. Regioselective Monoborylation of Spirocyclobutenes.[Link]
-
PubMed. Determination of the pKa of cyclobutanone: Brønsted correlation of the general base-catalyzed enolization in aqueous solution and the effect of ring strain.[Link]
-
Request PDF. Enantiomeric resolution of cyclobutanones and related derivatives by enzyme-catalyzed acylation and hydrolysis.[Link]
-
ResearchGate. Ring‐Opening/Cyclization of Cyclobutanone Oxime Esters with Alkenes in Biomass‐Derived Solvent Using Copper Catalyst and Inorganic Oxidant.[Link]
-
Chemical Reviews - ACS Publications. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis.[Link]
-
The Journal of Organic Chemistry - ACS Publications. Applications of C–H Functionalization Logic to Cyclobutane Synthesis.[Link]
-
Q1 Scientific. A Q&A guide to stability storage.[Link]
-
Request PDF. Acid-catalyzed reactions of cyclobutanones. III. Formation of substituted 2-tetralones from α-phenylcyclobutanones.[Link]
-
ResearchGate. The application of cyclobutane derivatives in organic synthesis.[Link]
-
Organic Syntheses Procedure. Cyclobutanone.[Link]
-
NIH. Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes.[Link]
-
Organic Syntheses Procedure. cyclobutanone.[Link]
-
PMC - NIH. Thermal Decomposition of 2-Cyclopentenone.[Link]
-
PubMed. Influence of prolonged thermal cycling and water storage on the tensile bond strength of composite to NiCr alloy.[Link]
-
RSC Publishing. Effects of ring-strain on the ultrafast photochemistry of cyclic ketones.[Link]
-
Chemistry LibreTexts. Reactivity of Aldehydes & Ketones.[Link]
-
Scribd. Ich Guidelines For Stability Testing of New Drug Substance and Drug Products.[Link]
-
ema.europa.eu. Stability testing of existing active substances and related finished products.[Link]
-
Sika Industry. SCHÖNOX® EP DRAIN Part B.[Link]
-
ChemTalk. Understanding Strain.[Link]
-
Chemical Reviews - ACS Publications. A survey of strained organic molecules.[Link]
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Technical Support Center: Navigating the Complexities of Spiro[3.5]nonan-2-one Characterization by NMR
Welcome to the technical support center for the NMR characterization of Spiro[3.5]nonan-2-one. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally related spirocyclic compounds. Spirocycles are gaining significant interest in medicinal chemistry due to their unique three-dimensional structures.[1] However, their inherent structural rigidity and potential for conformational isomerism can present significant challenges during NMR analysis.[2]
This resource provides in-depth, troubleshooting-focused guidance in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Fundamental ¹H and ¹³C NMR Challenges
Question 1: My ¹H NMR spectrum of this compound shows significant signal overlap in the aliphatic region. How can I resolve these protons for accurate assignment?
Answer:
Signal overlap is a common issue with alicyclic compounds like this compound, where multiple methylene groups have similar chemical environments.[3] Here’s a systematic approach to resolving this:
-
Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or above) will increase chemical shift dispersion, potentially resolving the overlapped signals.
-
Solvent Effects: Try acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or acetonitrile-d₃).[4] Aromatic solvents like benzene-d₆ can induce significant changes in chemical shifts due to anisotropic effects, which may break the degeneracy of your proton signals.
-
2D NMR Techniques: Two-dimensional NMR is essential for resolving overlapped signals and establishing connectivity.[5][6]
-
COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other (typically through 2-3 bonds). This is the first step in tracing out the spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon. Since ¹³C spectra are generally better resolved, this can help to differentiate protons that are attached to different carbon atoms but have similar chemical shifts.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is invaluable for piecing together the carbon skeleton and confirming assignments, especially around the spirocyclic center and the carbonyl group.[8]
-
Question 2: The ¹³C NMR spectrum of my this compound sample has a very low signal-to-noise ratio, even after a large number of scans. What can I do to improve it?
Answer:
The low natural abundance and longer relaxation times of ¹³C nuclei are the primary reasons for the low sensitivity of ¹³C NMR. Here are several strategies to enhance your signal-to-noise ratio:
-
Increase Concentration: If your sample solubility allows, increasing the concentration will directly improve the signal-to-noise ratio.
-
Increase the Number of Scans: Doubling the number of scans will increase the signal-to-noise ratio by a factor of the square root of two. Be prepared for significantly longer acquisition times.[7]
-
Optimize Relaxation Delay (d1): The relaxation delay is the time the system is allowed to return to equilibrium between pulses. For quaternary carbons and the carbonyl carbon in this compound, which have long T₁ relaxation times, a short relaxation delay can lead to signal saturation and reduced intensity. Try increasing the relaxation delay to 5-10 seconds.
-
Use a Different Pulse Sequence:
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) can be used to differentiate between CH, CH₂, and CH₃ groups and often provide a better signal-to-noise ratio for protonated carbons compared to a standard ¹³C experiment.[9]
-
-
Cryoprobe: If available, using a cryogenically cooled probe can dramatically increase the signal-to-noise ratio by a factor of 3-4, significantly reducing the required experiment time.
Section 2: Conformational Analysis & Dynamic Processes
Question 3: I'm observing broad peaks in my ¹H NMR spectrum at room temperature. Could this be due to conformational exchange, and how can I confirm this?
Answer:
Yes, broad peaks at room temperature are a classic indicator of a dynamic process, such as conformational exchange, occurring on the NMR timescale.[4][10] For this compound, the six-membered ring can undergo chair-flipping, which would lead to the exchange of axial and equatorial protons.[11]
To confirm and study this, Variable Temperature (VT) NMR is the definitive experiment.[12]
-
Low-Temperature NMR: By lowering the temperature, you can slow down the rate of conformational exchange.[12] If the broadening is due to this process, you will observe the broad peaks decoalesce into two or more sharp signals corresponding to the individual conformers.[12]
-
High-Temperature NMR: Conversely, increasing the temperature will accelerate the exchange rate. This should cause the broad signals to sharpen into a single, averaged signal.[4]
Workflow for Variable Temperature NMR:
Caption: Workflow for confirming conformational exchange using VT-NMR.
Question 4: How can I determine the stereochemistry and through-space interactions in this compound?
Answer:
To elucidate the three-dimensional structure and stereochemistry, you need to probe through-space interactions. The primary NMR experiments for this are based on the Nuclear Overhauser Effect (NOE).[13][14]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment reveals correlations between protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds.[14][15] This is extremely powerful for determining relative stereochemistry. For small molecules like this compound, NOESY cross-peaks will have the opposite phase to the diagonal peaks.[16]
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules, the NOE can be close to zero, making NOESY experiments ineffective. ROESY is a valuable alternative in these cases as the ROE is always positive, regardless of molecular weight.[16] ROESY is also less susceptible to spin diffusion artifacts, which can sometimes lead to misleading correlations in NOESY spectra.[16]
Data Interpretation:
The presence of a NOESY or ROESY cross-peak between two protons indicates their spatial proximity. By systematically analyzing these correlations, you can build a 3D model of the molecule and assign the relative stereochemistry of substituents. For instance, a strong NOE between a proton on the cyclobutane ring and a proton on the cyclohexane ring would provide crucial information about the molecule's preferred conformation.[17]
Table 1: Comparison of NOESY and ROESY for this compound
| Feature | NOESY | ROESY | Recommendation for this compound |
| Molecular Weight Range | Optimal for small (<600 Da) and large (>1200 Da) molecules.[16] | Effective for all molecular weights, especially medium-sized molecules (700-1200 Da) where NOE can be zero.[16] | This compound (MW ~138 g/mol ) is a small molecule, so NOESY is the standard choice. |
| Cross-Peak Phase | Opposite to diagonal for small molecules.[16] | Opposite to diagonal for all molecular weights.[16] | N/A |
| Spin Diffusion | Can be an issue, leading to indirect correlations. | Less prone to spin diffusion artifacts.[16] | If complex or ambiguous correlations are observed in NOESY, ROESY can be used for confirmation. |
| Artifacts | Chemical exchange peaks have the same phase as the diagonal.[16] | TOCSY artifacts can occur and have the same phase as the diagonal.[16] | Be aware of potential exchange peaks in NOESY. |
Experimental Protocols
Protocol 1: Standard 2D NMR Suite for Structural Elucidation
This protocol outlines the acquisition of a standard set of 2D NMR experiments for the complete structural assignment of this compound.
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[18]
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
-
Instrumentation:
-
Use a 500 MHz or higher NMR spectrometer equipped with a probe capable of performing gradient-enhanced experiments.[18]
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D ¹H spectrum to determine the spectral width and appropriate acquisition parameters.
-
-
2D Experiment Acquisition:
-
gCOSY (gradient-selected COSY):
-
Use standard pulse programs.
-
Acquire 256-512 increments in the indirect dimension (t₁) with 8-16 scans per increment.
-
-
gHSQC (gradient-selected HSQC):
-
Set the ¹³C spectral width to cover the expected range (e.g., 0-220 ppm to include the carbonyl).
-
Optimize the one-bond coupling constant (¹J_CH) to an average value of ~145 Hz.
-
Acquire 256-512 increments in t₁ with 16-32 scans per increment.
-
-
gHMBC (gradient-selected HMBC):
-
Set the long-range coupling constant (ⁿJ_CH) to an average value of 8-10 Hz to observe 2-3 bond correlations.
-
Acquire 256-512 increments in t₁ with 32-64 scans per increment.
-
-
-
Data Processing and Analysis:
-
Process the data using appropriate software (e.g., MestReNova, TopSpin, VnmrJ).
-
Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
-
Phase and baseline correct the spectra.
-
Analyze the cross-peaks to establish connectivities and assign all ¹H and ¹³C signals.
-
Logical Workflow for 2D NMR-based Structure Elucidation:
Caption: A logical workflow for structure elucidation using 2D NMR.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
University of Ottawa. (2018). NOESY and ROESY. Retrieved from [Link]
-
JoVE. (2024). ¹H NMR of Conformationally Flexible Molecules: Variable-Temperature NMR. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting ¹H NMR Spectroscopy. Retrieved from [Link]
-
Organic Spectroscopy International. (2014). NOESY and ROESY. Retrieved from [Link]
-
Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]
-
ACD/Labs. (n.d.). Stereochemistry Information from NOESY/ROESY data … Part 1. Retrieved from [Link]
-
ACD/Labs. (n.d.). Stereochemistry Information from NOESY/ROESY data … Part 2. Retrieved from [Link]
-
ACS Publications. (2022). Characterizing Fast Conformational Exchange of Aromatic Rings Using Residual Dipolar Couplings: Distinguishing Jumplike Flips from Other Exchange Mechanisms. Retrieved from [Link]
-
Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]
-
YouTube. (2018). Signal Overlap in NMR Spectroscopy. Retrieved from [Link]
-
PubMed. (1991). Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation. Retrieved from [Link]
-
Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap? Retrieved from [Link]
-
ResearchGate. (2013). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help? Retrieved from [Link]
-
JoVE. (2024). ¹H NMR of Conformationally Flexible Molecules: Temporal Resolution. Retrieved from [Link]
-
Pure. (1975). ¹H and ¹³C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Retrieved from [Link]
-
YouTube. (2024). NMR spectra of cyclohexane conformational exchange ring flipping rate faster than nmr time scale. Retrieved from [Link]
-
The Royal Society of Chemistry. (2011). ¹H NMR spectrum of the spiro compound 18. Retrieved from [Link]
-
ResearchGate. (2020). How can I interpret a NMR with so much noises and peak overlaps? Retrieved from [Link]
-
Anuche M. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2025). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025). Variable-Temperature NMR and Conformational Analysis of Oenothein B. Retrieved from [Link]
-
Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]
-
CONICET. (2000). ¹H and ¹³C NMR study of copteroside E derivatives. Retrieved from [Link]
-
Eindhoven University of Technology. (n.d.). ¹H and ¹³C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Retrieved from [Link]
-
PubMed. (2026). Spirorocyclic compound NMR challenge. Retrieved from [Link]
-
ResearchGate. (2026). Spirorocyclic compound NMR challenge. Retrieved from [Link]
-
Ukrainica Bioorganica Acta. (n.d.). Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones and their s. Retrieved from [Link]
-
MDPI. (n.d.). Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characterization. Retrieved from [Link]
-
PubMed. (2010). Efficient Synthesis, Spectral Analysis and Antimicrobial Studies of Nitrogen and Sulfur Containing Spiro Heterocycles From 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones. Retrieved from [Link]
-
PMC - NIH. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]
-
PubMed. (2009). The Conformational Analysis of Push-Pull Enaminoketones Using Fourier Transform IR and NMR Spectroscopy, and Quantum Chemical Calculations: II. Beta-dimethylaminoacrolein. Retrieved from [Link]
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- 2. Spirorocyclic compound NMR challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Troubleshooting [chem.rochester.edu]
- 5. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
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Technical Support Center: Managing Reactions with Spiro[3.5]nonan-2-one
From the desk of the Senior Application Scientist
Welcome to the technical support center for Spiro[3.5]nonan-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique and challenging molecule. The inherent ring strain of the cyclobutane moiety in this compound presents specific hurdles in chemical transformations. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these challenges and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What makes this compound challenging to work with?
A1: The primary challenge arises from the significant ring strain in the cyclobutane portion of the molecule. This strain results from bond angles deviating from the ideal sp³ hybridization angle of 109.5° to approximately 88° in a puckered conformation.[1] This stored energy can lead to unexpected reaction pathways, such as ring-opening or rearrangement, competing with standard ketone chemistry.
Q2: How does the ring strain affect the reactivity of the carbonyl group?
A2: The ring strain in the cyclobutane ring can increase the reactivity of the adjacent ketone. The sp² hybridized carbonyl carbon has an ideal bond angle of 120°, which is significantly different from the constrained angles within the four-membered ring.[2] Reactions that lead to an sp³ hybridized carbon, such as nucleophilic addition or reduction, can sometimes be favored as they may partially alleviate this angle strain in the transition state.
Q3: What is the thermal stability of this compound?
A3: While specific data for this compound is not extensively published, spiro compounds can exhibit high thermal stability.[3][4] However, the strained cyclobutane ring makes it susceptible to thermal rearrangement at elevated temperatures. It is advisable to conduct reactions at the lowest effective temperature and to purify via methods that avoid prolonged heating, such as flash column chromatography over distillation if possible.
Q4: Are there any specific safety precautions for this compound?
A4: According to its GHS classification, this compound is a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[5] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed. All manipulations should be performed in a well-ventilated fume hood.
Troubleshooting Guides
This section addresses specific issues you may encounter during common transformations of this compound.
Guide 1: Nucleophilic Addition Reactions (e.g., Grignard, Organolithium)
Problem: Low yield of the desired tertiary alcohol, with significant recovery of starting material or formation of unidentified byproducts.
Potential Cause & Scientific Explanation:
-
Enolization: The protons on the carbons alpha to the carbonyl (C1 and C3) are acidic. Strong, sterically hindered bases like Grignard or organolithium reagents can act as bases, deprotonating the ketone to form an enolate. This enolate is unreactive towards further nucleophilic attack and will revert to the starting ketone upon aqueous workup.
-
Steric Hindrance: The spirocyclic nature of the molecule presents considerable steric bulk around the carbonyl group, hindering the approach of the nucleophile.
-
Ring Opening/Rearrangement: The high ring strain can make the molecule susceptible to alternative reaction pathways, especially with highly reactive nucleophiles or at elevated temperatures.
Solutions & Experimental Rationale:
| Solution | Rationale |
| Use less basic, more nucleophilic reagents. | Organocerium reagents (prepared by treating an organolithium or Grignard reagent with CeCl₃) are known to be less basic and more oxophilic, favoring nucleophilic addition over enolization. |
| Lower the reaction temperature. | Conducting the reaction at low temperatures (-78 °C) can minimize side reactions, including enolization and rearrangement, by favoring the kinetic pathway of nucleophilic addition. |
| Use a less sterically demanding nucleophile. | If possible, using a smaller nucleophile can help overcome the steric hindrance around the carbonyl group. |
dot
Caption: Troubleshooting workflow for nucleophilic addition.
Guide 2: Reduction Reactions (e.g., NaBH₄, LiAlH₄)
Problem: Incomplete reduction, resulting in a mixture of starting material and the desired Spiro[3.5]nonan-2-ol.
Potential Cause & Scientific Explanation:
-
Deactivated Reducing Agent: Sodium borohydride (NaBH₄) can decompose if not stored in a cool, dry place. Lithium aluminum hydride (LiAlH₄) is extremely reactive with atmospheric moisture.[6]
-
Insufficient Equivalents: While stoichiometrically less is required, an excess of the hydride reagent is often necessary to drive the reaction to completion due to factors like steric hindrance and potential side reactions.[6]
-
Low Reaction Temperature: While starting the reaction at 0 °C is good practice to control the initial exotherm, the reaction may be sluggish and require warming to room temperature to proceed to completion.[6]
Solutions & Experimental Rationale:
| Solution | Rationale |
| Use fresh or titrated hydride reagents. | Ensure the hydride source is active. For LiAlH₄, consider titrating a solution to determine its exact molarity before use. |
| Increase the equivalents of the reducing agent. | A common starting point is 1.5-2.0 equivalents of NaBH₄ or 1.0-1.5 equivalents of LiAlH₄. Monitor the reaction by TLC and add more reagent if necessary. |
| Allow the reaction to warm to room temperature. | After the initial addition of the reducing agent at a low temperature, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion. |
Guide 3: Baeyer-Villiger Oxidation
Problem: The reaction is slow, and the regioselectivity is poor, leading to a mixture of two possible lactone products.
Potential Cause & Scientific Explanation:
-
Migratory Aptitude: The Baeyer-Villiger oxidation involves the migration of a carbon atom to an adjacent oxygen.[7][8][9] The regioselectivity is determined by the migratory aptitude of the groups attached to the carbonyl (tert-alkyl > sec-alkyl > prim-alkyl).[7] In this compound, the migrating groups are both secondary carbons (the spiro carbon and the methylene carbon of the cyclobutane ring). Ring strain can also influence the outcome.[7]
-
Steric Hindrance: The approach of the peroxy acid to the carbonyl can be sterically hindered, slowing down the initial addition step.
Solutions & Experimental Rationale:
| Solution | Rationale |
| Use a more reactive peroxy acid. | Trifluoroperacetic acid (TFPAA), generated in situ from trifluoroacetic anhydride and hydrogen peroxide, is a highly reactive oxidant that can accelerate slow Baeyer-Villiger reactions. |
| Employ a Lewis acid catalyst. | Lewis acids such as BF₃·OEt₂ can activate the carbonyl group towards nucleophilic attack by the peroxy acid, potentially increasing the reaction rate and influencing regioselectivity. |
| Consider enzymatic oxidation. | Baeyer-Villiger monooxygenases (BVMOs) are enzymes that can catalyze this transformation with high regio- and enantioselectivity, offering a green alternative to traditional chemical methods.[8] |
dot
Caption: Potential pathways in Baeyer-Villiger oxidation.
Experimental Protocols
Protocol 1: Asymmetric Reduction using a Corey-Bakshi-Shibata (CBS) Catalyst
This protocol provides a general method for the enantioselective reduction of this compound to the corresponding chiral alcohol, Spiro[3.5]nonan-2-ol.[10]
Materials:
-
This compound
-
(R)- or (S)-Me-CBS catalyst solution (e.g., 1 M in toluene)
-
Borane dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the (R)- or (S)-Me-CBS catalyst solution (0.05 - 0.1 equivalents) to anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add the borane dimethyl sulfide complex (1.0 - 1.2 equivalents) to the catalyst solution and stir for 10-15 minutes.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Add the ketone solution dropwise to the pre-formed catalyst-borane complex at 0 °C over 30 minutes.
-
Monitor the reaction by TLC. Once the starting material is consumed (typically 1-4 hours), slowly quench the reaction by the dropwise addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 1 M HCl and stir for another 30 minutes.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired Spiro[3.5]nonan-2-ol.
Protocol 2: Structural Analysis by NMR and Mass Spectrometry
Accurate characterization of the products is crucial. The following are general guidelines for the analysis of the reduction product, Spiro[3.5]nonan-2-ol.[11]
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[11]
-
¹H NMR: The appearance of a new multiplet signal between 3.90 - 4.00 ppm is indicative of the proton on the carbon bearing the hydroxyl group (H-2).[11] The disappearance of the characteristic ketone alpha-proton signals will also be observed.
-
¹³C NMR: The carbonyl signal (typically >200 ppm) of the starting material will be absent. A new signal for the carbon attached to the hydroxyl group will appear in the range of 60-80 ppm.
GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the product in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Expected Fragmentation: The mass spectrum will show the molecular ion peak (M⁺) at m/z 140. A characteristic loss of water (M-18) to give a peak at m/z 122 is also expected for the alcohol.
References
- BenchChem. (2025). Application Notes and Protocols for the Asymmetric Reduction of this compound.
- Organic Chemistry Portal.
- BenchChem. (2025). Application Notes and Protocols for the Analysis of Spiro[3.5]nonan-2-ol by NMR and Mass Spectrometry.
- Wikipedia.
- BenchChem. (2025). Technical Support Center: Synthesis of Spiro[3.5]nonan-2-ol.
- PubChem. This compound.
- Chemistry Steps.
- Shen, M., et al. (2021).
- Di Martino, A., et al. (1985). Ring-closure reactions. Part 23. Kinetics of formation of three- to seven-membered-ring N-tosylazacycloalkanes. The role of ring strain in small- and common-sized-ring formation. Journal of the Chemical Society, Perkin Transactions 2.
- Quora. (2016). Why are cyclic ketones more reactive than open chain analogous ketones?.
- Wikipedia. Ring strain.
- ResearchGate. (2021). Improving the Long‐Term Stability of Doped Spiro‐Type Hole‐Transporting Materials in Planar Perovskite Solar Cells.
Sources
- 1. Ring strain - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C9H14O | CID 58227859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 8. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 9. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Spiro[3.5]nonan-2-one
This technical support guide provides in-depth troubleshooting advice and frequently asked questions regarding the purification of Spiro[3.5]nonan-2-one. It is intended for researchers, scientists, and professionals in drug development who are working with this and related spirocyclic ketones.
Troubleshooting Guide: Addressing Common Purification Challenges
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Incomplete Separation of this compound from a Close-Boiling Point Impurity via Distillation.
-
Question: I am attempting to purify this compound by fractional distillation, but I am observing poor separation from an unknown impurity with a similar boiling point. How can I improve the separation?
-
Answer: This is a common challenge when dealing with impurities that have similar volatilities to the target compound. Here are several strategies to enhance separation:
-
Increase Column Efficiency: The most direct approach is to increase the number of theoretical plates in your distillation setup. This can be achieved by using a longer Vigreux column or by packing the column with structured packing material like Raschig rings or metal sponges.
-
Optimize Reflux Ratio: A higher reflux ratio (the ratio of condensate returned to the column to the condensate collected) can significantly improve separation. Start with a ratio of at least 5:1 and gradually increase it. Be aware that a higher reflux ratio will also increase the distillation time.
-
Reduce Distillation Pressure (Vacuum Distillation): Lowering the pressure will decrease the boiling points of both your product and the impurity. This can sometimes increase the difference in their relative volatilities, leading to better separation.
-
Azeotropic Distillation: If the impurity is known and forms an azeotrope with a suitable solvent, you can use this to your advantage. For instance, if a protic impurity is present, adding a non-polar solvent that forms a low-boiling azeotrope with the impurity can facilitate its removal.
-
Issue 2: Co-elution of a Non-polar Impurity with this compound during Column Chromatography.
-
Question: I am using flash column chromatography on silica gel with a hexane/ethyl acetate solvent system, but a non-polar impurity is co-eluting with my product. How can I resolve this?
-
Answer: Co-elution of non-polar compounds can be resolved by adjusting the polarity of the mobile and stationary phases.
-
Decrease the Polarity of the Mobile Phase: A lower concentration of the more polar solvent (ethyl acetate) in your eluent system will increase the retention time of all compounds on the silica gel. This can create a larger separation window between your slightly polar product and the non-polar impurity.
-
Use an Alternative Solvent System: Sometimes, a simple binary system is not sufficient. Consider using a ternary system, such as hexane/dichloromethane/ethyl acetate, to fine-tune the polarity and selectivity.
-
Employ a Different Stationary Phase: If adjusting the mobile phase is ineffective, consider using a different stationary phase. For a non-polar impurity, a reverse-phase silica gel (C18) with a polar mobile phase (e.g., methanol/water or acetonitrile/water) would be a suitable alternative. In this case, the non-polar impurity will be retained more strongly than your product.
-
Consider Argentation Chromatography: If the impurity is an alkene (a common byproduct in some synthetic routes), silica gel impregnated with silver nitrate can be highly effective. The silver ions interact with the pi bonds of the alkene, leading to its retention on the column.
-
Issue 3: Oily Product after Solvent Removal, Preventing Crystallization.
-
Question: After purification by column chromatography and removal of the solvent, my this compound remains as a persistent oil and will not crystallize. What could be the issue?
-
Answer: The inability of a compound to crystallize is often due to the presence of residual impurities or solvent.
-
Check for Residual Solvent: Ensure that all solvent has been thoroughly removed under high vacuum. Heating the flask gently (if the compound is thermally stable) can aid in the removal of high-boiling point solvents.
-
Purity Assessment: The presence of even small amounts of impurities can inhibit crystallization. Analyze your product by a high-resolution technique like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to assess its purity. If impurities are detected, a second purification step may be necessary.
-
Induce Crystallization: If the product is pure, you can try to induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites. Adding a seed crystal of the desired compound, if available, is also a very effective method.
-
Trituration: This technique involves washing the oily product with a solvent in which the desired compound is insoluble or sparingly soluble, but the impurities are soluble. For this compound, a cold non-polar solvent like pentane or hexane could be effective in washing away more soluble impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurities will largely depend on the synthetic route employed. For instance, in a [2+2] cycloaddition reaction between a silyl enol ether of a cyclohexanone derivative and an allene, common impurities could include unreacted starting materials, polymeric byproducts, and diastereomers. If the synthesis involves the reduction of a corresponding dione, you might find unreacted dione or over-reduced alcohol byproducts.[1][2]
Q2: Is this compound amenable to purification by recrystallization?
A2: While many ketones are crystalline solids, the physical state of this compound at room temperature is not widely reported as a solid, and it is often handled as a combustible liquid.[3] Therefore, recrystallization may not be a primary method of purification unless you are working with a solid derivative or at very low temperatures. Distillation and chromatography are generally more reliable for this compound.
Q3: Can I use preparative GC for the final purification of this compound?
A3: Yes, preparative Gas Chromatography (GC) is an excellent technique for obtaining high-purity samples of volatile compounds like this compound, especially on a small to medium scale. It offers very high resolution and can separate compounds with very close boiling points. The main limitations are the smaller sample capacity compared to distillation and the need for the compound to be thermally stable at the temperatures used in the GC injector and column.
Q4: What is a good starting point for a solvent system in flash column chromatography for this compound?
A4: A good starting point for the purification of a moderately polar ketone like this compound on silica gel is a gradient elution with a hexane and ethyl acetate solvent system.[1] You can start with 100% hexane and gradually increase the proportion of ethyl acetate. The optimal solvent ratio will depend on the specific impurities in your crude mixture. It is highly recommended to first determine the ideal solvent system using Thin Layer Chromatography (TLC).
Q5: Are there any safety concerns I should be aware of when purifying this compound?
A5: Yes, this compound is classified as a combustible liquid and can cause skin and eye irritation.[3] It may also cause respiratory irritation.[3] Therefore, it is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When performing distillations, always use a heating mantle with a stirrer and never heat a closed system.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline for the purification of this compound using silica gel chromatography.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the eluent mixture.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate) and pack the column.
-
Loading the Sample: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with the initial solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 hexane:ethyl acetate) to elute the product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Vacuum Distillation
This protocol is suitable for the purification of thermally stable, volatile compounds like this compound.
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and free of leaks.
-
Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collecting Fractions: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. It is advisable to collect a forerun fraction and a tail fraction to ensure the purity of the main fraction.
-
Breaking the Vacuum: After the distillation is complete, allow the apparatus to cool before carefully breaking the vacuum.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Technique | Principle | Advantages | Disadvantages |
| Fractional Distillation | Separation based on differences in boiling points. | Scalable, cost-effective for large quantities. | Ineffective for separating compounds with close boiling points and azeotropes. |
| Flash Column Chromatography | Separation based on differential adsorption to a stationary phase. | High resolution, versatile for a wide range of compounds. | Can be time-consuming and requires significant solvent usage. |
| Recrystallization | Purification of a solid based on differences in solubility. | Can yield very high purity material, cost-effective. | Not suitable for compounds that are oils at room temperature. |
| Preparative GC | Separation of volatile compounds in the gas phase. | Very high resolution, ideal for small-scale, high-purity samples. | Limited sample capacity, requires thermal stability of the compound. |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting co-elution in column chromatography.
References
- Current time information in Le Flore County, US. Google.
- This compound | C9H14O | CID 58227859. PubChem.
- Technical Support Center: Synthesis of Spiro[3.5]nonan-2-ol. Benchchem.
- This compound (C007B-417654). Cenmed Enterprises.
- Application Notes & Protocols for the Purification of Spiro[3.5]nonane-1,3-diol. Benchchem.
- Lowell, A. N., Fennie, M. W., & Kozlowski, M. C. (2011). Alternative Spiroketalization Methods Toward Purpuromycin: A Diketone Approach to Prevent Benzofuran Formation. The Journal of Organic Chemistry, 76(16), 6488–6502.
- Spiro[3.5]nonan-2-ylmethanol. CHIRALEN.
- Spiro Compounds. Chemenu.
- This compound, 7-amino- CAS. ChemicalBook.
- Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(11), 3273.
- Spiro(3.5)nonane-1,3-dione | C9H12O2 | CID 11607946. PubChem.
- Method for purification of ketones. Google Patents.
- Troubleshooting Purification Methods. Sigma-Aldrich.
- Troubleshooting Guide for Purification using NEBExpress® Ni Spin Columns. NEB.
- Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Arkat USA.
- Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
- Protein purification troubleshooting guide. Select Science.
- Protein purification troubleshooting guide. GE Healthcare.
- LC Purification Troubleshooting Guide. Waters Corporation.
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Technical Support Center: Overcoming Poor Reactivity of the Cyclobutanone Moiety
Welcome to the technical support center for chemists and researchers working with the cyclobutanone moiety. This guide is designed to provide practical, in-depth solutions to common reactivity challenges encountered in the lab. Drawing from established literature and mechanistic principles, we will explore the root causes of cyclobutanone's recalcitrance and offer field-proven strategies to enhance its reactivity in key synthetic transformations.
FAQs: Understanding the Core Problem
Question: Why is cyclobutanone often less reactive than acyclic or larger-ring ketones?
Answer: The reactivity of cyclobutanone is a nuanced interplay of ring strain and orbital hybridization. A typical acyclic ketone has a carbonyl carbon with sp² hybridization and an ideal bond angle of 120°. In cyclobutanone, the rigid four-membered ring constrains this angle to approximately 90°. When a nucleophile attacks the carbonyl carbon, the hybridization begins to change towards sp³, which has an ideal tetrahedral angle of 109.5°.
Paradoxically, while the high ring strain makes cyclobutanone less stable overall, this does not always translate to faster nucleophilic additions.[1] The transition state for nucleophilic attack involves moving towards the sp³ geometry, which can exacerbate steric interactions and torsional strain within the already constrained ring. However, this inherent strain is also a powerful thermodynamic driving force that can be harnessed in ring-opening or rearrangement reactions.[2][3]
Question: How does ring strain specifically influence reactions at the carbonyl group?
Answer: Ring strain in cyclobutanone primarily influences reactions by affecting the stability of the starting material versus the transition state and product.
-
For Nucleophilic Additions: The change from sp² to sp³ hybridization during nucleophilic attack can be sterically hindered. However, for some reactions, relieving some of the angle strain can be a driving force. The outcome is often highly dependent on the specific nucleophile and reaction conditions.[1]
-
For Ring-Opening/Expansion Reactions: The high strain energy (approx. 26 kcal/mol) is a key thermodynamic driver. Reactions that lead to the opening or expansion of the four-membered ring are often favored as they release this stored energy, forming more stable five- or six-membered rings or acyclic products.[2]
Troubleshooting Guide: Common Synthetic Challenges
This section addresses specific, common experimental failures and provides actionable troubleshooting steps and alternative protocols.
Issue 1: Poor Yields in Nucleophilic Additions (e.g., Grignard, Organolithium Reactions)
Symptom: Your Grignard or organolithium reaction with a cyclobutanone substrate results in low conversion, recovery of starting material, or formation of enolate-derived side products.
Root Cause Analysis: The carbonyl carbon of cyclobutanone can be insufficiently electrophilic to react efficiently with standard organometallic reagents.[4] Furthermore, sterically hindered Grignard reagents can act as bases, deprotonating the α-carbon to form an enolate, which quenches the reaction pathway.[5]
Solution: Lewis Acid Activation
The most effective strategy to enhance the electrophilicity of the cyclobutanone carbonyl is the addition of a Lewis acid. The Lewis acid coordinates to the carbonyl oxygen, withdrawing electron density and making the carbonyl carbon significantly more susceptible to nucleophilic attack.[6][7]
Recommended Protocol: Lewis Acid-Mediated Grignard Addition
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the cyclobutanone substrate (1.0 equiv) in anhydrous dichloromethane (DCM) or diethyl ether at -78 °C.
-
Activation: Add a strong Lewis acid, such as aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂) (1.1 - 1.5 equiv), dropwise and stir for 15-30 minutes.[6]
-
Addition: Slowly add the Grignard reagent (1.2 equiv) via syringe, maintaining the temperature at -78 °C.[8]
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or ammonium chloride (NH₄Cl) at -78 °C, then allow to warm to room temperature.
-
Workup: Extract the aqueous layer with DCM or ether, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting tertiary alcohol by flash chromatography.
| Condition | Typical Yield (Unactivated) | Typical Yield (with AlCl₃) |
| Grignard Addition | 15-30% | 70-90% |
| Yields are representative and substrate-dependent.[6] |
Issue 2: Inefficient or Unselective Enolate Formation and Alkylation
Symptom: Attempts to alkylate a substituted cyclobutanone lead to a mixture of regioisomers, poly-alkylation, or poor conversion.
Root Cause Analysis: For unsymmetrical cyclobutanones, deprotonation can occur on either side of the carbonyl, leading to a mixture of "kinetic" and "thermodynamic" enolates. Using weaker bases like alkoxides can establish an equilibrium, favoring the more stable (thermodynamic) enolate but also allowing for side reactions.[9] The resulting enolate may not be nucleophilic enough to react efficiently with the alkylating agent.
Solution: Kinetically Controlled Enolate Formation
To ensure regioselective and efficient alkylation, the enolate must be formed rapidly, quantitatively, and irreversibly under kinetic control. This is achieved by using a strong, non-nucleophilic, sterically hindered base at low temperatures.
Recommended Protocol: LDA-Mediated α-Alkylation
-
Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve the cyclobutanone substrate (1.0 equiv) in anhydrous THF. Cool the solution to -78 °C. Add freshly prepared lithium diisopropylamide (LDA) (1.1 equiv) dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.[9]
-
Alkylation: Add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 equiv) dropwise to the enolate solution at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for 2-4 hours or until TLC indicates consumption of the starting material. The reaction may be allowed to warm slowly to 0 °C if necessary.
-
Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography.
Issue 3: Failure of Baeyer-Villiger Oxidation
Symptom: Reaction of cyclobutanone with a standard peroxyacid (like m-CPBA) is sluggish, incomplete, or fails entirely, resulting in recovery of the starting ketone.
Root Cause Analysis: The Baeyer-Villiger oxidation involves the migration of a carbon atom to an adjacent oxygen. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl > methyl.[10][11] While the release of ring strain should favor the formation of the γ-butyrolactone product, the initial nucleophilic attack of the peracid on the carbonyl can be the rate-limiting step, hindered by the same factors that affect other nucleophilic additions.
Solution: Use of More Reactive Peroxyacids or Catalytic Systems
To overcome the activation barrier, a more powerful oxidant is required. Trifluoroperacetic acid (TFPAA), generated in situ, is significantly more reactive than m-CPBA due to the electron-withdrawing nature of the trifluoromethyl group.[12]
Recommended Protocol: TFPAA-Mediated Baeyer-Villiger Oxidation
-
Reagent Preparation: In a flask containing a stirred buffer solution (e.g., Na₂HPO₄ in DCM), add trifluoroacetic anhydride (TFAA) (3.0 equiv). Cool to 0 °C and slowly add hydrogen peroxide (H₂O₂) (30-50% aqueous solution, 3.0 equiv). Stir for 30 minutes to generate TFPAA in situ.
-
Oxidation: Add the cyclobutanone substrate (1.0 equiv), dissolved in DCM, to the TFPAA solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or GC-MS for the formation of the lactone product.[13]
-
Workup: Carefully quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution and brine, dry over MgSO₄, and concentrate. Purify the γ-butyrolactone by chromatography or distillation.
Issue 4: Low Reactivity in Wittig Reactions
Symptom: Attempted Wittig olefination on cyclobutanone with a stabilized ylide fails, while reaction with a non-stabilized ylide gives low yields.
Root Cause Analysis: Ketones are inherently less reactive than aldehydes in the Wittig reaction.[4] This is especially true for cyclobutanone. Stabilized ylides (e.g., those containing an adjacent ester or ketone) are less nucleophilic and often fail to react with unreactive ketones.[14] While more reactive, non-stabilized ylides can react, the reaction may still be slow, and the basicity of the ylide can promote competing enolization of the cyclobutanone. Computational studies have shown that the activation energy barrier for the Wittig reaction is higher for cyclobutanone compared to the more strained cyclopropanone.[15][16]
Solution: Use of Non-Stabilized Ylides Under Forcing Conditions
To achieve successful olefination, a highly reactive, non-stabilized (salt-free) ylide is necessary, often in combination with elevated temperatures.
Recommended Protocol: Wittig Olefination with a Non-Stabilized Ylide
-
Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF or toluene. Add a strong base such as n-butyllithium (n-BuLi) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) at 0 °C or room temperature. Stir until the characteristic orange-red color of the ylide appears.
-
Reaction: Add the cyclobutanone substrate (1.0 equiv), dissolved in the same solvent, to the ylide solution.
-
Forcing Conditions: Heat the reaction mixture to reflux (65-110 °C, depending on solvent) and maintain for 12-24 hours. The progress should be monitored by GC-MS, looking for the appearance of the product mass and disappearance of the starting material.
-
Workup: Cool the reaction to room temperature and quench with water. Extract with pentane or diethyl ether. The triphenylphosphine oxide byproduct is often poorly soluble in these solvents and can be removed by filtration. Wash the organic phase with water and brine, dry, and concentrate carefully due to the volatility of the methylenecyclobutane product.
References
-
Title: Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review Source: RSC Advances URL: [Link]
-
Title: Merging C–C σ-bond activation of cyclobutanones with CO2 fixation via Ni-catalysis Source: Chemical Science URL: [Link]
-
Title: Baeyer–Villiger oxidation Source: Wikipedia URL: [Link]
-
Title: Baeyer-Villiger Oxidation Source: Organic Chemistry Portal URL: [Link]
-
Title: Wittig Reaction - Common Conditions Source: Comprehensive Organic Name Reactions and Reagents URL: [Link]
-
Title: Ketone Source: Wikipedia URL: [Link]
-
Title: The scope of the Grignard reagent addition to the chlorocyclobutanone 1 b. Source: ResearchGate URL: [Link]
-
Title: Baeyer-Villiger Oxidation Source: Chemistry Steps URL: [Link]
-
Title: Theoretical study of the Wittig reaction of cyclic ketones with phosphorus ylide Source: ResearchGate URL: [Link]
-
Title: Theoretical study of the Wittig reaction of cyclic ketones with phosphorus ylide Source: PubMed URL: [Link]
-
Title: Comparison of Nucleophilic Reactivity Between Cyclohexanone And Cyclobutanone: Which Is More Reactive? Source: Liskon Biological URL: [Link]
-
Title: Grignard Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions Source: ResearchGate URL: [Link]
-
Title: Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site Source: National Institutes of Health (NIH) URL: [Link]
-
Title: 9.7. Enolate alkylation Source: Organic Chemistry 1: An open textbook - Lumen Learning URL: [Link]
-
Title: Lewis Acid-Catalyzed Carbonyl-Ene Reaction: Interplay between Aromaticity, Synchronicity, and Pauli Repulsion Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
Sources
- 1. Comparison of Nucleophilic Reactivity Between Cyclohexanone And Cyclobutanone: Which Is More Reactive? - LISKON [liskonchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ketone - Wikipedia [en.wikipedia.org]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. Merging C–C σ-bond activation of cyclobutanones with CO 2 fixation via Ni-catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC00149G [pubs.rsc.org]
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- 8. researchgate.net [researchgate.net]
- 9. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 11. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 12. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 13. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]
- 14. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. Theoretical study of the Wittig reaction of cyclic ketones with phosphorus ylide - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Spiro[3.5]nonan-2-one and Other Spiroketones for Medicinal and Synthetic Chemistry
Spirocyclic scaffolds are cornerstones in modern medicinal chemistry and organic synthesis. Their inherent three-dimensionality and conformational rigidity offer a unique structural framework that can lead to enhanced binding affinity and selectivity for biological targets.[1][2] Among these, spiroketones serve as versatile intermediates, providing a reactive handle for the construction of more complex molecular architectures.[3] This guide provides an in-depth comparison of Spiro[3.5]nonan-2-one with other synthetically relevant spiroketones, focusing on their physicochemical properties, synthesis, and comparative reactivity, supported by experimental insights.
Introduction to Spiroketones
Spiro compounds, characterized by two rings connected through a single common atom, offer a rigid and defined orientation of substituents in three-dimensional space.[4] This structural feature is highly desirable in drug discovery, as it can improve key pharmacological parameters such as metabolic stability, aqueous solubility, and lipophilicity.[2][5] Spiroketones, which incorporate a carbonyl group within one of the rings, are particularly valuable as they serve as pivotal building blocks for creating diverse libraries of spiro-heterocycles and other complex molecules.[3] This guide will focus on this compound, a system containing a four-membered cyclobutanone ring fused to a six-membered cyclohexane ring, and compare it with related structures like Spiro[4.4]nonan-1-one and Spiro[5.5]undecan-3-one to highlight the impact of ring size and strain on chemical behavior.
Comparative Physicochemical Properties
The physical and chemical properties of a spiroketone are fundamentally dictated by its ring sizes. These differences manifest in molecular weight, polarity, and spectroscopic signatures. The data below, sourced from PubChem and other chemical suppliers, provides a quantitative comparison of our selected spiroketones.
| Property | This compound | Spiro[4.4]nonan-1-one | Spiro[5.5]undecan-3-one |
| Molecular Formula | C₉H₁₄O[6] | C₉H₁₄O[7] | C₁₁H₁₈O[8] |
| Molecular Weight | 138.21 g/mol [6] | 138.21 g/mol [7] | 166.26 g/mol [8] |
| CAS Number | 29800-56-4[6] | 14727-58-3[7] | 1890-25-1[8] |
| Predicted XlogP | 2.3[9] | N/A | 0.7[10] |
| IR C=O Stretch (cm⁻¹) | ~1780 cm⁻¹ (High) | ~1745 cm⁻¹ (Medium) | ~1715 cm⁻¹ (Low) |
| ¹³C NMR C=O (ppm) | ~215 ppm | ~220 ppm | ~212 ppm |
Causality Behind the Data: The most striking difference is in the infrared (IR) stretching frequency of the carbonyl group. The C=O stretch in this compound is expected at a significantly higher wavenumber (~1780 cm⁻¹) compared to the others. This is a direct consequence of the high ring strain in the four-membered cyclobutanone ring. To accommodate the strained 90° bond angles, the carbon atoms utilize more p-character in the ring's C-C bonds, which in turn increases the s-character of the C=O double bond, strengthening it and increasing its vibrational frequency. Conversely, the less strained cyclohexanone ring in Spiro[5.5]undecan-3-one exhibits a C=O stretch typical of a standard acyclic ketone.
Synthetic Strategies and Methodologies
The synthesis of spiroketones often relies on intramolecular cyclization reactions. A common and effective strategy is the intramolecular alkylation of a pre-functionalized cyclic precursor.
The general approach involves creating a cyclic substrate bearing a leaving group and a nucleophilic carbon, typically an enolate, positioned to allow for a ring-closing substitution reaction.
Caption: General experimental workflow for spiroketone synthesis via intramolecular alkylation.
This protocol is adapted from established methods for forming strained spirocyclic systems. The key is the formation of a cyclobutanone ring onto a pre-existing cyclohexane core.
Reaction: Cyclohexanecarbonitrile is alkylated with 1-bromo-3-chloropropane, followed by hydrolysis and an intramolecular cyclization.
Step-by-Step Procedure:
-
Precursor Synthesis:
-
To a solution of sodium amide (1.1 eq) in dry liquid ammonia, add cyclohexanecarbonitrile (1.0 eq) dropwise at -78 °C.
-
After stirring for 1 hour, add 1-bromo-3-chloropropane (1.2 eq) and allow the reaction to warm to room temperature overnight as the ammonia evaporates.
-
Work up the reaction with water and extract with diethyl ether. Purify the resulting α-(3-chloropropyl)cyclohexanecarbonitrile by vacuum distillation.
-
-
Hydrolysis and Cyclization (Self-Validating Step):
-
Reflux the purified nitrile in a mixture of concentrated sulfuric acid and water (2:1 v/v) for 4-6 hours. This step hydrolyzes the nitrile to a carboxylic acid and promotes the intramolecular Friedel-Crafts-type acylation to form the cyclobutanone ring.
-
Rationale: The use of strong acid serves a dual purpose: hydrolysis and catalysis of the ring-closing reaction. The success of this step is critical and self-validating; the formation of the highly strained four-membered ring is often the yield-limiting step.
-
-
Purification and Characterization:
-
Cool the reaction mixture and pour it onto ice. Extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution to remove any unreacted acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
-
-
Expected Analysis:
-
¹H NMR: Expect complex multiplets in the aliphatic region (1.5-2.5 ppm).
-
¹³C NMR: The key signal is the carbonyl carbon, which should appear far downfield (δ ≈ 215 ppm).
-
IR: A strong absorption peak around 1780 cm⁻¹ is the definitive indicator of the strained cyclobutanone C=O group.
-
Comparative Reactivity: The Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation, which converts a ketone to an ester (or a cyclic ketone to a lactone), is an excellent reaction for probing the electronic and steric differences between spiroketones.[11][12] The reaction's regioselectivity is governed by the migratory aptitude of the groups attached to the carbonyl carbon. The general order of migration is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[13][14]
Caption: Comparative Baeyer-Villiger oxidation pathways for different spiroketones.
Analysis of Reactivity:
-
This compound: The carbonyl is flanked by a methylene group (-CH₂-) and the quaternary spiro carbon. The spiro carbon is a tertiary center (connected to three other carbons), giving it a higher migratory aptitude. Therefore, the major product will be the lactone resulting from the migration of the more substituted carbon. The high ring strain of the cyclobutanone is released upon oxidation to the less-strained five-membered lactone, providing a strong thermodynamic driving force for the reaction.
-
Spiro[4.4]nonan-1-one: Similar to the [3.5] system, the carbonyl is adjacent to a methylene and the tertiary spiro carbon. The spiro carbon is expected to migrate preferentially, leading to a bicyclic lactone.
-
Spiro[5.5]undecan-3-one: Here, the carbonyl is flanked by two different methylene groups. One is a standard -CH₂- in the cyclohexane ring, while the other is adjacent to the spiro center. The migratory aptitudes are similar (both are secondary carbons). However, migration of the carbon further from the spiro center (C4) is generally favored to avoid potential steric hindrance during the transition state, leading to a specific regioisomer of the resulting caprolactone.
| Spiroketone | Major Migrating Group | Predicted Major Product | Driving Factor |
| This compound | Tertiary Spiro Carbon | 1-Oxa-spiro[4.5]decan-2-one | Release of ring strain, Migratory aptitude |
| Spiro[4.4]nonan-1-one | Tertiary Spiro Carbon | 1-Oxa-spiro[4.5]decan-2-one | Migratory aptitude |
| Spiro[5.5]undecan-3-one | Secondary Carbon (C4) | 4-Oxa-spiro[6.5]dodecan-3-one | Steric factors, Migratory aptitude |
Applications in Drug Development
The rigid three-dimensional structure of spirocycles is a highly valued feature in medicinal chemistry.[15] By locking the conformation of a molecule, spiro-scaffolds can increase binding potency and selectivity for a specific biological target.[2] Furthermore, the introduction of a spiro center often increases the fraction of sp³-hybridized carbons (Fsp³), a property correlated with higher clinical success rates for drug candidates.[16] Spiroketones are not typically active pharmaceutical ingredients themselves but are crucial precursors for synthesizing spiro-lactones, spiro-amines, and spiro-heterocycles, which are found in numerous natural products and approved drugs.[16][17]
Conclusion
This compound, with its highly strained cyclobutanone ring, exhibits distinct physicochemical and reactive properties compared to its larger-ring counterparts like Spiro[4.4]nonan-1-one and Spiro[5.5]undecan-3-one. Its high carbonyl stretching frequency is a direct indicator of this strain, which also acts as a potent driving force for reactions like the Baeyer-Villiger oxidation. Understanding these differences is crucial for synthetic chemists and drug development professionals. The choice of a spiroketone scaffold—whether for its inherent strain, steric profile, or synthetic accessibility—directly impacts the design and successful synthesis of novel, three-dimensional molecules with potential therapeutic applications.
References
- BenchChem. (n.d.). An In-Depth Technical Guide to Spiro[4.4]nonan-1-one.
- BenchChem. (n.d.). The Core Chemistry of Spiroketones: A Technical Guide for Researchers.
- BenchChem. (2025). Application Note: Spiro[4.4]nonan-1-one as a Versatile Precursor for the Synthesis of Novel Spiro-Heterocycles.
- Caron, S., & Hawkins, J. M. (2022). Selected Applications of Spirocycles in Medicinal Chemistry.
-
National Center for Biotechnology Information. (n.d.). Spiro[5.5]undecan-3-one. PubChem Compound Database. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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Caron, S., & Hawkins, J. M. (2022). Selected Applications of Spirocycles in Medicinal Chemistry. Wiley Online Library. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChemLite. [Link]
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Stepan, A. F., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
-
Various Authors. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. [Link]
-
Wikipedia contributors. (n.d.). Baeyer–Villiger oxidation. Wikipedia. [Link]
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Gotor-Gotor, V., & Gotor, V. (2017). Spirolactones: Recent Advances in Natural Products, Bioactive Compounds and Synthetic Strategies. PubMed. [Link]
-
Various Authors. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. Royal Society of Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from Organic Chemistry Portal. [Link]
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National Center for Biotechnology Information. (n.d.). Spiro[5.5]undecane-3,9-dione. PubChem Compound Database. [Link]
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A Comparative Guide to the Biological Activity of Spiro[3.5]nonan-2-one and Its Derivatives: From a Simple Scaffold to Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
The world of medicinal chemistry is in a constant search for novel molecular scaffolds that can provide a three-dimensional framework for the development of new therapeutic agents. Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as a particularly interesting class of molecules due to their inherent rigidity and unique spatial arrangement of functional groups. This guide delves into the biological potential of a simple spiroketone, Spiro[3.5]nonan-2-one, and explores how its structural motif has been incorporated into more complex derivatives to elicit a range of biological activities. While the parent compound itself has not been reported to possess significant biological activity, it serves as a valuable building block for the synthesis of potent anticancer, antimicrobial, and anti-inflammatory agents.
The this compound Core: A Foundation for Complexity
This compound is a bicyclic compound with a cyclobutane ring spiro-fused to a cyclohexane ring, featuring a ketone functional group on the four-membered ring. Its chemical structure is presented in Figure 1.
The PubChem database for this compound (CID 58227859) primarily details its physicochemical properties, with no reported biological activities. This suggests that the parent compound is likely biologically inert or has not been extensively screened for biological effects. However, the true value of this scaffold lies in its potential as a starting material for the synthesis of more elaborate molecules. The spirocyclic nature of this compound imparts a rigid three-dimensional geometry, which can be advantageous in drug design by reducing the conformational flexibility of a molecule and potentially leading to higher binding affinity and selectivity for biological targets.
The Emergence of Biological Activity: The Role of Derivatization
The transformation of the biologically inactive this compound scaffold into potent bioactive molecules is achieved through chemical synthesis, where additional functional groups and ring systems are introduced. These modifications are designed to interact with specific biological targets, such as enzymes or receptors, thereby eliciting a therapeutic effect. The following sections explore how derivatives incorporating a spiro-center, in some cases analogous to the spiro[3.5]nonane system, exhibit significant anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity of Spiro-Derivatives
The spiro-oxindole scaffold, which features a spiro-fused indolin-2-one ring system, is a prominent example of how spirocyclic compounds have been successfully developed as anticancer agents. These compounds often act by inhibiting key signaling pathways involved in cancer cell proliferation and survival.
Comparative Anticancer Activity of Spiro-Indolinone Derivatives
A variety of spiro-indolinone derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The data presented in Table 1 highlights the importance of the substituents on the indolinone and the spiro-fused ring in determining the anticancer potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| SSSK16 | MCF-7 (Breast) | 0.44 | [1] |
| SSSK17 | MCF-7 (Breast) | 0.04 | [1] |
| SSSK19 | MCF-7 (Breast) | 21.6 | [1] |
| SOX 4a | PC-3 (Prostate) | 72.51 ± 2.35 | [2] |
| Dispiro-indolinone 4 | LNCaP (Prostate) | 1.2 - 3.5 | [3] |
Causality Behind Experimental Choices: The selection of breast (MCF-7) and prostate (LNCaP, PC-3) cancer cell lines for these studies is often driven by the high prevalence of these cancers and the urgent need for new treatment options. The use of the MTT assay is a standard and reliable method for assessing cell viability and cytotoxicity, providing a quantitative measure (IC50) of a compound's potency.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the spiro-derivatives (typically ranging from 0.01 to 100 µM) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Diagram 1: Workflow of the MTT assay for cytotoxicity testing.
Antimicrobial Activity of Spiro-Derivatives
The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. Spiro-heterocyclic compounds have shown promise as a novel class of antimicrobial agents.
Comparative Antimicrobial Activity of Spiro-Derivatives
The minimum inhibitory concentration (MIC) is a key parameter used to evaluate the antimicrobial efficacy of a compound. Table 2 presents the MIC values of some spiro-derivatives against various bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Spiro-thiadiazole 4b | S. aureus | Not specified, but showed good activity | [4] |
| Spiro-thiadiazole 4c | S. aureus | Not specified, but showed good activity | [4] |
| Spiro-thiadiazole 4d | S. aureus | Not specified, but showed good activity | [4] |
| Spiro-isoxazoline 28 | S. aureus | Significant activity | [5] |
| Spiro-isoxazoline 29 | S. aureus | Significant activity | [5] |
| Spirochromane-pyrimidine 5b | S. aureus | 2 | [6] |
Causality Behind Experimental Choices: Staphylococcus aureus (S. aureus) is a common and clinically significant pathogen that has developed resistance to many antibiotics, making it a key target for the development of new antimicrobial drugs. The broth microdilution method is a standard and widely accepted technique for determining the MIC of a compound, providing a quantitative measure of its antibacterial potency.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from an overnight culture.
-
Serial Dilution: The spiro-derivative is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Diagram 2: Workflow for MIC determination using the broth microdilution method.
Anti-inflammatory Activity of Spiro-Derivatives
Chronic inflammation is implicated in a wide range of diseases, and the development of new anti-inflammatory agents is a major focus of drug discovery. Certain spiro-compounds have been investigated for their ability to modulate inflammatory pathways. For instance, spiro-cyclic compounds have been patented as anti-inflammatory agents.[7]
Comparative Anti-inflammatory Activity of Spiro-Derivatives
The anti-inflammatory activity of compounds can be assessed by their ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound ID | Cell Line | Assay | IC50 (µM) | Reference |
| Coumarin derivative 14b | LPS-Macrophage | TNF-α production inhibition | 5.32 (EC50) | [8] |
Causality Behind Experimental Choices: Macrophages play a central role in the inflammatory response. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators. Measuring the inhibition of these mediators provides a relevant in vitro model for assessing anti-inflammatory activity.
Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.
Step-by-Step Methodology:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere.
-
Compound Treatment: Cells are pre-treated with various concentrations of the spiro-derivatives for 1 hour.
-
LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) and incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
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Confirming the Structure of Spiro[3.5]nonan-2-one Reaction Products: A Comparative Guide
For researchers, scientists, and professionals in drug development, the rigid, three-dimensional scaffold of spirocyclic compounds offers a compelling avenue for novel therapeutic design. Spiro[3.5]nonan-2-one, with its strained cyclobutane ring fused to a cyclohexane moiety, presents a particularly interesting starting material for generating diverse molecular architectures. The inherent ring strain and defined stereochemistry of this ketone influence the outcome of common synthetic transformations, making a thorough understanding of its reaction products essential for predictable and efficient drug discovery pipelines.
This guide provides an in-depth technical comparison of the expected products from three fundamental reactions of this compound: Baeyer-Villiger oxidation, sodium borohydride reduction, and Grignard reagent addition. We will delve into the mechanistic rationale behind the expected product distributions and provide detailed experimental protocols for structural confirmation.
Baeyer-Villiger Oxidation: Navigating Regioselectivity in a Strained System
The Baeyer-Villiger oxidation is a powerful tool for converting ketones to esters, or in the case of cyclic ketones, to lactones.[1][2][3] The reaction proceeds via the insertion of an oxygen atom adjacent to the carbonyl group. With unsymmetrical ketones like this compound, the critical question is one of regioselectivity: which carbon-carbon bond will the oxygen atom be inserted into?
The migratory aptitude of the adjacent carbon atoms is the primary determinant of the product outcome.[1][4] The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. In this compound, the carbonyl is flanked by a secondary carbon within the cyclobutane ring and the spirocyclic quaternary carbon. However, the migratory aptitude of a spirocyclic carbon is not as straightforward. Ring strain can also play a significant role in determining the regiochemical outcome.
Expected Products and Rationale:
Based on the general principles of migratory aptitude, the more substituted carbon atom preferentially migrates. In this compound, the spiro carbon is quaternary. Therefore, the migration of the more substituted carbon (the spiro center) is generally favored, leading to the formation of 2-oxaspiro[4.5]decan-3-one . The alternative product, resulting from the migration of the methylene group of the cyclobutane ring, is 1-oxaspiro[4.5]decan-2-one .
Comparative Data of Potential Baeyer-Villiger Products:
| Feature | 2-Oxaspiro[4.5]decan-3-one (Predicted Major) | 1-Oxaspiro[4.5]decan-2-one (Predicted Minor) |
| Structure | Oxygen inserted between carbonyl and spiro carbon | Oxygen inserted within the cyclobutane ring |
| IUPAC Name | 2-Oxaspiro[4.5]decan-3-one | 1-Oxaspiro[4.5]decan-2-one |
| Molecular Formula | C₉H₁₄O₂ | C₉H₁₄O₂ |
| Molecular Weight | 154.21 g/mol | 154.21 g/mol |
| Predicted ¹³C NMR (C=O) | ~175 ppm | ~178 ppm |
| Predicted ¹H NMR (CH₂-O) | ~4.2 ppm (triplet) | ~4.4 ppm (triplet) |
Experimental Protocol: Baeyer-Villiger Oxidation of this compound
-
Dissolution: Dissolve this compound (1.0 equiv) in dichloromethane (CH₂Cl₂) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equiv) portion-wise over 10 minutes.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the lactone products.
-
Characterization: Characterize the products using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm their structures.
Sodium Borohydride Reduction: Unraveling Stereoselectivity
The reduction of a ketone to a secondary alcohol using sodium borohydride (NaBH₄) is a fundamental transformation in organic synthesis.[5][6] For this compound, the key aspect to consider is the stereoselectivity of the hydride attack on the prochiral carbonyl carbon. The rigid spirocyclic framework can create significant steric hindrance, leading to a preferential attack from one face of the molecule.
Expected Product and Rationale:
The hydride can attack the carbonyl from either the top face or the bottom face. Steric hindrance from the cyclohexane ring is expected to favor the attack of the hydride ion from the less hindered face of the cyclobutanone ring. This will likely result in the formation of one diastereomer of Spiro[3.5]nonan-2-ol in excess. The exact stereochemical outcome would need to be confirmed experimentally, but a high degree of diastereoselectivity is anticipated.
Comparative Data of Potential Reduction Products:
| Feature | syn-Spiro[3.5]nonan-2-ol (Predicted Major) | anti-Spiro[3.5]nonan-2-ol (Predicted Minor) |
| Structure | Hydroxyl group oriented away from the cyclohexane ring | Hydroxyl group oriented towards the cyclohexane ring |
| IUPAC Name | (2R)-Spiro[3.5]nonan-2-ol or (2S)-Spiro[3.5]nonan-2-ol | (2S)-Spiro[3.5]nonan-2-ol or (2R)-Spiro[3.5]nonan-2-ol |
| Molecular Formula | C₉H₁₆O | C₉H₁₆O |
| Molecular Weight | 140.22 g/mol | 140.22 g/mol |
| Predicted ¹H NMR (CH-OH) | Distinct chemical shift and coupling constants | Different chemical shift and coupling constants |
Experimental Protocol: Sodium Borohydride Reduction of this compound
-
Dissolution: Dissolve this compound (1.0 equiv) in methanol (MeOH) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise over 15 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude alcohol by flash column chromatography.
-
Characterization: Analyze the product by ¹H NMR and ¹³C NMR to determine the diastereomeric ratio and confirm the structure.
Grignard Reaction: Creating a Quaternary Center with Stereocontrol
The Grignard reaction offers a classic method for forming carbon-carbon bonds by the addition of an organomagnesium halide to a ketone.[7] This reaction converts the carbonyl carbon of this compound into a tertiary alcohol, creating a new quaternary center. As with the hydride reduction, the facial selectivity of the Grignard reagent's attack is a key consideration.
Expected Product and Rationale:
The steric bulk of the Grignard reagent will further enhance the facial selectivity of the nucleophilic attack. It is highly probable that the Grignard reagent will add to the less hindered face of the cyclobutanone ring, leading to the formation of a single predominant diastereomer of the tertiary alcohol. For example, the reaction with methylmagnesium bromide would yield 2-methylspiro[3.5]nonan-2-ol .
Comparative Data of Potential Grignard Products (with MeMgBr):
| Feature | syn-2-Methylspiro[3.5]nonan-2-ol (Predicted Major) | anti-2-Methylspiro[3.5]nonan-2-ol (Predicted Minor) |
| Structure | Methyl group oriented away from the cyclohexane ring | Methyl group oriented towards the cyclohexane ring |
| IUPAC Name | 2-Methylspiro[3.5]nonan-2-ol | 2-Methylspiro[3.5]nonan-2-ol |
| Molecular Formula | C₁₀H₁₈O | C₁₀H₁₈O |
| Molecular Weight | 154.25 g/mol | 154.25 g/mol |
| Predicted ¹³C NMR (Quaternary C) | Distinct chemical shift | Different chemical shift |
| Predicted ¹H NMR (CH₃) | Singlet with a specific chemical shift | Singlet with a different chemical shift |
Experimental Protocol: Grignard Reaction of this compound
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
Reagent Preparation: Prepare the Grignard reagent (e.g., methylmagnesium bromide) in anhydrous diethyl ether (Et₂O) or use a commercially available solution.
-
Ketone Addition: Dissolve this compound (1.0 equiv) in anhydrous Et₂O and add it dropwise to the Grignard reagent (1.2 equiv) at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the aqueous layer with Et₂O. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude tertiary alcohol by flash column chromatography.
-
Characterization: Use ¹H NMR, ¹³C NMR, and other spectroscopic methods to confirm the structure and determine the diastereomeric purity of the product.
Conclusion: A Predictable Scaffold for Complex Molecules
The reactions of this compound, while influenced by its unique spirocyclic structure, are largely predictable based on fundamental principles of organic chemistry. The Baeyer-Villiger oxidation is expected to favor the formation of 2-oxaspiro[4.5]decan-3-one due to the preferential migration of the more substituted carbon. Both the sodium borohydride reduction and Grignard reactions are anticipated to proceed with a high degree of diastereoselectivity, governed by the steric hindrance imposed by the cyclohexane ring.
This guide provides a framework for understanding and predicting the outcomes of these key transformations. The detailed experimental protocols and expected data will aid researchers in the synthesis and confident structural confirmation of novel spirocyclic compounds, ultimately accelerating the discovery of new therapeutic agents.
References
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Kürti, L., Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis; Background and Detailed Mechanisms. Burlington, MA: Elsevier Academic Press. [Link]
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ten-Brink, G.-J., Vis, J.-M., Arends, I. W. C. E., Sheldon, R. A. (2001). Selenium-catalyzed oxidations with aqueous hydrogen peroxide. 2. Baeyer-Villiger reactions in homogeneous solution. J. Org. Chem., 66, 2429-2433. [Link]
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Unveiling the Three-Dimensional Landscape: A Comparative Guide to the X-ray Crystallographic Analysis of Spiro[3.5]nonan-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The spirocyclic scaffold, a motif where two rings share a single atom, has garnered significant attention in medicinal chemistry. Its inherent three-dimensionality offers a compelling advantage in the design of novel therapeutics, allowing for precise spatial orientation of functional groups and interaction with biological targets. Among these, the Spiro[3.5]nonan-2-one core represents a versatile and synthetically accessible framework for the development of new chemical entities. This guide provides an in-depth exploration of X-ray crystallographic analysis as the definitive method for elucidating the precise three-dimensional structure of this compound derivatives. We will delve into the causality behind experimental choices, present a detailed workflow, and compare this powerful technique with other analytical methods, offering a comprehensive resource for researchers in the field.
The Indispensable Role of X-ray Crystallography
While spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside Mass Spectrometry (MS), provide crucial information about connectivity and functional groups, they often fall short in defining the exact spatial arrangement of atoms. For spirocyclic systems, where subtle changes in ring conformation can dramatically impact biological activity, X-ray crystallography stands as the gold standard. It provides unambiguous, high-resolution data on bond lengths, bond angles, torsional angles, and the overall conformation of the molecule in the solid state. This precise structural information is paramount for understanding structure-activity relationships (SAR) and for rational drug design.
A Hypothetical Case Study: The Journey from Powder to Picture
To illustrate the power and process of X-ray crystallography, let us follow a hypothetical derivative, 7-(4-fluorophenyl)-spiro[3.5]nonan-2-one, through the entire analytical workflow.
Synthesis and Purification
The journey begins with the synthesis of the target molecule. A plausible route involves a [2+2] cycloaddition between an appropriately substituted enamine of cyclohexanone and an activated alkene, followed by hydrolysis.
Following synthesis, rigorous purification is critical. The presence of impurities can significantly hinder crystallization. Techniques such as column chromatography and recrystallization are employed to achieve a high degree of purity, which is typically assessed by NMR and High-Performance Liquid Chromatography (HPLC).
The Art and Science of Crystallization
Obtaining a single crystal of suitable quality for X-ray diffraction is often the most challenging step.[1][2] The goal is to grow a well-ordered, single crystal with dimensions of approximately 0.1-0.3 mm in each direction.[1] A variety of techniques can be employed, and the optimal conditions are often found through empirical screening.[3][4]
Common Crystallization Techniques for Small Organic Molecules:
| Technique | Principle | Suitability for this compound Derivatives |
| Slow Evaporation | A solution of the compound is allowed to slowly evaporate, gradually increasing the concentration until saturation is reached and crystals form. | Highly suitable due to its simplicity. A good starting point with a range of solvents. |
| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open vial inside a sealed container with a larger volume of a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | An excellent and widely used method that allows for fine control over the rate of crystallization. |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible solvent in which it is less soluble. Crystals form at the interface where the two solvents mix. | Useful for compounds that are sensitive to temperature changes. |
| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. | Effective for compounds with a significant temperature-dependent solubility profile. |
For our hypothetical 7-(4-fluorophenyl)-spiro[3.5]nonan-2-one, a vapor diffusion setup using a solution of the compound in ethyl acetate with hexane as the anti-solvent would be a promising starting point.
Experimental Protocol: Single-Crystal X-ray Diffraction
Once a suitable crystal is obtained, it is carefully mounted on a goniometer head and placed in the X-ray diffractometer.[5][6]
Step-by-Step Data Collection and Structure Refinement:
-
Crystal Mounting: The selected crystal is affixed to a cryoloop using a small amount of inert oil and flash-cooled in a stream of liquid nitrogen to minimize radiation damage and thermal vibrations.[6]
-
Unit Cell Determination: The crystal is exposed to the X-ray beam, and an initial set of diffraction images is collected. The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. Modern diffractometers with area detectors can collect a complete dataset in a matter of hours.[5]
-
Data Reduction: The raw diffraction intensities are processed to correct for experimental factors such as background noise, absorption, and Lorentz-polarization effects.
-
Structure Solution: The "phase problem" is the central challenge in X-ray crystallography, as the phases of the diffracted X-rays are not directly measured.[7] For small molecules, direct methods are typically successful in determining the initial atomic positions.
-
Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by parameters such as the R-factor.
Caption: Workflow for X-ray Crystallographic Analysis.
Interpreting the Crystal Structure: A Wealth of Information
The final output of a successful X-ray crystallographic analysis is a detailed three-dimensional model of the molecule. For our hypothetical 7-(4-fluorophenyl)-spiro[3.5]nonan-2-one, this would reveal:
-
Absolute Configuration: For chiral molecules, the absolute configuration of all stereocenters can be unambiguously determined.
-
Conformation: The precise chair, boat, or twist-boat conformation of the cyclohexane ring and the puckering of the cyclobutanone ring would be defined.
-
Intermolecular Interactions: The packing of molecules in the crystal lattice reveals non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which can be relevant to understanding physical properties and crystal engineering.[8]
-
Structural Parameters: Precise measurements of bond lengths and angles can provide insights into electronic effects and strain within the molecule.
A Comparative Look: X-ray Crystallography vs. Other Techniques
While X-ray crystallography is unparalleled for determining solid-state structure, a comprehensive characterization of this compound derivatives relies on a combination of analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D structure in the solid state, absolute configuration, bond lengths/angles, intermolecular interactions. | Unambiguous structural determination.[6] | Requires a single crystal of suitable quality; the solid-state conformation may not be the same as in solution.[9] |
| NMR Spectroscopy | Connectivity of atoms, solution-state conformation (through NOE studies), dynamic processes. | Provides information about the molecule in solution, which is often more biologically relevant.[9][10] | Can be difficult to interpret for complex molecules; determination of absolute configuration is not direct. |
| IR Spectroscopy | Presence of functional groups (e.g., C=O, C-F). | Quick and simple method for functional group identification. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Molecular weight and fragmentation patterns, elemental composition (with high-resolution MS). | High sensitivity and accuracy for molecular weight determination. | Provides no information on stereochemistry or conformation. |
The Broader Impact: From Structure to Biological Function
The detailed structural insights gained from X-ray crystallography are invaluable for drug development professionals. The rigid and well-defined three-dimensional shape of spirocycles, as revealed by crystallography, can be directly correlated with their biological activity.[11] For instance, the orientation of the 4-fluorophenyl group in our hypothetical molecule relative to the spiro core could be critical for its binding to a target protein. This information can guide the synthesis of new derivatives with improved potency and selectivity.
Conclusion
X-ray crystallographic analysis is an indispensable tool for the definitive structural elucidation of this compound derivatives. While other analytical techniques provide essential complementary information, the unambiguous three-dimensional structure obtained from crystallography is paramount for understanding the subtle structural nuances that govern biological activity. This guide has outlined the critical steps and considerations in the X-ray crystallographic workflow, from synthesis to structure interpretation, providing a foundational understanding for researchers aiming to unlock the full potential of this promising class of molecules.
References
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-
Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. Retrieved from [Link]
-
X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]
-
Microcrystal Electron Diffraction of Small Molecules. (2019). Journal of Visualized Experiments. Retrieved from [Link]
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Crystallization. Organic Chemistry at CU Boulder. Retrieved from [Link]
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Synthesis and Crystal Structures of Two Novel O, N-Containing Spiro Compounds. (2013). Molecules. Retrieved from [Link]
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Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Spiro-Structure: A Good Approach to Achieve Mechanoluminescence Property. (2021). ACS Applied Materials & Interfaces. Retrieved from [Link]
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Synthesis of Enantioenriched 2-((Hetera)cyclo)alkylchromanols and their Spirocyclic Analogs through Enzymatic Resolution. (2020). The Journal of Organic Chemistry. Retrieved from [Link]
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Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. (2012). eLS. Retrieved from [Link]
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Theory Untangles Fascinating Properties of Spiro-Compounds. (2020). Retrieved from [Link]
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Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. Retrieved from [Link]
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Spiro compound. Wikipedia. Retrieved from [Link]
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New development in the enantioselective synthesis of spiro compounds. (2018). Organic & Biomolecular Chemistry. Retrieved from [Link]
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How To: Purify by Crystallization. University of Rochester, Department of Chemistry. Retrieved from [Link]
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A Comparative Guide to the Reactivity of Spiro[3.5]nonan-2-one and Adamantanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the chemical reactivity of two structurally distinct cyclic ketones: Spiro[3.5]nonan-2-one and Adamantanone. While both are saturated cyclic ketones, their unique three-dimensional architectures—a strained spirocyclic system versus a rigid, cage-like structure—give rise to profoundly different chemical behaviors. Understanding these differences is crucial for synthetic chemists aiming to leverage these scaffolds in the design of novel molecules, particularly in the fields of medicinal chemistry and materials science where such rigid frameworks are of significant interest.[1]
Part 1: Structural Drivers of Reactivity
The reactivity of a ketone is fundamentally governed by the electronic nature and steric accessibility of its carbonyl group. In the case of this compound and Adamantanone, the disparate ring systems dictate these properties, creating a compelling case study in structure-reactivity relationships.
The Strained Spirocyclic System: this compound
This compound features a cyclobutane ring fused via a single spirocenter to a cyclohexane ring.[2] The key to its reactivity lies in the inherent ring strain of the cyclobutane moiety. This strain, a consequence of compressed bond angles deviating from the ideal sp³ hybridization, makes the molecule energetically poised for reactions that can alleviate this strain.[3] The carbonyl group, situated on the four-membered ring, activates the adjacent C-C bonds, making them susceptible to cleavage under certain conditions. Furthermore, the spirocyclic nature imparts a distinct three-dimensionality without the profound steric shielding seen in adamantanone.
The Rigid, Sterically Encumbered Cage: Adamantanone
Adamantanone is the ketone derivative of adamantane, a molecule renowned for its rigid, strain-free, and cage-like structure that mimics a unit of a diamond crystal lattice.[4] This polycyclic framework results in exceptional thermal stability. However, this same rigidity imposes significant steric hindrance around the carbonyl group.[4] The cage structure effectively shields the electrophilic carbon from the approach of nucleophiles.[5] A critical feature of adamantanone is its reluctance to form enolates. The rigid structure prevents the formation of a planar enolate system, as the resulting double bond at a bridgehead position would violate Bredt's rule, leading to immense ring strain.[6]
Part 2: Comparative Experimental Analysis
The structural differences outlined above manifest in distinct outcomes across a range of common organic reactions.
Nucleophilic Addition: A Tale of Steric Accessibility
Nucleophilic addition is a fundamental reaction of ketones. Here, the steric environment of the carbonyl carbon is paramount.
-
This compound: This ketone is readily reduced to the corresponding alcohol, Spiro[3.5]nonan-2-ol, using standard reducing agents like sodium borohydride (NaBH₄).[7] The moderate steric hindrance allows for the relatively easy approach of the hydride nucleophile.
-
Adamantanone: In stark contrast, the carbonyl group in adamantanone is highly shielded. While reduction to 2-adamantanol is achievable with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or NaBH₄, the reaction is often slower compared to less hindered ketones.[8][9] Reactions involving bulkier nucleophiles, such as Grignard reagents, are even more significantly impeded by the steric bulk of the adamantane cage.[8]
Baeyer-Villiger Oxidation: Probing Migratory Aptitudes
The Baeyer-Villiger oxidation, which converts a cyclic ketone into a lactone using a peroxyacid, is highly informative as its regioselectivity depends on the migratory aptitude of the adjacent carbon atoms.[10][11]
-
This compound: The oxidation is expected to yield a lactone. The migratory aptitude follows the general trend: tertiary > secondary. The migration of the more substituted spiro carbon or the secondary carbon of the cyclohexane ring would be in competition, with the former often favored.
-
Adamantanone: This ketone undergoes Baeyer-Villiger oxidation to produce the corresponding lactone.[12][13][14] The reaction demonstrates the migratory aptitude of the bridgehead (tertiary) carbon, which rearranges to yield the lactone. This reaction has been studied with various catalytic systems, including those using hydrogen peroxide as a green oxidant.[12][14]
Enolate Formation and α-Reactivity
Reactions proceeding via an enol or enolate intermediate are drastically different for the two ketones.
-
This compound: Can form an enolate at the α-positions. This allows for subsequent reactions such as aldol condensations or α-halogenation, providing a handle for further functionalization of the cyclobutane ring.
-
Adamantanone: As previously mentioned, adamantanone is famously reluctant to form an enolate.[6] The geometric constraints of the cage structure make it impossible to achieve the planar geometry required for p-orbital overlap between the α-carbon and the carbonyl group. Consequently, adamantanone is generally unreactive in base-catalyzed reactions that require enolate formation.
Summary of Comparative Reactivity
| Reaction Type | This compound | Adamantanone | Primary Differentiating Factor |
| Hydride Reduction | Readily reduced with standard agents (e.g., NaBH₄).[7] | Reduction is possible but often slower; requires potent reagents.[8] | Steric Hindrance |
| Grignard Reaction | Expected to react, forming a tertiary alcohol. | Reaction is highly hindered and often sluggish or fails with bulky Grignards.[8] | Steric Hindrance |
| Baeyer-Villiger | Forms a lactone; regioselectivity depends on migratory aptitude. | Forms a lactone via migration of the bridgehead carbon.[12][13] | Migratory Aptitude & Sterics |
| Enolization | Can form an enolate, allowing for α-functionalization. | Enolate formation is strongly disfavored due to Bredt's rule.[6] | Structural Rigidity |
Part 3: Experimental Protocols
To illustrate the practical implications of these reactivity differences, detailed protocols for two representative transformations are provided.
Protocol 1: Baeyer-Villiger Oxidation of Adamantanone
This protocol describes the oxidation of adamantanone to the corresponding lactone using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective reagent for this transformation.[15]
Materials:
-
Adamantanone
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve adamantanone (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Add m-CPBA (approx. 1.5 equiv) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains low.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture again to 0 °C and quench by slowly adding saturated aqueous Na₂S₂O₃ to decompose excess peroxide.
-
Add saturated aqueous NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude lactone product by flash column chromatography or recrystallization.
Protocol 2: Asymmetric Reduction of this compound
This protocol outlines the Corey-Bakshi-Shibata (CBS) reduction, a reliable method for the enantioselective reduction of prochiral ketones.[16]
Materials:
-
This compound
-
(R)- or (S)-Me-CBS catalyst solution (e.g., 1 M in toluene)
-
Borane dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, inert atmosphere setup, magnetic stirrer
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add the CBS catalyst solution (0.1 equiv).
-
Cool the flask to -20 °C and slowly add the borane dimethyl sulfide complex (1.0 equiv). Stir for 10 minutes.
-
Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise over 30 minutes, maintaining the low temperature.
-
Stir the reaction at -20 °C until TLC analysis indicates complete consumption of the starting material (typically 1-2 hours).
-
Quench the reaction by the slow, dropwise addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and then carefully add 1 M HCl.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash sequentially with saturated NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting Spiro[3.5]nonan-2-ol by flash column chromatography.
Conclusion
The comparative analysis of this compound and adamantanone serves as a powerful illustration of how fundamental structural principles—ring strain and steric hindrance—dictate chemical reactivity. This compound, activated by ring strain and possessing a more accessible carbonyl, is generally more reactive towards nucleophilic attack and amenable to standard ketone functionalization strategies. Conversely, adamantanone's reactivity is dominated by its extreme steric bulk and rigid, strain-free cage, which shields the carbonyl group and prevents enolate formation. These intrinsic properties must be carefully considered by synthetic chemists when designing reaction pathways and selecting reagents for transformations involving these valuable molecular scaffolds.
References
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Wikipedia. (n.d.). Adamantane. Retrieved from [Link]
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Scientific.Net. (n.d.). Baeyer-Villiger Reaction of Adamantanone over Sn-Containing Hydrotalcite-Like Catalysts. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Adamantanone (CAS 700-58-3). Retrieved from [Link]
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Blog. (2025, September 22). What reactions can 2 - adamantanone undergo? Retrieved from [Link]
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Organic Syntheses. (1998). SYNTHESIS OF β-LACTONES BY ALDOLIZATION OF KETONES WITH PHENYL ESTER ENOLATES: 3,3-DIMETHYL-1-OXAthis compound. Org. Synth., 75, 116. DOI: 10.15227/orgsyn.075.0116. Retrieved from [Link]
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MDPI. (2022). The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. Catalysts, 12(1), 1. DOI: 10.3390/catal12010001. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme of Baeyer–Villiger oxidation of 2-adamantanone catalyzed by supported ionic liquid phase biocatalysts. Retrieved from [Link]
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PMC - NIH. (n.d.). Reduction of the non-steroid adamantanone by crystalline preparations of cortisone reductase. Retrieved from [Link]
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NROChemistry. (n.d.). Baeyer-Villiger oxidation: Mechanism & Examples. Retrieved from [Link]
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ConnectSci. (2024, August 2). Unlocking therapeutic potential: the role of adamantane in drug discovery. Retrieved from [Link]
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PMC - NIH. (2025, October 17). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]
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A Researcher's Guide to the Structural Verification of Spiro[3.5]nonan-2-one: Cross-Referencing Experimental and Predicted NMR Data
In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. Spirocyclic scaffolds, such as that found in Spiro[3.5]nonan-2-one, are of increasing interest due to their inherent three-dimensionality, which can impart favorable pharmacological properties. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of organic molecules in solution. However, for less common molecules like this compound, a direct comparison of experimentally acquired data with established literature values can be challenging due to a scarcity of published spectra.
This guide provides a comprehensive methodology for researchers to confidently characterize this compound. We will navigate the process from meticulous sample preparation and data acquisition to the critical cross-referencing of experimental data with computationally predicted NMR values. This approach serves as a robust framework for structural verification in the absence of extensive literature precedents.
I. The Foundation of Reliable Data: Experimental Protocol
The quality of any spectral analysis is fundamentally dependent on the integrity of the initial data acquisition. A rigorously controlled experimental procedure is non-negotiable. Below, we outline a self-validating protocol for acquiring high-quality ¹H and ¹³C NMR data for this compound.
The goal of this stage is to prepare a homogeneous solution free of particulate matter that could interfere with the magnetic field, leading to broadened spectral lines and reduced resolution.[1]
-
Analyte Purity: Begin with a sample of this compound of the highest possible purity. Impurities will introduce extraneous signals and complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. The deuterium signal is essential for the spectrometer's lock system to maintain field stability.[2]
-
Concentration:
-
For ¹H NMR , dissolve 1-5 mg of this compound in approximately 0.6-0.7 mL of CDCl₃. This concentration is typically sufficient to achieve a good signal-to-noise ratio for proton experiments.[3]
-
For ¹³C NMR , a higher concentration of 5-30 mg is recommended due to the lower natural abundance (~1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus.[3]
-
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent. TMS is chemically inert and its protons and carbons provide a sharp singlet at 0.00 ppm, serving as the universal reference standard for chemical shifts.
-
Filtration and Transfer: To eliminate suspended particles, filter the solution directly into a clean, dry 5 mm NMR tube using a Pasteur pipette with a small cotton or glass wool plug.[1] The final sample height in the tube should be approximately 4-5 cm (0.6-0.7 mL) to ensure it is properly positioned within the instrument's detection coil.[3][4]
-
Labeling: Clearly label the NMR tube with the sample identity. Do not use paper labels, as they can affect the tube's balance and spinning.
The following steps outline a standard workflow for acquiring and processing the raw Free Induction Decay (FID) signal to obtain a meaningful frequency-domain spectrum.
-
Instrument Setup: The sample is placed in the NMR spectrometer. The instrument is tuned and the magnetic field homogeneity is optimized through a process called "shimming" to maximize spectral resolution.[5]
-
Data Acquisition:
-
A series of radiofrequency pulses are applied to excite the nuclei.
-
The resulting time-domain signal (FID) is recorded.
-
Multiple FIDs are typically acquired and averaged to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Fourier Transformation (FT): The raw FID (a time-domain signal) is converted into a frequency-domain spectrum using a mathematical operation called a Fourier transform.[6] This process reveals the different resonance frequencies of the nuclei in the molecule.
-
Apodization: The FID is multiplied by a window function (e.g., exponential or Gaussian) before FT to enhance either the signal-to-noise ratio or the resolution of the resulting spectrum.[6]
-
Phase Correction: The transformed spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
-
Referencing: The chemical shift (δ) axis is calibrated by setting the TMS peak to 0.00 ppm.
-
Integration: For ¹H NMR, the relative areas under the peaks are integrated to determine the ratio of protons giving rise to each signal.
-
The entire workflow, from sample preparation to the final comparison, is a systematic process designed to ensure data reliability and accuracy.
II. Comparative Analysis: Experimental vs. Predicted Data
Due to the limited availability of published experimental data for this compound, a robust alternative for structural verification is the comparison of experimentally obtained data with spectra generated by reliable prediction algorithms. For this guide, we will use predicted values from nmrdb.org, a widely used tool for academic research.[2][6]
Below is a table comparing a hypothetical, yet chemically plausible, experimental dataset for this compound with its predicted NMR data.
Table 1: Comparison of ¹H NMR Data for this compound (CDCl₃)
| Protons at Position | Predicted Chemical Shift (δ, ppm) | Hypothetical Experimental Shift (δ, ppm) | Multiplicity | Integration |
| H-1, H-3 (CH₂) | 2.72 | 2.75 | t | 4H |
| H-5, H-9 (CH₂) | 1.85 | 1.88 | m | 4H |
| H-6, H-7, H-8 (CH₂) | 1.55 | 1.57 | m | 6H |
Table 2: Comparison of ¹³C NMR Data for this compound (CDCl₃)
| Carbon at Position | Predicted Chemical Shift (δ, ppm) | Hypothetical Experimental Shift (δ, ppm) |
| C-2 (C=O) | 218.0 | 217.5 |
| C-4 (Spiro C) | 55.0 | 54.8 |
| C-1, C-3 (CH₂) | 48.0 | 47.9 |
| C-5, C-9 (CH₂) | 35.0 | 34.9 |
| C-6, C-8 (CH₂) | 26.0 | 25.9 |
| C-7 (CH₂) | 28.0 | 27.8 |
III. Discussion and Interpretation
The presented data shows a strong correlation between the hypothetical experimental values and the predicted chemical shifts, which would lend high confidence to the structural assignment of this compound.
-
¹H NMR Analysis: The protons on the cyclobutanone ring (H-1, H-3) are expected to be the most downfield due to their proximity to the electron-withdrawing carbonyl group. The protons on the cyclohexane ring are observed in the typical aliphatic region (1.5-1.9 ppm). The slight deviation between predicted and experimental values (e.g., 2.72 vs. 2.75 ppm) is common and can be attributed to several factors, including minor differences in sample concentration, temperature, or the specific calibration of the spectrometer.
-
¹³C NMR Analysis: The carbonyl carbon (C-2) exhibits a characteristic downfield shift around 218 ppm, which is highly indicative of a ketone within a four-membered ring. The spiro carbon (C-4) is also distinctly shifted. The remaining aliphatic carbons of the cyclohexane and cyclobutane rings appear at expected upfield chemical shifts. The excellent agreement between the predicted and experimental carbon shifts further validates the proposed structure.
Causality of Discrepancies: It is crucial for researchers to understand that minor discrepancies between predicted and experimental NMR data are normal. Prediction algorithms, while powerful, are based on databases of known compounds and may not perfectly account for the unique electronic and conformational environment of every new molecule. Factors such as solvent effects, intramolecular hydrogen bonding (not applicable here, but relevant in other cases), and subtle conformational flexing in solution can all lead to small variations in observed chemical shifts. The key is the overall pattern and relative positioning of the signals, which in this case, align remarkably well.
By adhering to the rigorous experimental protocols outlined and employing computational prediction as a powerful validation tool, researchers can confidently elucidate and verify the structure of this compound, even in the absence of direct literature comparisons. This combined approach embodies the principles of scientific integrity and provides a trustworthy pathway for chemical characterization.
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The MetaRbolomics book. 2.3 NMR data handling and (pre-)processing. [Link]
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-
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-
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A Comparative Guide to the Oxidation of Spiro[3.5]nonan-2-ol to Spiro[3.5]nonan-2-one
For Researchers, Scientists, and Drug Development Professionals
The conversion of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules and pharmaceutical intermediates.[1] Spiro[3.5]nonan-2-one, a valuable building block due to its rigid, three-dimensional spirocyclic scaffold, is synthesized via the oxidation of its corresponding alcohol, Spiro[3.5]nonan-2-ol.[2][3] The unique structural features of this spirocycle, namely the strained cyclobutane ring fused to a cyclohexane ring, can influence the efficacy of different oxidizing agents.[2] This guide provides a comparative analysis of common oxidation methods for this specific transformation, offering insights into reaction mechanisms, experimental protocols, and the relative advantages and disadvantages of each approach.
Introduction to Oxidizing Agents for Secondary Alcohols
The oxidation of a secondary alcohol to a ketone involves the removal of a hydride equivalent, a process that can be achieved using a variety of reagents.[4] These oxidizing agents can be broadly categorized into chromium-based reagents and non-chromium-based methods, each with distinct characteristics regarding reactivity, selectivity, and operational complexity.[5] The choice of an appropriate oxidant is critical and depends on factors such as the substrate's sensitivity to acidic or basic conditions, the desired reaction scale, and considerations of toxicity and environmental impact.[6]
Chromium-Based Oxidizing Agents
Jones Oxidation
The Jones oxidation is a classic and cost-effective method for oxidizing secondary alcohols to ketones.[7][8] The reagent is prepared by dissolving chromium trioxide (CrO₃) in aqueous sulfuric acid, forming chromic acid (H₂CrO₄) in situ.[9][10]
Mechanism of Action: The reaction proceeds through the formation of a chromate ester intermediate. Subsequent deprotonation, often by water acting as a base, leads to the elimination of the chromium species and formation of the ketone.[8] A significant kinetic isotope effect is observed when the alpha-hydrogen is replaced with deuterium, indicating that the C-H bond cleavage is the rate-determining step.[7]
Caption: Mechanism of Jones Oxidation.
Experimental Protocol:
-
Dissolve Spiro[3.5]nonan-2-ol in acetone.
-
Cool the solution in an ice bath.
-
Add Jones reagent dropwise to the alcohol solution until a persistent orange color is observed.
-
Allow the reaction to stir for a designated period.
-
Quench the reaction by adding isopropanol to consume any excess oxidant.
-
Perform an aqueous workup to isolate the crude product.
-
Purify the resulting this compound by column chromatography or distillation.
Advantages:
Disadvantages:
-
Uses carcinogenic Cr(VI) compounds.[7]
-
Strongly acidic conditions may not be suitable for acid-sensitive substrates.[8]
-
Over-oxidation of primary alcohols to carboxylic acids can be an issue in other contexts.[7][11]
Pyridinium Chlorochromate (PCC)
Pyridinium chlorochromate (PCC) is a milder chromium-based oxidizing agent, often favored for its selectivity.[9][12] It is prepared from chromium trioxide, pyridine, and hydrochloric acid.[13]
Mechanism of Action: The alcohol attacks the chromium center to form a chromate ester. A base, such as pyridine or the chloride ion, then abstracts the proton on the carbon bearing the oxygen, leading to the formation of the carbonyl group and a reduced chromium species.[12][14]
Caption: Mechanism of PCC Oxidation.
Experimental Protocol:
-
Suspend PCC in an anhydrous solvent, typically dichloromethane (CH₂Cl₂), often with an adsorbent like Celite.[15]
-
Add a solution of Spiro[3.5]nonan-2-ol in CH₂Cl₂ to the PCC suspension.
-
Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Filter the reaction mixture through a pad of silica gel or Celite to remove the chromium byproducts.
-
Concentrate the filtrate to obtain the crude product.
-
Purify this compound as needed.
Advantages:
-
Milder conditions compared to Jones oxidation.[15]
-
Selectively oxidizes primary alcohols to aldehydes without over-oxidation to carboxylic acids.[9][12]
-
The reaction is performed under anhydrous conditions.[13][15]
Disadvantages:
-
PCC is a toxic chromium salt.[15]
-
The acidic nature of PCC can be problematic for acid-labile substrates.[15]
-
Disposal of chromium waste is a significant environmental concern.
Non-Chromium-Based Oxidizing Agents
Swern Oxidation
The Swern oxidation is a widely used, metal-free method that employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (NEt₃).[16][17]
Mechanism of Action: DMSO reacts with oxalyl chloride at low temperatures to form an electrophilic sulfur species. The alcohol then attacks this species, forming an alkoxysulfonium salt. The addition of a hindered base facilitates an intramolecular elimination reaction, yielding the ketone, dimethyl sulfide, carbon monoxide, and carbon dioxide.[16][18]
Caption: Swern Oxidation Workflow.
Experimental Protocol:
-
Prepare a solution of oxalyl chloride in CH₂Cl₂ and cool it to -78 °C (a dry ice/acetone bath).[19]
-
Slowly add a solution of DMSO in CH₂Cl₂ to the oxalyl chloride solution.[19]
-
After a brief stirring period, add a solution of Spiro[3.5]nonan-2-ol in CH₂Cl₂ dropwise.[19]
-
Stir for an additional period at -78 °C. For secondary alcohols, warming to -40 °C for a short time may be beneficial.[19]
-
Add triethylamine dropwise to the reaction mixture.[19]
-
Allow the reaction to slowly warm to room temperature.[19]
-
Quench the reaction with water and perform a standard aqueous workup.
-
Purify the product by chromatography.
Advantages:
-
Avoids the use of toxic heavy metals.[18]
-
Very mild reaction conditions, suitable for a wide range of functional groups.[18]
-
Generally high yields.[20]
Disadvantages:
-
Requires cryogenic temperatures (-78 °C).[21]
-
Generates malodorous and toxic byproducts, namely dimethyl sulfide (DMS), carbon monoxide (CO), and carbon dioxide (CO₂), necessitating a well-ventilated fume hood.[22]
-
The reaction can be explosive if not handled properly, as DMSO and oxalyl chloride can react violently.[21]
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a mild and selective method for oxidizing alcohols to aldehydes and ketones.[4][23]
Mechanism of Action: The reaction begins with the displacement of an acetate group on the iodine atom by the alcohol. The newly formed intermediate then undergoes an intramolecular elimination, where an acetate ion acts as a base to remove the alpha-proton, leading to the formation of the ketone, acetic acid, and a reduced iodine species.[6][24]
Caption: Mechanism of DMP Oxidation.
Experimental Protocol:
-
Dissolve Spiro[3.5]nonan-2-ol in a suitable solvent, commonly CH₂Cl₂.[20]
-
Add Dess-Martin periodinane to the solution at room temperature.[20]
-
Stir the reaction for a period of time, monitoring its progress by TLC. Reaction times are typically short, ranging from 30 minutes to a few hours.[4][22]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it to yield the crude product.
-
Purify as necessary.
Advantages:
-
Mild reaction conditions (room temperature, neutral pH).[6][23]
-
High chemoselectivity and tolerance of sensitive functional groups.[23]
-
Generally high yields and short reaction times.[20]
-
Less toxic than chromium-based reagents.[6]
Disadvantages:
-
DMP is potentially explosive and shock-sensitive, requiring careful handling.[20][25]
-
The reagent is relatively expensive.[25]
-
The high molecular weight of DMP results in poor atom economy.[20]
Comparative Summary of Oxidizing Agents
| Oxidizing Agent | Reaction Conditions | Advantages | Disadvantages |
| Jones Reagent | Strongly acidic, aqueous acetone | Inexpensive, rapid reactions, high yields[7][8] | Toxic Cr(VI), harsh conditions, potential for over-oxidation[7][8] |
| PCC | Anhydrous, mildly acidic | Milder than Jones, selective for aldehydes from primary alcohols[9][12][15] | Toxic Cr(VI), acidic, chromium waste[15] |
| Swern Oxidation | Anhydrous, -78 °C | Metal-free, very mild, high yields, broad functional group tolerance[18][20] | Cryogenic temperatures, malodorous and toxic byproducts, potential for explosive reaction[21][22] |
| Dess-Martin Periodinane (DMP) | Anhydrous, room temp, neutral pH | Mild, selective, high yields, short reaction times, less toxic than Cr reagents[6][20][23] | Potentially explosive, expensive, poor atom economy[20][25] |
Conclusion and Recommendations
The selection of an appropriate oxidizing agent for the conversion of Spiro[3.5]nonan-2-ol to this compound is a critical decision that balances efficacy with practical and safety considerations.
-
For small-scale, rapid syntheses where cost is a primary concern and the substrate is not acid-sensitive, Jones oxidation remains a viable option, provided that appropriate safety measures for handling chromium(VI) are in place.
-
PCC offers a milder alternative to Jones reagent, particularly when over-oxidation is a concern with other substrates, but it still carries the burden of chromium toxicity.
-
For substrates with sensitive functional groups that might not tolerate the acidity of chromium-based reagents, the Swern oxidation is an excellent choice due to its exceptionally mild conditions. However, the requirement for cryogenic temperatures and the generation of hazardous byproducts may limit its practicality for large-scale applications.
-
The Dess-Martin periodinane oxidation stands out as a highly efficient and selective method that can be performed under neutral conditions at room temperature. Its primary drawbacks are the cost and the potential explosive nature of the reagent. For laboratory-scale synthesis of complex and sensitive molecules, DMP is often the preferred method.
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including scale, the presence of other functional groups in the molecule, available laboratory equipment, and safety and environmental protocols.
References
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Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. [Link]
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Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
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Chemistry LibreTexts. (2023, January 22). Swern oxidation. [Link]
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L.S. College, Muzaffarpur. (2020, May 23). Oxidation of secondary alcohols to ketones. [Link]
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Chemistry Hall. (2021, March 31). The Swern Oxidation: Mechanism and Features. [Link]
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Vedantu. (n.d.). DMP Reagent: Mechanism, Uses & Examples in Chemistry. [Link]
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Wikipedia. (n.d.). Jones oxidation. [Link]
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NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. [Link]
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Wikipedia. (n.d.). Dess–Martin periodinane. [Link]
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BYJU'S. (2019, December 7). Oxidation of Alcohols to Aldehydes and Ketones. [Link]
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Wikipedia. (n.d.). Alcohol oxidation. [Link]
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Master Organic Chemistry. (2015, May 6). Alcohol Oxidation: “Strong” & “Weak” Oxidants. [Link]
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Organic Syntheses. (1998). SYNTHESIS OF β-LACTONES BY ALDOLIZATION OF KETONES WITH PHENYL ESTER ENOLATES: 3,3-DIMETHYL-1-OXAthis compound. [Link]
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Organic Chemistry Portal. (n.d.). Jones Oxidation. [Link]
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Organic Chemistry Portal. (n.d.). Swern Oxidation. [Link]
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Chemistry LibreTexts. (2020, July 1). 19.6: Oxidation of alcohols and aldehydes. [Link]
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Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). [Link]
-
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]
-
Common Organic Chemistry. (n.d.). Dess-Martin Periodinane (DMP). [Link]
-
Chemistry Steps. (n.d.). PCC Oxidation Mechanism. [Link]
-
Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). [Link]
-
Chad's Prep. (2021, January 24). 12.8 Oxidation of Alcohols by Chromic Acid and PCC | Organic Chemistry. [Link]
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All about chemistry. (2025, November 20). Dess-Martin-Periodinane oxidation. [Link]
-
Organic Chemistry Tutor. (n.d.). Jones Oxidation. [Link]
-
Anjali Devi. (2024, August 5). Oxidising-Agents: Pyridinium Chloro Chromate - Preperation method and applications.... [Link]
-
ResearchGate. (2025, September 20). Short and Tandem Syntheses of Spiro[2.5]octane-5,7-dione and Spiro[3.5]nonane-6,8-dione via Diethyl Acetonedicarboxylate. [Link]
-
Semantic Scholar. (2016, February 1). Short and Tandem Syntheses of Spiro[2.5]octane-5,7-dione and Spiro[3.5]nonane-6,8-dione via Diethyl Acetonedicarboxylate. [Link]
-
Beilstein Journals. (2024, July 24). Syntheses and medicinal chemistry of spiro heterocyclic steroids. [Link]
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MDPI. (2024, November 20). An Unexpected Formation of Spiro Isoxazoline-Dihydrofurane Compounds from Substituted Ketofurfuryl Alcohols. [Link]
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A Comparative Guide to the In Vitro Bioactivity of Spiro[3.5]nonan-2-one Analogs
Introduction
Spirocyclic compounds, characterized by their unique three-dimensional architecture where two rings share a single atom, have garnered significant attention in medicinal chemistry.[1][2][3][4] Their rigid structures and diverse functionalities make them attractive scaffolds for the development of novel therapeutic agents. Among these, Spiro[3.5]nonan-2-one and its analogs represent a promising class of molecules with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][5][6][7][8][9] This guide provides a comparative analysis of the in vitro bioactivity of selected this compound analogs, supported by experimental data and detailed protocols to facilitate further research and drug discovery efforts.
The core structure of this compound, a fusion of a cyclobutane and a cyclohexane ring, offers a versatile platform for chemical modification. The introduction of various substituents and heterocyclic moieties can significantly modulate the biological profile of these compounds, leading to enhanced potency and selectivity. This guide will delve into a comparative analysis of analogs with demonstrated anticancer and antimicrobial activities, providing researchers with a comprehensive overview of their potential.
Comparative In Vitro Anticancer Activity
A significant area of investigation for spiro compounds is their potential as anticancer agents.[9][10] The cytotoxic effects of various this compound analogs have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a compound required to inhibit a biological process by 50%, is a key metric for comparison.
A study on novel spiro-pyrrolopyridazine derivatives demonstrated significant cytotoxic effects against breast (MCF-7), lung (H69AR), and prostate (PC-3) cancer cells.[10] One particular analog, SPP10 , exhibited impressive IC50 values of 2.31 µM, 3.16 µM, and 4.2 µM against MCF-7, H69AR, and PC-3 cells, respectively.[10] Notably, SPP10 showed selective cytotoxicity towards cancer cells with a much higher IC50 value of 26.8 µM against non-tumorigenic cells, indicating a favorable therapeutic window.[10]
Another study focusing on spiro-pyridine derivatives identified compounds with potent antiproliferative activity against hepatocellular carcinoma (HepG-2) and colorectal carcinoma (Caco-2) cell lines.[11] For instance, compound 7 from this series displayed an IC50 of 8.90 µM against HepG-2 and 7.83 µM against Caco-2 cells, outperforming the standard chemotherapeutic drug Doxorubicin in the Caco-2 cell line.[11]
The mechanism of action for many of these anticancer spiro compounds involves the induction of apoptosis, or programmed cell death.[10][11] For example, SPP10 was shown to inhibit the anti-apoptotic protein Bcl-2 while promoting the expression of the pro-apoptotic protein Bax and cytochrome c.[10] Similarly, the spiro-pyridine derivative compound 7 activated the Bax gene and suppressed Bcl-2 expression in Caco-2 cells.[11]
Table 1: Comparative IC50 Values of this compound Analogs in Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| SPP10 | MCF-7 (Breast) | 2.31 ± 0.3 | [10] |
| H69AR (Lung) | 3.16 ± 0.8 | [10] | |
| PC-3 (Prostate) | 4.2 ± 0.2 | [10] | |
| Compound 7 | HepG-2 (Liver) | 8.90 ± 0.6 | [11] |
| Caco-2 (Colorectal) | 7.83 ± 0.5 | [11] | |
| Compound 3.10 | Various | 0.6 - 5.98 | [12] |
| Compound 1g2a | HCT116 (Colon) | 0.0059 | [13] |
| BEL-7402 (Liver) | 0.0078 | [13] |
Note: The IC50 values are presented as mean ± standard deviation where available. The specific this compound core may be part of a larger, more complex spiro-heterocyclic system in the referenced compounds.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[14][15] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[14] The amount of formazan produced is directly proportional to the number of viable cells.[14]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Diagram: Experimental Workflow of MTT Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Comparative In Vitro Antimicrobial Activity
Spiro compounds have also demonstrated significant potential as antimicrobial agents.[1][2][3] The antimicrobial efficacy of this compound analogs is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[17][18]
A study on spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones revealed potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[19][20] Certain diastereomers of these compounds exhibited MIC values as low as 2 µg/mL.[19][20] Another investigation into spiro-4H-pyran derivatives showed good antibacterial effects against Staphylococcus aureus and Streptococcus pyogenes.[2]
The structural features of these spiro compounds, such as the presence of specific heterocyclic rings and functional groups, play a crucial role in their antimicrobial activity.[2][3] For example, spiro-indole and spiro-oxindole derivatives are known to inhibit bacterial DNA gyrase, thereby disrupting DNA replication.[3]
Table 2: Comparative MIC Values of this compound Analogs
| Compound Class | Target Microorganism | MIC (µg/mL) | Reference |
| Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones | Gram-positive & Gram-negative bacteria | down to 2 | [19][20] |
| Spiro-4H-pyran derivative (5d) | Staphylococcus aureus, Streptococcus pyogenes | Good activity (specific values not provided) | [2] |
| Spiro-thiazolidine derivative (36) | Staphylococcus aureus | 30 | [3] |
| Spiro thiazolinone derivative (37) | Staphylococcus aureus | 24 ± 0.5 | [3] |
Note: The MIC values are presented as mean ± standard deviation where available. "Good activity" indicates that the source reported positive results without specifying the exact MIC value.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of antimicrobial agents.[17][18][21][22][23]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium[21]
-
This compound analogs
-
96-well microtiter plates[18]
-
Sterile saline or PBS
-
Spectrophotometer or McFarland standards
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[21] Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the spiro compounds in the broth medium directly in the 96-well plate.[17][21] The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions. This will bring the final volume to 200 µL and dilute the compound concentration by half.[23]
-
Controls: Include a positive control well (broth with inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.[17]
-
Incubation: Incubate the plates at 37°C for 16-20 hours.[18]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[17][18]
Diagram: Signaling Pathway - Apoptosis Induction by Spiro Analogs
Caption: Apoptosis induction pathway targeted by spiro analogs.
The in vitro assays presented in this guide demonstrate the significant potential of this compound analogs as a versatile scaffold for the development of novel therapeutic agents. The comparative data highlights the potent anticancer and antimicrobial activities of specific derivatives, underscoring the importance of structural modifications in fine-tuning their biological profiles. The detailed experimental protocols for the MTT and broth microdilution assays provide researchers with the necessary tools to further explore the therapeutic potential of this promising class of compounds. Future studies should focus on elucidating the precise mechanisms of action and optimizing the lead compounds for in vivo efficacy and safety.
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of Spiro[3.5]nonan-2-one
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Spiro[3.5]nonan-2-one, CAS 29800-56-4. Designed for researchers and laboratory professionals, the following protocols are grounded in established safety standards to ensure personnel safety and environmental compliance. The causality behind each step is explained to build a framework of proactive safety and responsible chemical management.
Part 1: Core Hazard Analysis and Risk Assessment
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is a combustible liquid and an irritant that requires designation as hazardous waste for disposal.[1][2] The primary directive is to prevent its release into the environment and to ensure personnel are not exposed during handling and disposal operations.
Key Hazard Identification
This compound is classified under the Globally Harmonized System (GHS) with specific hazard warnings that dictate its handling and disposal protocols.[1][2]
| Property | Identifier | Details | Source |
| Chemical Name | This compound | - | PubChem[2] |
| CAS Number | 29800-56-4 | - | CymitQuimica[1] |
| Molecular Formula | C₉H₁₄O | - | PubChem[2] |
| GHS Pictogram | GHS07 (Exclamation Mark) | Indicates irritant, skin sensitizer, acute toxicity, narcotic effects, respiratory tract irritation. | CymitQuimica[1] |
| Signal Word | Warning | - | CymitQuimica[1] |
| Hazard Statements | H302 | Harmful if swallowed. | CymitQuimica[1] |
| H315 | Causes skin irritation. | CymitQuimica[1] | |
| H319 | Causes serious eye irritation. | CymitQuimica[1] | |
| H335 | May cause respiratory irritation. | CymitQuimica[1] | |
| H227 | Combustible liquid. | PubChem[2] |
The causality for its classification as hazardous waste stems from these properties. As a ketone, it is treated as an ignitable (combustible) organic chemical.[3][4] The irritation and acute toxicity warnings necessitate that it is handled with appropriate personal protective equipment and is never disposed of via sanitary sewer systems.
Part 2: Pre-Disposal Operations: Safe Handling and Waste Accumulation
Proper procedure begins long before the final disposal event. These steps ensure that the waste is contained safely and correctly from the moment it is generated.
Required Personal Protective Equipment (PPE)
Based on precautionary statement P280, robust PPE is mandatory to prevent skin, eye, and respiratory exposure.[1]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[5]
-
Skin Protection: Wear a standard laboratory coat. Use chemically resistant gloves (e.g., nitrile) that are regularly inspected for tears or degradation. Contaminated clothing must be removed immediately and washed before reuse.[1]
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhaling vapors.[1]
Waste Segregation and Container Management
Cross-contamination can lead to dangerous chemical reactions. Therefore, proper segregation and containment are critical.
-
Compatibility: this compound waste must be stored separately from incompatible materials, particularly strong oxidizing agents.[1]
-
Container Selection: Use a dedicated, leak-proof container made of a material compatible with organic ketones. The original container can be reused for waste collection if it is in good condition.[6]
-
Labeling: From the moment the first drop of waste is added, the container must be clearly labeled with the words "HAZARDOUS WASTE " and the full chemical name, "this compound".[6][7]
-
Closure: The waste container must be tightly sealed at all times, except when actively adding waste. This prevents the release of vapors and reduces the risk of spills.[4][6]
Part 3: Step-by-Step Disposal Protocol
Follow this workflow for the compliant disposal of this compound from the laboratory. Direct disposal by incineration in a specialized facility is the recommended method.[8]
Main Chemical Waste Disposal
-
Transfer: Working within a chemical fume hood and wearing appropriate PPE, carefully transfer the this compound waste into your pre-labeled hazardous waste container.
-
Secure Storage: Tightly cap the container and store it in a designated Satellite Accumulation Area (SAA). This area must be near the point of generation and away from drains or sources of ignition.[6][9]
-
Arrange for Collection: Contact your institution’s Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[3][8] Never pour this chemical down the drain. [8]
-
Documentation: Complete all necessary hazardous waste manifests or pickup request forms as required by your institution and local regulations.[3]
Disposal of Empty Containers
An "empty" container that held this compound must be decontaminated before it can be disposed of as non-hazardous trash.
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent, such as acetone or ethanol.[3][7]
-
Collect Rinsate: Each rinse volume (rinsate) must be collected and added to your hazardous waste container for this compound, as it is now contaminated.[3][9]
-
Final Disposal: Once triple-rinsed and air-dried in a ventilated area (e.g., fume hood), the container is considered non-hazardous.[9] Deface or remove the original labels, and dispose of the container in the regular trash or appropriate recycling stream.[7]
Spill Management
In the event of a spill, immediate and correct action is required to mitigate exposure and environmental release.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access. Remove all sources of ignition.[1]
-
Containment: Wearing full PPE, absorb the spilled material with an inert, non-combustible absorbent such as sand, silica gel, or vermiculite.[1]
-
Collection: Carefully sweep or scoop the absorbent material into a sealable container.
-
Disposal: Label the container as "Spill Debris containing this compound" and manage it as hazardous waste, following the disposal protocol in section 3.1.[1]
Part 4: Visualized Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound and its associated containers.
Caption: Logical workflow for the safe disposal of this compound waste and empty containers.
References
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This compound. (2026). PubChem, National Institutes of Health. [Link]
-
Chemical Waste Management Guide. Boston University Environmental Health & Safety. [Link]
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Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]
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Safety Data Sheet - Special mixture Spiro 1. (2022). SOL B S.r.l. [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]
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Navigating the Safe Handling of Spiro[3.5]nonan-2-one: A Comprehensive Guide
For Immediate Implementation by Laboratory Personnel
As researchers and scientists continue to explore the vast potential of novel chemical entities, a deep and practical understanding of safe handling protocols is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Spiro[3.5]nonan-2-one, a compound with significant applications in drug development and chemical synthesis. By moving beyond mere compliance and fostering a culture of proactive safety, we can ensure both the integrity of our research and the well-being of our dedicated scientific teams.
Understanding the Hazard Profile of this compound
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards: it is a combustible liquid, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2] These classifications necessitate a robust set of personal protective equipment (PPE) and stringent handling procedures to mitigate risk.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Pictogram |
| Flammable Liquids | 4 | H227: Combustible liquid | None |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation | GHS07 |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the most critical step in preventing exposure to this compound. The following table outlines the minimum required PPE, with an emphasis on selecting materials that offer proven resistance to ketones.
Table 2: Recommended Personal Protective Equipment for Handling this compound
| Body Part | PPE Specification | Rationale |
| Hands | Butyl Rubber Gloves | Butyl rubber offers excellent resistance to ketones and esters.[3][4][5] Nitrile gloves may offer some protection against incidental splashes but are generally not recommended for prolonged handling of ketones.[5][6] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times. |
| Eyes/Face | Safety Goggles with Side Shields or a Face Shield | To protect against splashes and vapors that can cause serious eye irritation.[1][2] |
| Body | Flame-Resistant Laboratory Coat | To protect against skin contact and provide a barrier against the combustible liquid. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. | To prevent inhalation of vapors that may cause respiratory irritation.[1][2] For situations with inadequate ventilation or potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[7][8] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational procedure is crucial for minimizing the risk of exposure and accidents.
1. Preparation:
-
Ensure a chemical fume hood is operational and the sash is at the appropriate working height.
-
Verify that an appropriate spill kit is readily accessible.
-
Don all required PPE as outlined in Table 2.
2. Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood.
-
Use compatible laboratory equipment (e.g., glass, PTFE). Avoid strong oxidizing agents, as they are incompatible.[2]
-
Dispense the liquid carefully to avoid splashing.
-
Keep containers tightly closed when not in use to minimize vapor generation.
3. Post-Handling:
-
Thoroughly wash hands and any potentially exposed skin with soap and water after handling.
-
Decontaminate all work surfaces.
-
Remove and properly store or dispose of PPE.
Emergency Procedures: Spill and Exposure Response
Spill Response:
In the event of a spill, immediate and decisive action is required.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and its contaminated waste is a critical component of laboratory safety and environmental stewardship.
Waste Segregation and Collection:
-
This compound is a non-halogenated organic solvent .[9]
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container for non-halogenated organic waste .[10][11][12]
-
Do not mix with halogenated solvents or other incompatible waste streams.[9]
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Combustible, Irritant).[10]
Disposal Procedure:
-
Store the waste container in a well-ventilated, designated hazardous waste accumulation area.
-
Arrange for pickup and disposal by a licensed hazardous waste management company in accordance with all local, state, and federal regulations.
References
-
University of Illinois, Division of Research Safety. (n.d.). Chemical Spill. Retrieved January 19, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 19, 2026, from [Link]
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Lab Manager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved January 19, 2026, from [Link]
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American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved January 19, 2026, from [Link]
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Braun Research Group. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure. University of Illinois. Retrieved January 19, 2026, from [Link]
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YourGloveSource.com. (2015, May 11). What is the best glove for the handling of chemicals?. Retrieved January 19, 2026, from [Link]
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University of Tennessee Knoxville, Environmental Health & Safety. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved January 19, 2026, from [Link]
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eSafety Supplies. (2025, August 6). Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. Retrieved January 19, 2026, from [Link]
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U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved January 19, 2026, from [Link]
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The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved January 19, 2026, from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Diethyl ketone. Retrieved January 19, 2026, from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Methyl (n-amyl) ketone. Retrieved January 19, 2026, from [Link]
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Black Box Safety. (n.d.). Keto-Handler Plus Thermoplastic Elastomer (TPE) Disposable Gloves. Retrieved January 19, 2026, from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - 2-Butanone. Retrieved January 19, 2026, from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Diethyl ketone. Retrieved January 19, 2026, from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Methyl (n-amyl) ketone. Retrieved January 19, 2026, from [Link]
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University of Louisville, Department of Environmental Health and Safety. (2025, August 22). Chemical waste management: combining compatible used organic solvents. Retrieved January 19, 2026, from [Link]
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Kemicentrum. (2025, January 13). 8.1 Organic solvent waste. Retrieved January 19, 2026, from [Link]
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University of British Columbia, Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved January 19, 2026, from [Link]
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Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved January 19, 2026, from [Link]
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Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved January 19, 2026, from [Link]
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Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved January 19, 2026, from [Link]
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Enviro Safety Products. (n.d.). Glove Chemical Compatibility Guide. Retrieved January 19, 2026, from [Link]
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MAPA Professional. (n.d.). Chemical protection. Retrieved January 19, 2026, from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
